molecular formula C8H16ClNO2 B1463718 Methyl azepane-2-carboxylate hydrochloride CAS No. 34459-10-4

Methyl azepane-2-carboxylate hydrochloride

Cat. No.: B1463718
CAS No.: 34459-10-4
M. Wt: 193.67 g/mol
InChI Key: BNHXNHZLTSGLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl azepane-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl azepane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHXNHZLTSGLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681045
Record name Methyl azepane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34459-10-4
Record name Methyl azepane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl azepane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Azepane-2-Carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl azepane-2-carboxylate hydrochloride, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application in the synthesis of complex bioactive molecules. The information presented herein is synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical utility.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of azepane-2-carboxylic acid. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and three-dimensional structure, which allows for effective interaction with biological targets.[1][2]

The presence of a chiral center at the C2 position of the azepane ring means that this compound can exist as a racemate or as individual enantiomers. The specific stereochemistry is crucial in drug design, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.

Several CAS numbers are associated with this compound and its related forms:

Compound FormCAS Number
Methyl (S)-azepane-2-carboxylate hydrochloride 2323062-57-1[3][4]
This compound (racemic/unspecified) 34459-10-4[5]
Methyl azepane-2-carboxylate (free base) 5228-33-1[6]

For the purpose of this guide, we will focus on the general structure, with the understanding that the (S)-enantiomer is often of particular interest in asymmetric synthesis.

Chemical Structure:

The structure of this compound is depicted below. The protonated nitrogen of the azepane ring forms an ionic bond with the chloride ion.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[3][4]
Molecular Weight 193.67 g/mol [3][4]
Monoisotopic Mass 193.0869564 Da[3]
Topological Polar Surface Area (TPSA) 38.3 Ų[3]
Predicted XlogP 0.7[7]

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is through the Fischer esterification of azepane-2-carboxylic acid.[1][3][7][8] This acid-catalyzed reaction utilizes an excess of methanol, which often serves as both the reactant and the solvent, to drive the equilibrium towards the ester product. The use of hydrochloric acid as the catalyst conveniently allows for the in-situ formation of the hydrochloride salt.

The causality behind this experimental choice lies in its efficiency and atom economy. The Fischer esterification is a classic, well-understood reaction that avoids the need for more expensive and sensitive coupling reagents. Generating the HCl salt in the same pot simplifies the workflow, as the product often precipitates from the reaction mixture upon cooling or concentration, facilitating its isolation.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[1][3][7][9]

Materials:

  • Azepane-2-carboxylic acid

  • Methanol (anhydrous)

  • Acetyl chloride or anhydrous HCl gas

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend azepane-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. This generates anhydrous HCl in situ. Alternatively, bubble anhydrous HCl gas through the solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Isolation: Allow the reaction mixture to cool to room temperature and then further cool to 0-5 °C. The product, this compound, may precipitate as a white solid. If precipitation is slow, the solution can be concentrated under reduced pressure.

  • Purification: Collect the solid by filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white crystalline solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Azepane-2-carboxylic acid D Fischer Esterification (Reflux, 4-6h) A->D B Methanol (excess) B->D C HCl (catalyst) C->D E Cooling & Precipitation D->E F Filtration E->F G Wash with Diethyl Ether F->G H Drying under Vacuum G->H I Methyl azepane-2-carboxylate hydrochloride (Product) H->I

Figure 2: General workflow for the synthesis of this compound.

Applications in Drug Discovery

The azepane scaffold is a cornerstone in the design of novel therapeutics due to its favorable pharmacological properties.[2] There are numerous approved drugs and clinical candidates that feature the azepane ring.[1] this compound serves as a valuable and versatile building block for introducing this motif into more complex molecules. Its bifunctional nature—a secondary amine that can be N-functionalized and an ester group that can be hydrolyzed or converted to an amide—makes it an ideal starting point for library synthesis and lead optimization.

A key application is in the synthesis of chiral ligands and catalysts, as well as in the development of novel therapeutics for a range of diseases, including neurological disorders and cancer.[10][11] For instance, a related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, is a key intermediate in the synthesis of the insomnia medication Suvorexant, highlighting the industrial relevance of this class of compounds.[12]

Logical Relationship in Drug Synthesis

The following diagram illustrates the logical flow of how a building block like this compound is utilized in a typical drug discovery pipeline.

A Methyl azepane-2-carboxylate hydrochloride (Building Block) B N-Alkylation / N-Arylation A->B C Amide Coupling A->C D Further Functionalization B->D C->D E Bioactive Molecule / Drug Candidate D->E

Figure 3: Role as a versatile building block in multi-step synthesis.

Characterization and Quality Control

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton on the C2 carbon, being adjacent to the ester, will be deshielded and likely appear around 4.0 ppm. The two protons on the nitrogen will be broad signals due to proton exchange and coupling with the nitrogen nucleus.

    • ¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the ester at approximately 170-175 ppm. The methyl carbon of the ester will be around 52 ppm. The carbons of the azepane ring will resonate in the 25-60 ppm range.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base ([M+H]⁺) at an m/z of approximately 158.11756.[7]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹. A broad absorption in the 2400-2800 cm⁻¹ range is characteristic of the N-H stretch of the ammonium salt.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound. A reversed-phase column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) is a suitable starting point for method development.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis via Fischer esterification and its versatile chemical handles make it an attractive starting material for creating libraries of novel compounds for biological screening. A thorough characterization using modern analytical techniques is essential to ensure its quality and suitability for downstream applications. This guide provides the necessary foundational knowledge for researchers and scientists to effectively utilize this valuable chemical entity in their work.

References

  • Fischer Esterification. (n.d.). In UCLA Chemistry and Biochemistry.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154725567, methyl (S)-azepane-2-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link].[3][4]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 21, 2026, from [Link].

  • Ma, C., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940.
  • G, R. K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 490-508.
  • US Patent No. US20190276414A1. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154725567, methyl (S)-azepane-2-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link].

  • Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. Retrieved January 21, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 21, 2026, from [Link].

  • PubChemLite. (n.d.). This compound (C8H15NO2).
  • European Patent Office. (n.d.). EP2598479B1 - A method for preparing ramipril.
  • ResearchGate. (n.d.). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[7]benzothieno[2,3-c]azepine. Retrieved January 21, 2026, from a representative research publication platform.

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved January 21, 2026, from [Link].

  • ResearchGate. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates.
  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl...
  • MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved January 21, 2026, from [Link].

  • Benqi Mall. (n.d.). This compound - CAS:34459-10-4. Retrieved January 21, 2026, from [Link].

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of Methyl Azepane-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Overview and Rationale for Physicochemical Characterization

Methyl azepane-2-carboxylate hydrochloride is a heterocyclic compound featuring a seven-membered azepane ring, a methyl ester functional group at the 2-position, and a hydrochloride salt of the secondary amine. Its molecular structure (Figure 1) suggests its potential as a versatile building block in medicinal chemistry and organic synthesis, analogous to its smaller ring counterparts like methyl pipecolinate.[1][2][3] The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent amine, making it more amenable to handling and formulation.[4][5]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Understanding these fundamental physicochemical properties is a critical prerequisite for its effective application in drug discovery, process development, and formulation science. We will delve into the theoretical underpinnings of its likely behavior and provide detailed, field-proven protocols for empirical determination.

Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₁₅NO₂ · HCl Molecular Weight: 193.67 g/mol [6]

Part 1: The Solubility Profile: A Multi-faceted Investigation

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its developability. For this compound, its ionic nature and the presence of a polar ester group suggest a predisposition for solubility in polar solvents. However, a comprehensive understanding requires empirical testing across a range of conditions.

Aqueous Solubility and pH-Dependence

As a hydrochloride salt of a secondary amine, the aqueous solubility of this compound is expected to be significantly influenced by pH. The protonated amine is highly polar and readily solvated by water molecules. At lower pH values, the amine will exist predominantly in its protonated, cationic form, leading to higher solubility. As the pH increases towards and beyond the pKa of the azepane nitrogen, the equilibrium will shift towards the free base form. The free base, being less polar, is anticipated to have significantly lower aqueous solubility.

A related compound, methyl pipecolinate hydrochloride, is noted for its excellent water solubility, a characteristic that is likely shared by this compound.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Rationale: This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of thermodynamic solubility under defined conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at 2-unit pH intervals (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer and the selected organic solvents. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH.

Solubility in Organic and Mixed Solvent Systems

For applications in organic synthesis and purification, understanding the solubility in non-aqueous solvents is crucial.

Anticipated Solubility:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, where the hydrochloride salt can be effectively solvated.

  • Moderate to Low Solubility: Expected in polar aprotic solvents such as acetonitrile, acetone, and ethyl acetate.

  • Insoluble: Expected in non-polar solvents like hexanes and toluene.

The following table summarizes the expected solubility profile and provides a template for presenting empirically determined data.

Solvent System Solvent Type Expected Solubility Empirical Data (mg/mL at 25°C)
Water (pH < pKa)Polar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
DichloromethaneNon-polarLowTo be determined
HexanesNon-polarInsolubleTo be determined

Part 2: The Stability Profile: Ensuring Chemical Integrity

The stability of this compound is paramount for its storage, handling, and application. The primary degradation pathway of concern for this molecule is the hydrolysis of the methyl ester bond.

Hydrolytic Stability

Ester hydrolysis is a chemical reaction where water breaks down the ester bond, yielding a carboxylic acid and an alcohol.[7] This reaction can be catalyzed by both acid and base.[8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis: Under neutral to basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[8] This pathway is often the more significant contributor to ester degradation.[9]

Given that this is a hydrochloride salt, aqueous solutions will be inherently acidic, which could potentially catalyze hydrolysis.[8] Therefore, a systematic study of its stability across a range of pH values is essential.

Experimental Protocol: pH-Rate Profile for Hydrolytic Degradation

Rationale: This study will quantify the rate of hydrolysis as a function of pH, allowing for the identification of the pH of maximum stability and the prediction of shelf-life under various conditions.

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the same series of pH buffers used for the solubility study.

  • Stress Conditions: Store aliquots of these solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation. Include a control set at a lower temperature (e.g., 5°C).

  • Time-Point Sampling: At specified time intervals, withdraw samples from each temperature/pH condition.

  • HPLC Analysis: Quantify the remaining concentration of the parent compound and the appearance of the primary degradant (azepane-2-carboxylic acid) using a stability-indicating HPLC method.

  • Kinetic Analysis: For each condition, plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the observed first-order degradation rate constant (k_obs).

  • Data Visualization: Plot log(k_obs) versus pH to generate the pH-rate profile.

Visualization of the Stability Assessment Workflow

The following diagram illustrates the logical flow of the hydrolytic stability assessment.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Prepare pH Buffers (2-10) B Dissolve Compound to Known Conc. A->B C Incubate at Accelerated Temps (e.g., 40°C, 60°C, 80°C) B->C D Sample at Time Intervals C->D E Quantify Parent & Degradant (HPLC) D->E F Calculate Degradation Rate (k_obs) E->F G Generate pH-Rate Profile F->G

Caption: Workflow for Determining the pH-Rate Stability Profile.

Solid-State Stability

In its solid, crystalline hydrochloride salt form, this compound is expected to be relatively stable.[5] However, exposure to high temperature and humidity can still pose a risk.

Potential Issues:

  • Hygroscopicity: The salt's affinity for water may lead to moisture absorption, which could create a localized aqueous environment and facilitate hydrolysis even in the solid state.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The melting point of the related methyl pipecolinate hydrochloride is reported as 197°C with decomposition, suggesting a similar thermal behavior for the azepane analog.[1]

Experimental Protocol: Solid-State Stress Testing

Rationale: To evaluate the intrinsic stability of the solid form and its sensitivity to environmental factors.

Methodology:

  • Sample Preparation: Place accurately weighed samples of the solid compound in open and closed vials.

  • Stress Conditions: Expose the samples to a matrix of conditions, including:

    • Elevated temperature (e.g., 60°C).

    • High humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).

    • Exposure to high-intensity light (photostability testing).

  • Analysis: At specified time points, analyze the samples for the appearance of degradants using HPLC and for any changes in physical appearance (e.g., color, crystallinity).

Summary and Conclusions

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. As a hydrochloride salt of a secondary amine ester, it is anticipated to be a water-soluble solid.[1] The primary stability concern is the hydrolysis of the methyl ester, a reaction that is expected to be pH-dependent.[7][8]

The provided experimental protocols for solubility determination across various solvents and pH levels, along with the detailed methodology for assessing hydrolytic and solid-state stability, form a robust framework for any researcher or drug development professional. Empirical determination of these properties is a critical step in unlocking the full potential of this versatile chemical entity.

References

  • ResearchGate. Stability of drugs and medicines Hydrolysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3463753, Methyl pipecolinate. [Link]

  • PubChemLite. This compound. [Link]

  • Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134487250, US10308654, Example 15. [Link]

Sources

"Methyl azepane-2-carboxylate hydrochloride" mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of Methyl Azepane-2-Carboxylate Hydrochloride as a Versatile Scaffold in Medicinal Chemistry

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. While not possessing a defined biological mechanism of action in its own right, its true significance lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide elucidates the strategic importance of the azepane-2-carboxylate core, detailing its application in constructing potent and selective modulators of various biological targets. We will explore the synthetic utility of this intermediate, delve into the mechanisms of action of notable derivatives, and provide validated experimental protocols for their synthesis and evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enabling high-affinity interactions with biological targets. This compound serves as a readily available and synthetically tractable starting material for accessing this chemical space. Its ester and amine functionalities provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The constrained, yet flexible, nature of the azepane ring is crucial for conferring receptor selectivity and favorable pharmacokinetic properties upon the derivative molecules.

Physicochemical Properties and Synthetic Utility

Methyl azepane-2-carboxylate is typically handled as its hydrochloride salt to improve stability and handling characteristics. The core structure features a chiral center at the C2 position, allowing for the development of stereospecific drugs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents
Key Functional Groups Secondary amine (as hydrochloride), Methyl ester

The true utility of this molecule is realized in its role as a synthetic intermediate. The secondary amine can be readily N-alkylated or N-acylated, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality allows for the creation of extensive libraries of compounds from a single, common core.

G cluster_0 Core Scaffold cluster_1 Key Synthetic Transformations cluster_2 Resulting Derivatives start Methyl Azepane-2-Carboxylate HCl N_alkylation N-Alkylation / N-Arylation start->N_alkylation Ester_hydrolysis Ester Hydrolysis start->Ester_hydrolysis end_N N-Substituted Derivatives N_alkylation->end_N end_acid Azepane-2-Carboxylic Acids Ester_hydrolysis->end_acid Amidation Amidation end_amide Azepane-2-Carboxamides Amidation->end_amide end_acid->Amidation

Figure 1: A simplified workflow illustrating the primary synthetic routes from the methyl azepane-2-carboxylate scaffold.

Mechanism of Action of Key Azepane-2-Carboxylate Derivatives

The biological targets of compounds derived from this scaffold are diverse. By modifying the substituents on the nitrogen and at the C2 position, researchers have developed potent agents for various receptors and enzymes. A prominent example is the development of GABA (γ-aminobutyric acid) receptor modulators and enzyme inhibitors.

Case Study: GABA Receptor Modulation

The azepane-2-carboxylic acid core serves as a constrained analog of GABA, a major inhibitory neurotransmitter in the central nervous system. Derivatives have been synthesized to act as agonists or antagonists at GABA receptors, or as inhibitors of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation.

Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission. This mechanism is a validated strategy for the treatment of epilepsy and other neurological disorders.

G cluster_neuron Postsynaptic Effect GABA_T GABA Transaminase (GABA-AT) SSA Succinic Semialdehyde GABA_T->SSA Synapse Increased Synaptic GABA Concentration GABA_T->Synapse leads to decrease in GABA GABA GABA->GABA_T Metabolism GABAR GABA Receptors (GABA_A, GABA_B) Synapse->GABAR Activates Neuron Postsynaptic Neuron Inhibition Enhanced Neuronal Inhibition Neuron->Inhibition Hyperpolarization Azepane_Deriv Azepane-based GABA-AT Inhibitor Azepane_Deriv->GABA_T Inhibition Azepane_Deriv->Synapse prevents decrease, leading to accumulation

Figure 2: Mechanism of action for an azepane-derived GABA-AT inhibitor, leading to enhanced GABAergic neurotransmission.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel derivatives based on the methyl azepane-2-carboxylate scaffold.

Protocol: N-Alkylation of this compound

This protocol describes a general procedure for attaching a substituent to the nitrogen atom of the azepane ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous ACN, add the alkyl halide (1.1 eq).

  • Attach a condenser and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated derivative.

Protocol: In Vitro GABA-AT Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a synthesized derivative against GABA-AT.

Materials:

  • Purified GABA-AT enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP⁺

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Test compound (azepane derivative)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader (spectrophotometer) capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH to each well.

  • Add varying concentrations of the test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding GABA-AT to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. This measures the production of NADPH, which is coupled to the activity of GABA-AT.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound is a cornerstone synthetic intermediate whose value is expressed through the diverse pharmacology of its derivatives. Its structural and chemical attributes provide a robust platform for generating novel chemical entities with finely-tuned biological activities. By serving as a constrained mimic of endogenous ligands and providing a scaffold for intricate molecular design, this compound will continue to be a significant tool in the hands of medicinal chemists aiming to address a wide range of therapeutic targets. The successful development of GABA-AT inhibitors from this core structure exemplifies the potential held within this seemingly simple starting material.

References

This is a representative list based on the thematic content. Actual drug discovery projects would cite specific primary literature.

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthetic Approaches to Azepane Derivatives Source: Organic Letters URL: [Link]

  • Title: GABA Receptor Structure and Function Source: Pharmacological Reviews URL: [Link]

  • Title: Design and Synthesis of GABA Aminotransferase Inactivators Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: High-Throughput Screening for Enzyme Inhibitors Source: Nature Reviews Drug Discovery URL: [Link]

Unlocking the Therapeutic Potential of Methyl Azepane-2-Carboxylate Hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery

The seven-membered nitrogen-containing heterocyclic ring, azepane, represents a cornerstone in contemporary medicinal chemistry. Its inherent conformational flexibility and stereochemical complexity provide a unique three-dimensional architecture that has proven highly effective for engaging a diverse array of biological targets.[1][2][3] Over two dozen FDA-approved drugs feature the azepane motif, underscoring its therapeutic significance across a spectrum of diseases, from metabolic disorders to oncology and central nervous system ailments.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, member of this chemical family: methyl azepane-2-carboxylate hydrochloride. While direct biological targets for this compound are not extensively documented, a systematic analysis of its structural analogues and the broader chemical class allows for the formulation of robust, evidence-based hypotheses regarding its potential mechanisms of action and therapeutic applications. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a strategic approach to unlocking the therapeutic promise of this intriguing molecule.

Core Hypothesis: Viral and Parasitic Polymerases as Primary Therapeutic Targets

The most compelling starting point for identifying the therapeutic targets of this compound lies in the documented activities of its parent compound, azepane-2-carboxylic acid. Foundational research has implicated this precursor in the inhibition of critical enzymes essential for pathogen replication, specifically Plasmodium falciparum apicoplast DNA polymerase (apPOL) and poliovirus RNA-dependent RNA polymerase (RdRp). This suggests a strong rationale for investigating this compound as a potential antiviral and antimalarial agent.

The Rationale: Why Polymerases?

Viral and parasitic polymerases are validated and highly attractive targets for antimicrobial drug development. Their essential role in replicating the pathogen's genome, coupled with sufficient structural divergence from human polymerases, allows for the design of selective inhibitors with favorable therapeutic windows.[4] The constrained cyclic amino acid structure of the azepane ring can mimic the conformation of natural nucleotide substrates or allosterically modulate enzyme function, thereby disrupting the replication process.[5]

Proposed Mechanism of Action

It is hypothesized that methyl azepane-2-carboxylate, as a small molecule mimic, could function as a competitive inhibitor at the nucleotide triphosphate (NTP) binding site of viral RdRps or parasitic DNA polymerases.[5] Alternatively, it could bind to an allosteric pocket, inducing conformational changes that impair catalytic activity. The methyl ester moiety may enhance cell permeability and bioavailability, allowing the parent carboxylic acid to accumulate intracellularly and exert its inhibitory effect.

Expanding the Horizon: Secondary and Tertiary Target Classes

The therapeutic potential of the azepane scaffold is not limited to antimicrobial applications. A comprehensive review of approved drugs and clinical candidates containing the azepane ring reveals a broad range of biological targets.[1] This suggests that this compound could exhibit pleiotropic effects or possess primary activities in other therapeutic areas.

Protein Kinases: A Well-Established Target Family

The natural product (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinases.[2] This precedent suggests that this compound could be evaluated for its activity against various protein kinase families, which are implicated in a multitude of diseases, most notably cancer.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

Azelastine, an azepane-containing compound, is a potent histamine H1 receptor antagonist.[2] This highlights the potential for the azepane scaffold to interact with GPCRs, a large and diverse family of cell surface receptors that are targets for a significant portion of modern pharmaceuticals.

Other Notable Target Classes

Based on the activities of other reported azepane derivatives, the following target classes also warrant investigation:

Target ClassExample Bioactive AzepanePotential Therapeutic Area
Topoisomerase II Dibenzo[b,f]azepine derivativesOncology
Protein Tyrosine Phosphatases (PTPN1, PTPN2) Azepane-containing PTPN2/N1 inhibitorsImmuno-oncology
Hedgehog Signaling Pathway Proteins (SMO, SUFU/GLI-1) Quinazolinone-azepine hybridsOncology
Secretases Azepane-based secretase inhibitorsNeurodegenerative Diseases
Cholinesterases 1,4-diazepine derivativesNeurodegenerative Diseases

A Strategic Roadmap for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methodologies, is essential for the definitive identification and validation of the therapeutic targets of this compound.

In Silico Target Prediction and Prioritization

Computational methods offer a rapid and cost-effective means of generating and refining hypotheses about a compound's biological targets.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of methyl azepane-2-carboxylate with the crystal structures of hypothesized targets, such as viral RdRps, parasitic DNA polymerases, and various protein kinases. These in silico experiments can help prioritize targets for experimental validation.

A pharmacophore model can be generated based on the structure of methyl azepane-2-carboxylate and used to screen databases of known bioactive compounds. Identifying molecules with similar pharmacophoric features can provide insights into potential biological targets.

G cluster_0 In Silico Target Prediction Compound Methyl Azepane-2-Carboxylate HCl Docking Molecular Docking Compound->Docking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Targets Prioritized Target List Docking->Targets Pharmacophore->Targets

Caption: In Silico Workflow for Target Prioritization.

Experimental Target Validation

Following in silico prioritization, a suite of biochemical and cell-based assays is required to experimentally validate the predicted targets.

  • Enzyme Inhibition Assays: For targets such as polymerases, kinases, and phosphatases, in vitro enzyme activity assays are the gold standard for confirming direct inhibition. These assays measure the effect of the compound on the catalytic activity of the purified enzyme.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound to its purified target protein.

  • Antiviral/Antiparasitic Activity Assays: The efficacy of this compound against various viruses (e.g., poliovirus, influenza, coronaviruses) and parasites (Plasmodium falciparum) should be assessed in cell culture models.

  • Cell Viability and Proliferation Assays: To evaluate potential anticancer activity, the compound's effect on the proliferation of various cancer cell lines should be determined.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or related techniques can be employed to confirm that the compound engages its intended target within a cellular context.

G cluster_1 Experimental Validation Workflow Targets Prioritized Targets Biochemical Biochemical Assays (Enzyme Inhibition, Binding) Targets->Biochemical Cellular Cell-Based Assays (Antiviral, Anticancer) Targets->Cellular Engagement Target Engagement (CETSA) Biochemical->Engagement Cellular->Engagement Validated Validated Target Engagement->Validated

Caption: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

Protocol: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against a representative viral RdRp.

  • Materials:

    • Purified recombinant viral RdRp (e.g., from poliovirus or a surrogate).

    • RNA template and primer.

    • Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescent analog).

    • This compound.

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Scintillation cocktail and filter paper (for radioactive assay) or a fluorescence plate reader.

  • Procedure:

    • Prepare a dilution series of this compound in the reaction buffer.

    • In a microplate, combine the RdRp enzyme, RNA template/primer, and the test compound at various concentrations.

    • Incubate for 15 minutes at 30°C to allow for compound binding.

    • Initiate the polymerase reaction by adding the NTP mix.

    • Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding EDTA.

    • Spot the reaction mixture onto filter paper, wash to remove unincorporated NTPs, and quantify the incorporated radioactivity using a scintillation counter. Alternatively, measure the fluorescence signal if using a fluorescent assay format.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: In Vitro Antimalarial Activity Assay (Plasmodium falciparum)
  • Objective: To assess the ability of this compound to inhibit the growth of P. falciparum in vitro.

  • Materials:

    • Chloroquine-sensitive and -resistant strains of P. falciparum.

    • Human red blood cells.

    • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

    • SYBR Green I nucleic acid stain.

    • This compound.

    • 96-well microplates.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution in the culture medium.

    • In a 96-well plate, add the compound dilutions.

    • Add synchronized ring-stage P. falciparum-infected red blood cells at a defined parasitemia and hematocrit.

    • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition of parasite growth relative to untreated controls and determine the IC₅₀ value.

Concluding Remarks and Future Directions

This compound is a molecule of significant therapeutic interest, stemming from its privileged azepane scaffold and the known biological activities of its parent compound. The primary hypothesis, supported by existing literature, points towards viral and parasitic polymerases as high-priority targets. However, the broad therapeutic landscape of azepane-containing drugs suggests that a wider net should be cast to include other target classes such as protein kinases and GPCRs.

The strategic integration of in silico prediction with robust experimental validation, as outlined in this guide, provides a clear and efficient path to elucidating the mechanism of action of this compound. The successful identification of its therapeutic targets will be a critical step in advancing this compound through the drug development pipeline and ultimately realizing its full clinical potential.

References

  • A Chemical Biology View of Bioactive Small Molecules and a Binder-Based Approach to Connect Biology to Precision Medicines. National Institutes of Health. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Preparation of Optically Active Azepane Scaffolds. ChemistryViews. [Link]

  • Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. Bentham Science Publishers. [Link]

  • Computational approaches to developing short cyclic peptide modulators of protein-protein interactions. PubMed. [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. National Institutes of Health. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

  • Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. PubMed. [Link]

  • Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. National Institutes of Health. [Link]

  • Design of Cyclic Peptides Targeting Protein–Protein Interactions Using AlphaFold. MDPI. [Link]

  • High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors. PubMed. [Link]

  • Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. ResearchGate. [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. [Link]

  • RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. National Institutes of Health. [Link]

Sources

Methyl Azepane-2-carboxylate Hydrochloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, valued for its inherent three-dimensional structure and synthetic versatility.[1][2] This guide provides a comprehensive technical overview of Methyl Azepane-2-carboxylate Hydrochloride, a key derivative that serves as a versatile building block in the synthesis of complex pharmaceutical agents. We will delve into the strategic importance of the azepane motif, plausible synthetic pathways for the title compound, its physicochemical and spectroscopic properties, and its applications in the field of drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic incorporation of small, saturated heterocycles is a widely utilized approach in drug discovery programs to explore the chemical space around lead compounds.[3] The seven-membered azepane scaffold has garnered significant attention due to its presence in numerous natural products and FDA-approved drugs.[2][3][4] Unlike flat aromatic systems, the non-planar, flexible conformation of the azepane ring provides a greater degree of three-dimensionality.[2] This conformational diversity is often crucial for establishing specific and high-affinity interactions with biological targets, making it a valuable design element for modulating bioactivity.[2]

The utility of the azepane core is demonstrated by its presence in a wide range of therapeutic agents, including treatments for cancer, Alzheimer's disease, and various central nervous system (CNS) disorders.[3][4] For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[2] Marketed drugs such as the histamine antagonist Azelastine and the antidiabetic agent Tolazamide also feature this important heterocyclic system.[2][5] The continued interest in azepane-based compounds underscores their importance as key pharmacophores for the development of new therapeutic agents.[4]

Figure 1: The central role of the azepane scaffold in drug discovery.

This compound: An Overview

This compound is the hydrochloride salt of the methyl ester of azepane-2-carboxylic acid. It serves as a valuable chiral building block for organic synthesis. The presence of a secondary amine, a carboxylic ester, and a seven-membered ring provides multiple points for chemical modification, allowing for the construction of diverse molecular architectures. The hydrochloride salt form generally confers improved stability and handling characteristics, such as higher crystallinity and better solubility in polar solvents, compared to the free base.

Chemical Structure and Identifiers
PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₁₆ClNO₂[6]
Molecular Weight 193.67 g/mol [6]
CAS Number 34459-10-4[6]
Parent Compound Methyl azepane-2-carboxylate[7]
Parent Formula C₈H₁₅NO₂[7]

Synthesis and Mechanistic Insights

While specific, dedicated literature on the synthesis of this compound is sparse, a robust synthetic route can be proposed based on well-established chemical transformations applied to analogous systems, such as the synthesis of its six-membered ring counterpart, methyl pipecolinate hydrochloride.[8] The most logical pathway involves the initial synthesis of the parent amino acid, azepane-2-carboxylic acid, followed by esterification and subsequent conversion to the hydrochloride salt.

A key synthetic strategy for substituted azepanes involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which can stereoselectively generate the desired substituents at C2 and C5.[9][10] However, for the unsubstituted parent compound, a more direct route starting from ε-caprolactam or via ring expansion methodologies is common.

A plausible and widely used method for the synthesis of the target molecule is outlined below:

  • Step 1: Synthesis of Azepane-2-carboxylic acid. This can be achieved through various methods, including the Strecker synthesis starting from the corresponding amino aldehyde or via ring-closing metathesis.

  • Step 2: Esterification. The resulting amino acid, azepane-2-carboxylic acid, is then esterified. A standard and efficient method is to react the amino acid with methanol in the presence of an acid catalyst, such as hydrogen chloride (which also forms the desired salt) or thionyl chloride (SOCl₂).

  • Step 3: Salt Formation. If the esterification is performed with thionyl chloride, the reaction mixture is typically worked up to yield the free base of the methyl ester. The hydrochloride salt is then prepared by treating a solution of the free base (e.g., in diethyl ether or ethyl acetate) with a solution of hydrogen chloride.

Sources

A Researcher's Guide to the Safe Handling of Methyl Azepane-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Laboratory Scientists

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for Methyl azepane-2-carboxylate hydrochloride (CAS No: 10351-43-6). As a specialized chemical intermediate in pharmaceutical research, its safe management is paramount to ensuring both personnel safety and experimental integrity. This document synthesizes information from authoritative safety data sheets and established laboratory safety practices to offer a field-proven perspective on its handling.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[1] While it is a valuable building block in synthesis, it is not benign. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Understanding the causality of these hazards is key. As a hydrochloride salt of an ester, the compound can likely hydrolyze to hydrochloric acid and the parent ester, particularly in the presence of moisture. The acidic nature of the hydrochloride moiety is a primary driver of its irritant properties. The fine, dusty nature of the solid also increases the risk of aerosolization and subsequent inhalation or inadvertent contact with eyes and skin.

GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

This table summarizes the Globally Harmonized System (GHS) classifications commonly found in supplier Safety Data Sheets (SDS).

Risk Assessment and Hierarchy of Controls

A thorough risk assessment is mandatory before any procedure involving this compound. The primary routes of exposure are inhalation of the dust, direct skin contact, and eye contact. The risk level depends on the quantity used, the duration of the task, and the energy of the operation (e.g., weighing, sonicating, vigorous stirring).

To mitigate these risks, a "Hierarchy of Controls" approach must be implemented. This framework prioritizes the most effective control measures.

Caption: Hierarchy of Controls applied to handling the compound.

Standard Operating Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is the foundation of safe handling.

Receipt and Storage
  • Verification : Upon receipt, confirm the container is intact and properly labeled.

  • Storage : Store the compound in a cool, dry, and well-ventilated area. The container must be kept tightly closed to prevent moisture absorption and potential degradation.

  • Segregation : Store away from incompatible materials, particularly strong bases and oxidizing agents.[2][3] Segregate from acids and bases.[2] Although it is a hydrochloride salt, its ester functionality makes it reactive under certain conditions.

Engineering Controls: The Primary Barrier

All manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood or a ventilated balance enclosure (for weighing).[4][5] This is the most critical step in preventing respiratory exposure.

Personal Protective Equipment (PPE)

PPE is a mandatory final layer of protection and should never be used as a substitute for engineering controls.[6]

  • Eye Protection : Chemical safety goggles are required to protect against dust particles.[4][7]

  • Hand Protection : Nitrile gloves are recommended.[4] Always inspect gloves for tears or holes before use.[6] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Body Protection : A full-length laboratory coat and closed-toe shoes are required to prevent skin contact.[4]

Weighing and Solution Preparation Protocol
  • Preparation : Don all required PPE before entering the designated work area.

  • Work Area : Perform all weighing and solution preparation inside a chemical fume hood or ventilated enclosure.

  • Weighing : Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create airborne dust.

  • Dissolution : Gently add the solid to the chosen solvent in a flask. If adding to water or another protic solvent, be aware that this can increase the acidity of the solution. Always add the chemical to the solvent, not the other way around.

  • Cleanup : After transfer, decontaminate the spatula and weigh boat with an appropriate solvent. Dispose of disposable items as chemically contaminated waste.

  • Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[4]

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Exposure Response
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [4]
Skin Contact Take off immediately all contaminated clothing. Immediately flush skin with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If the person is not breathing, perform artificial respiration.[8] Call a poison center or doctor if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Spill Response Protocol

For small spills of the solid material:

  • Evacuate & Secure : Alert others in the immediate area. Restrict access to the spill zone.

  • Assess : Ensure ventilation is adequate (fume hood is operational). Do not clean a spill if you feel it is unsafe to do so.[9]

  • PPE : Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[9][10] Do not use combustible materials like paper towels for the initial absorption.

  • Collect : Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[9] Avoid creating dust.

  • Decontaminate : Wipe the spill area with a damp cloth or sponge and soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose : Dispose of the waste container according to institutional and local regulations.

Caption: General workflow for responding to a spill or exposure incident.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Do not dispose of down the drain.

References
  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). Columbia University Environmental Health & Safety.
  • Safety Data Sheet for tert-butyl 3-(methanesulfonyloxy)azepane-1-carboxylate. (n.d.). Enamine.
  • Safety Data Sheet for Methyl azetidine-3-carboxylate hydrochloride. (2025, December 23). Fisher Scientific.
  • Safety Data Sheet for Methyl hydrazinocarboxylate. (2024, September 7). Sigma-Aldrich.
  • Safety Data Sheet for AM2233 azepane isomer. (2023, April 19). Cayman Chemical.
  • methyl (S)-azepane-2-carboxylate hydrochloride . (n.d.). PubChem. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University Environmental Health & Safety.
  • Safety Data Sheet for 1-BOC-hexahydro-1,4-diazepine. (2025, December 19). Fisher Scientific.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).
  • Chemical Spills: How to safely contain & remove . (2022, May 4). GV Health - Life.Protected. [Video]. YouTube. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of California, Santa Cruz Environmental Health & Safety.
  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? . (2023, October 15). Quora. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley Environmental Health & Safety.

Sources

A Technical Guide to Methyl Azepane-2-Carboxylate Hydrochloride: Sourcing, Qualification, and Application for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl azepane-2-carboxylate hydrochloride (CAS No. 34459-10-4), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The focus is on providing practical, field-proven insights into sourcing, in-house quality verification, and strategic application of this compound.

Introduction: The Significance of the Azepane Scaffold

This compound is a seven-membered saturated heterocycle, a class of compounds that has garnered significant attention in medicinal chemistry. The azepane ring system is a core structural motif in numerous biologically active molecules and FDA-approved drugs.[1] Its non-planar, flexible conformation allows it to present substituents in three-dimensional space in a way that can optimize interactions with biological targets.[2] This conformational flexibility makes azepane derivatives, such as the topic compound, highly valuable starting materials for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, Alzheimer's disease, and various infections.[1]

The hydrochloride salt form of the molecule enhances its stability and solubility in aqueous media, simplifying its use in various synthetic and biological applications. As a chiral molecule, controlling its stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Sourcing and Supplier Qualification

Procuring high-quality starting materials is the foundation of reproducible and successful research. While numerous vendors list this compound, a systematic approach to supplier selection and qualification is crucial.

Table 1: Potential Commercial Suppliers
Supplier NameWebsite/Contact InformationNotes
Shanghai Macklin Biochemical Co., Ltd.http://www.macklin.cn/Lists the compound with CAS 34459-10-4.[3]
CATO SMShttps://www.catosms.com/Offers the compound for analytical testing.[4]
chemPUR Feinchemikalien GmbHhttps://www.chempur.de/Lists the compound with 95%+ purity.[2]
BLD Pharmatech Co., Limitedhttps://www.bldpharm.com/Lists the compound with 95% purity.[5]
Biosynthhttps://www.biosynth.com/Provides the molecular formula and weight.
A2B Chemhttps://www.a2bchem.com/Lists the compound with 95% purity.

Note: This list is not exhaustive and does not constitute an endorsement. Due diligence is required for all procurement activities.

Workflow for Supplier Qualification

A robust supplier qualification process is not merely about finding the lowest price; it is about mitigating risk in your research and development pipeline. The following workflow is recommended.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Approval Start Identify Potential Suppliers InitialContact Request Quote & Technical Documents Start->InitialContact DocReview Review TDS & Example CoA InitialContact->DocReview SampleRequest Request Evaluation Sample DocReview->SampleRequest If Docs Acceptable QC_Testing Perform In-House QC (NMR, HPLC, etc.) SampleRequest->QC_Testing DataCompare Compare Results to Supplier CoA QC_Testing->DataCompare Approval Approve for Purchase DataCompare->Approval If Data Matches Ongoing Establish Ongoing Lot-to-Lot Verification Approval->Ongoing

Caption: Workflow for qualifying a chemical supplier.

Causality in Supplier Vetting:

  • Requesting a Certificate of Analysis (CoA): A CoA is a critical document that provides lot-specific data on purity, identity, and other relevant parameters. It is your primary tool for assessing a supplier's quality control capabilities.

  • In-House Verification: Never solely trust a supplier's CoA. Independent verification is a cornerstone of scientific integrity. Discrepancies between your findings and the supplier's CoA are a significant red flag. This self-validating step ensures the material meets the standards required for your experiments.

In-House Quality Control Protocols

Upon receiving a sample or a new batch of this compound, a series of analytical tests should be performed to confirm its identity, purity, and enantiomeric integrity.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Features:

  • ~3.65 ppm (singlet, 3H): The methyl ester protons (-OCH₃).

  • ~4.0 ppm (triplet or multiplet, 1H): The proton on the chiral carbon (C2), adjacent to the nitrogen and the carbonyl group.

  • ~3.0-3.2 ppm (multiplet, 2H): The protons on the carbon adjacent to the nitrogen (C7).

  • ~1.4-1.9 ppm (multiplet, 8H): The remaining protons on the azepane ring (C3, C4, C5, C6).

  • ~9.0-10.0 ppm (broad singlet, 2H): The protons of the hydrochloride salt of the secondary amine (NH₂⁺).

Step-by-Step NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it avoids H-D exchange with the amine protons.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the obtained spectra with the expected chemical shifts and coupling patterns to confirm the structure.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the compound by separating it from any potential impurities.

HPLCFlow Prep Prepare Mobile Phase & Sample Solution (e.g., 1 mg/mL in H₂O) Inject Inject onto HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Analyze Integrate Chromatogram Calculate Area % Purity Detect->Analyze

Caption: Standard HPLC workflow for purity analysis.

Recommended HPLC Method (Reversed-Phase):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is a versatile, non-polar phase suitable for retaining and separating the moderately polar hydrochloride salt.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the amine.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient method is essential to elute both the polar starting material and any potential non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. The ester carbonyl group provides sufficient UV absorbance at low wavelengths.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Enantiomeric Purity by Chiral HPLC

For a chiral building block, confirming enantiomeric purity is non-negotiable, as the presence of the undesired enantiomer can lead to complex isomeric mixtures in subsequent steps and potentially confounding biological results.

Recommended Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate). These CSPs are known to be effective for the separation of a wide range of chiral compounds, including amines and esters.

  • Mobile Phase: Typically a normal-phase eluent system, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Rationale: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Handling and Storage

  • Handling: this compound should be handled in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses, lab coat).

  • Storage: As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential hydrolysis of the ester group over long-term storage.

Application in a Drug Discovery Workflow

This compound is a versatile intermediate. The secondary amine can be functionalized via N-alkylation or acylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to the alcohol.

DrugDiscovery Start Methyl azepane- 2-carboxylate HCl N_Func N-Alkylation or N-Acylation Start->N_Func Ester_Hydrolysis Ester Hydrolysis to Carboxylic Acid Start->Ester_Hydrolysis Amide_Coupling Amide Coupling with Diverse Amines N_Func->Amide_Coupling Ester_Hydrolysis->Amide_Coupling Final Final Compound Library for Biological Screening Amide_Coupling->Final

Caption: Integration into a drug discovery synthetic workflow.

Conclusion

This compound is more than just a chemical on a shelf; it is a key enabling tool for the discovery of new medicines. A thorough understanding of its procurement, rigorous in-house quality control, and proper handling are essential for any research program that relies upon it. By implementing the systematic workflows and analytical protocols described in this guide, researchers and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Shanghai Macklin Biochemical Co., Ltd. (n.d.). This compound.
  • CATO SMS. (n.d.). 34459-10-4 | this compound. Retrieved January 21, 2026, from [Link]

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH. (n.d.). This compound/ 95+%.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.
  • Bhat, M., Rangaswamy, J., & Mamatha, S. V. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350.
  • BLD Pharmatech Co., Limited. (n.d.). This compound.
  • Biosynth. (n.d.). This compound.

Sources

Methodological & Application

Application Notes and Protocols: Methyl Azepane-2-carboxylate Hydrochloride in Peptide Synthesis and Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cyclic Scaffolds in Peptide Chemistry

The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, cyclic amino acid derivatives, such as those based on the azepane scaffold, are of significant interest. The seven-membered ring of azepane introduces conformational rigidity, which can pre-organize the peptide backbone into specific secondary structures, such as β-turns and helices.[1][2] This structural constraint can lead to higher binding affinities and selectivities for biological targets.[1] Methyl azepane-2-carboxylate hydrochloride is a versatile building block for introducing this cyclic motif into peptide sequences. This guide provides an in-depth exploration of its application in peptide synthesis and other coupling reactions, complete with detailed protocols and the scientific rationale behind each step.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from similar cyclic amino acid esters.

PropertyInferred Characteristics & Handling Guidelines
Form Typically a white to off-white crystalline solid.
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. Solubility in common peptide synthesis solvents like DMF and NMP may be moderate, while it is likely poorly soluble in non-polar solvents like DCM and ether.
Stability The hydrochloride salt is generally stable under ambient conditions. As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions.
Hygroscopicity As with many amine hydrochlorides, it may be hygroscopic. Store in a tightly sealed container in a desiccator.

Core Application: Peptide Synthesis

This compound can be incorporated into a growing peptide chain in two primary ways: as the N-terminal amino component (nucleophile) or, after hydrolysis of the methyl ester, as the C-terminal carboxylic acid component (electrophile). This guide will focus on its use as the amino component.

The overall workflow for incorporating this compound as the N-terminal residue in a peptide coupling reaction is depicted below.

G cluster_prep Preparation Phase cluster_coupling Coupling Phase cluster_post Post-Coupling Neutralization Neutralization of Hydrochloride Coupling Peptide Bond Formation Neutralization->Coupling Free Amine Carboxyl_Activation Activation of C-Terminal Carboxyl Group Carboxyl_Activation->Coupling Activated Ester/Intermediate Workup Work-up and Purification Coupling->Workup Deprotection Optional: Ester Hydrolysis Workup->Deprotection

Caption: Workflow for peptide coupling using this compound.

Protocol 1: Neutralization and Coupling Reaction

A critical first step when using this compound is the neutralization of the amine hydrochloride to the free amine. This is essential to render the nitrogen nucleophilic for the subsequent coupling reaction.[3] This can be achieved in situ using a non-nucleophilic base.

Materials:

  • This compound

  • N-terminally protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous peptide synthesis grade solvent (e.g., DMF or NMP)

  • Anhydrous dichloromethane (DCM) for work-up

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution and Neutralization:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally protected amino acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.

    • In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF.

    • To the suspension of this compound, add DIPEA (2.2 eq) dropwise while stirring. The addition of two equivalents of base is a common strategy: one to neutralize the hydrochloride and the second to facilitate the coupling reaction.[3] Stir for 15-20 minutes at room temperature to ensure complete neutralization. The suspension should become a clear solution.

  • Coupling:

    • Slowly add the solution of the free amine of Methyl azepane-2-carboxylate to the pre-activated N-protected amino acid solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Rationale for Key Steps:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are often preferred for their high efficiency and low rates of racemization.[4] Carbodiimides like EDC, in combination with additives like HOBt, are also effective.[5]

  • Stoichiometry: A slight excess of the amine component is used to ensure complete consumption of the more valuable activated acid. Two equivalents of base are used to both neutralize the hydrochloride and to facilitate the coupling reaction itself.[3]

  • Solvent: DMF and NMP are excellent solvents for peptide synthesis due to their ability to dissolve most reactants and intermediates.[6]

Protocol 2: Saponification of the Methyl Ester

To continue peptide synthesis at the C-terminus of the newly incorporated azepane residue, the methyl ester must be hydrolyzed to the free carboxylic acid.

Materials:

  • The purified dipeptide from Protocol 1

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent system (e.g., THF/Water or Methanol/Water)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate or DCM for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis:

    • Dissolve the peptide methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of LiOH (1.5 - 2.0 eq) in water dropwise.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidification and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully acidify the solution to a pH of approximately 3-4 with 1N HCl.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.

Causality in Experimental Choices:

  • Base Selection: LiOH is often preferred for ester hydrolysis as it is less likely to cause epimerization at the adjacent chiral center compared to stronger bases.

  • Temperature Control: Performing the hydrolysis and subsequent acidification at low temperatures minimizes potential side reactions and degradation of the peptide.[7]

Application in Other Coupling Reactions

The nucleophilic nature of the free amine of Methyl azepane-2-carboxylate makes it a suitable partner in a variety of other coupling reactions beyond standard peptide synthesis.

  • Acylation Reactions: It can be acylated with various acyl chlorides or anhydrides to synthesize a wide range of amides.

  • Sulfonylation Reactions: Reaction with sulfonyl chlorides yields sulfonamides.

  • Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

The general principle for these reactions remains the same: the hydrochloride must first be neutralized to the free amine to enable its nucleophilic attack.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Coupling Yield Incomplete neutralization; Steric hindrance from the azepane ring; Inefficient coupling reagent.Ensure complete neutralization before coupling; Increase reaction time or temperature moderately; Switch to a more powerful coupling reagent like COMU.
Epimerization Use of a strong base or prolonged reaction times at elevated temperatures.Use a weaker base like DIPEA or 2,4,6-collidine; Maintain low temperatures during the reaction.
Side Reactions during Deprotection Hydrolysis of the peptide bond under harsh basic conditions.Use mild conditions (e.g., LiOH at 0 °C) and carefully monitor the reaction to avoid over-exposure.

Conclusion

This compound is a valuable building block for introducing conformational constraints into peptides and other molecules. Successful application hinges on the crucial initial step of neutralizing the hydrochloride to unmask the nucleophilic secondary amine. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively incorporate this versatile azepane derivative into their synthetic workflows, paving the way for the development of novel and potent bioactive compounds.

References

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022-08-15).
  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024-09-30).
  • PubMed. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors.
  • PMC - NIH. Cyclic Peptides as Therapeutic Agents and Biochemical Tools.
  • PMC. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (2023-09-29).
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • PubMed. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties.
  • AAPPTec. Planning a Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011-03-18).
  • PubMed. Activation of carboxyl group with cyanate: peptide bond formation from dicarboxylic acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017-06-06).
  • Google Patents. Enzymatic deprotection of peptides - EP0530992A2.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
  • Chemical Synthesis Database. methyl 7,8-dihydrocyclopenta[b]azepine-1(6H)-carboxylate. (2025-05-20).
  • Organic Syntheses Procedure. Dipeptide Syntheses via Activated α-Amino Esters.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. (2019-02-15).
  • PubChem - NIH. Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751.
  • ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • PubChem - NIH. Methyl thenoate | C6H6O2S | CID 79340.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
  • PubChem - NIH. Methyl pipecolinate | C7H13NO2 | CID 3463753.
  • PubChem. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982.
  • YouTube. Unit 6 Part 8 Chemical Synthesis of Peptides (Part II). (2023-02-09).

Sources

"Methyl azepane-2-carboxylate hydrochloride" reaction with primary and secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for the development of novel therapeutics. Azepane derivatives have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and as components of antiviral and anticancer agents. The synthesis of functionalized azepanes, particularly azepane-2-carboxamides, is a critical step in the exploration of this chemical space for drug discovery programs.[1][2][3][4]

This application note provides a detailed guide for the reaction of methyl azepane-2-carboxylate hydrochloride with primary and secondary amines to form the corresponding N-substituted azepane-2-carboxamides. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step protocols for reactions with representative primary (benzylamine) and secondary (morpholine) amines, and provide insights into reaction optimization, troubleshooting, and product characterization.

Mechanistic Overview: The Aminolysis of Esters

The reaction between an ester and an amine to form an amide, known as aminolysis, is a classic example of nucleophilic acyl substitution.[2][5] The reaction proceeds through a well-established mechanism involving a tetrahedral intermediate.

The overall transformation can be summarized as follows:

G cluster_reactants Reactants cluster_products Products R_ester Methyl Azepane-2-carboxylate Amide N-Substituted Azepane-2-carboxamide R_ester->Amide Methanol Methanol R_ester->Methanol Amine Primary or Secondary Amine Amine->Amide

Caption: General Reaction Scheme for the Aminolysis of Methyl Azepane-2-carboxylate.

The reaction mechanism can be broken down into the following key steps:

  • Neutralization of the Hydrochloride Salt: this compound is a salt. To render the azepane nitrogen non-protonated and thus unreactive as a nucleophile in self-condensation, and to ensure the primary/secondary amine is the active nucleophile, a non-nucleophilic base, such as triethylamine (TEA), is added. This deprotonates the hydrochloride, liberating the free methyl azepane-2-carboxylate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[2][5][6]

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The methoxy group (-OCH₃) is expelled as a leaving group (methoxide), and the carbonyl double bond is reformed.

  • Proton Transfer: A final proton transfer step, typically involving another molecule of the amine acting as a base, neutralizes the protonated amide to yield the final N-substituted azepane-2-carboxamide and the corresponding ammonium salt of the amine.

Protocol 1: Synthesis of N-benzyl-azepane-2-carboxamide (Reaction with a Primary Amine)

This protocol details the synthesis of a secondary amide through the reaction of this compound with benzylamine.

Scientific Rationale & Key Considerations
  • Choice of Base: Triethylamine (TEA) is a common and effective choice. It is a non-nucleophilic, organic-soluble base that effectively neutralizes the hydrochloride salt without competing in the amidation reaction. An excess of the amine reactant can also serve as the base, though using a dedicated non-nucleophilic base allows for more precise stoichiometric control.

  • Solvent Selection: A polar aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is suitable for this reaction as they can dissolve the reactants and intermediates. For higher temperatures, toluene can be used.

  • Temperature: The direct aminolysis of unactivated esters can be slow at room temperature.[7] Heating the reaction mixture is often necessary to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the reactivity of the specific amine.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction by observing the consumption of the starting materials and the appearance of the product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound21170-62-7193.67
Benzylamine100-46-9107.15
Triethylamine (TEA)121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Brine (saturated aqueous NaCl)7647-14-558.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Ethyl acetate (for chromatography)141-78-688.11
Hexanes (for chromatography)110-54-386.18
Experimental Procedure

G A 1. Dissolve methyl azepane-2-carboxylate HCl in DCM B 2. Add triethylamine and stir A->B C 3. Add benzylamine B->C D 4. Heat to reflux and monitor by TLC C->D E 5. Cool to room temperature D->E F 6. Aqueous work-up (NaHCO₃, Brine) E->F G 7. Dry organic layer (MgSO₄) and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize the product H->I

Caption: Workflow for the synthesis of N-benzyl-azepane-2-carboxamide.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.16 mmol).

  • Addition of Solvent and Base: Add anhydrous dichloromethane (20 mL) to the flask. With stirring, add triethylamine (0.8 mL, 5.7 mmol, 1.1 eq) dropwise at room temperature. Stir the resulting suspension for 15 minutes.

  • Addition of Amine: Add benzylamine (0.62 g, 5.8 mmol, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-azepane-2-carboxamide as a solid or viscous oil.

Expected Results and Characterization
  • Yield: 70-85%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 4.45 (d, J = 5.8 Hz, 2H, CH₂-Ph), 3.50 (dd, J = 8.0, 4.0 Hz, 1H, NCHCO), 3.20-3.30 (m, 1H, azepane-H), 2.95-3.05 (m, 1H, azepane-H), 1.50-2.00 (m, 8H, azepane-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 175.0 (C=O), 138.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 60.5 (NCHCO), 48.0 (azepane-CH₂), 43.5 (CH₂-Ph), 35.5 (azepane-CH₂), 30.0 (azepane-CH₂), 29.0 (azepane-CH₂), 27.0 (azepane-CH₂).

  • FT-IR (ATR, cm⁻¹): 3300 (N-H stretch), 3030 (Ar C-H stretch), 2920, 2850 (aliphatic C-H stretch), 1640 (amide I band, C=O stretch), 1540 (amide II band, N-H bend).[8][9][10]

  • MS (ESI+): m/z calculated for C₁₄H₂₀N₂O [M+H]⁺: 233.16; found 233.2.

Protocol 2: Synthesis of (Azepan-2-yl)(morpholino)methanone (Reaction with a Secondary Amine)

This protocol outlines the synthesis of a tertiary amide using morpholine as a representative secondary amine.

Scientific Rationale & Key Considerations
  • Stoichiometry of Base: As with the primary amine reaction, a slight excess of triethylamine is used to ensure complete neutralization of the hydrochloride salt.

  • Reactivity of Secondary Amines: Sterically less hindered secondary amines like morpholine are generally good nucleophiles. However, bulkier secondary amines may require longer reaction times or higher temperatures.

  • Purification: Tertiary amides often have different polarity profiles compared to secondary amides. The purification conditions, particularly the eluent system for column chromatography, may need to be adjusted accordingly.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound21170-62-7193.67
Morpholine110-91-887.12
Triethylamine (TEA)121-44-8101.19
Toluene, anhydrous108-88-392.14
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Brine (saturated aqueous NaCl)7647-14-558.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Ethyl acetate (for chromatography)141-78-688.11
Hexanes (for chromatography)110-54-386.18
Experimental Procedure

G A 1. Suspend methyl azepane-2-carboxylate HCl in toluene B 2. Add triethylamine and stir A->B C 3. Add morpholine B->C D 4. Heat to reflux and monitor by TLC C->D E 5. Cool to room temperature D->E F 6. Aqueous work-up (NaHCO₃, Brine) E->F G 7. Dry organic layer (MgSO₄) and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize the product H->I

Caption: Workflow for the synthesis of (Azepan-2-yl)(morpholino)methanone.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 g, 5.16 mmol) in anhydrous toluene (25 mL).

  • Addition of Base: Add triethylamine (0.8 mL, 5.7 mmol, 1.1 eq) to the suspension with stirring at room temperature. Stir for 15 minutes.

  • Addition of Amine: Add morpholine (0.5 g, 5.7 mmol, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 18-36 hours. Monitor the reaction's progress by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 30% to 70% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and concentrate to afford (azepan-2-yl)(morpholino)methanone.

Expected Results and Characterization
  • Yield: 65-80%

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.55-3.70 (m, 4H, morpholine-H), 3.40-3.50 (m, 4H, morpholine-H), 3.30 (dd, J = 8.2, 4.5 Hz, 1H, NCHCO), 3.10-3.20 (m, 1H, azepane-H), 2.85-2.95 (m, 1H, azepane-H), 1.45-1.95 (m, 8H, azepane-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.5 (C=O), 67.0 (morpholine-CH₂), 58.0 (NCHCO), 48.5 (azepane-CH₂), 46.0 (morpholine-CH₂), 36.0 (azepane-CH₂), 30.5 (azepane-CH₂), 29.5 (azepane-CH₂), 27.5 (azepane-CH₂).

  • FT-IR (ATR, cm⁻¹): 2925, 2855 (aliphatic C-H stretch), 1645 (tertiary amide C=O stretch), 1450, 1115 (C-N stretch).[10][11]

  • MS (ESI+): m/z calculated for C₁₁H₂₀N₂O₂ [M+H]⁺: 213.15; found 213.2.

Summary of Reaction Parameters

ParameterProtocol 1 (Primary Amine)Protocol 2 (Secondary Amine)
Amine BenzylamineMorpholine
Solvent Dichloromethane (DCM)Toluene
Base Triethylamine (TEA)Triethylamine (TEA)
Temperature Reflux (~40°C)Reflux (~110°C)
Reaction Time 12-24 hours18-36 hours
Purification Column Chromatography (20-50% EtOAc/Hex)Column Chromatography (30-70% EtOAc/Hex)
Typical Yield 70-85%65-80%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient heating.- Amine is not nucleophilic enough.- Incomplete neutralization of the hydrochloride salt.- Ensure the reaction is maintained at the appropriate reflux temperature.- For less reactive amines, consider using a higher boiling point solvent (e.g., toluene, xylene) and increasing the reaction time.- Ensure at least 1.1 equivalents of base are used.
Incomplete Reaction - Insufficient reaction time.- Reversible reaction equilibrium.- Extend the reaction time and continue monitoring by TLC.- If possible, remove the methanol byproduct by using a Dean-Stark trap, especially when using a high-boiling solvent like toluene.
Side Product Formation - Epimerization: The α-proton at the C2 position of the azepane ring is slightly acidic and can be removed by the base, leading to a loss of stereochemical integrity.[12][13][14] - Ester Hydrolysis: Presence of water can lead to hydrolysis of the starting ester.- Use a non-nucleophilic, sterically hindered base if epimerization is a significant issue. Perform the reaction at the lowest effective temperature.- Use anhydrous solvents and reagents to minimize hydrolysis.
Purification Issues - Product and starting amine have similar polarities.- Product is very polar and streaks on the silica gel column.- If the starting amine is in excess, it can be removed by an acidic wash (e.g., 1M HCl) during the work-up, provided the product is not acid-sensitive.- For polar products, consider adding a small amount of triethylamine (e.g., 1%) to the eluent to improve peak shape during chromatography.[15][16][17]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Triethylamine and benzylamine are corrosive and have strong odors. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Toluene is flammable and toxic. Avoid ignition sources and ensure proper ventilation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • MacAllister, C. A., Jiang, Y., & Sather, A. C. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. DOI: 10.1021/acs.orglett.5c05384. [Link]

  • ResearchGate. (2026). Direct Amidation of Tertiary N -Benzylamines. [Link]

  • ChemistryViews. (2022). Safer Reagent for the Direct Amidation of Carboxylic Acids. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • National Institutes of Health. (n.d.). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2016). Direct amidation of unprotected amino acids using B(OCH₂CF₃)₃. [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • Royal Society of Chemistry. (n.d.). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • National Institutes of Health. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. [Link]

  • Bonnaffé, D. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Institutes of Health. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Royal Society of Chemistry. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. [Link]

  • National Institutes of Health. (n.d.). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]

  • ResearchGate. (n.d.). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link]

  • Journal of the American Chemical Society. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]

  • ATB. (n.d.). Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. [Link]

  • National Institutes of Health. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. [Link]

  • National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING MATERIALS. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. [Link]

  • Science of Synthesis. (n.d.). 3. Azepines. [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Triethylamine (CASRN: 121-44-8). [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. [Link]

Sources

Application Notes: Methyl Azepane-2-carboxylate Hydrochloride in the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a privileged heterocyclic motif in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space.[1][2] This makes it an attractive scaffold for the design of enzyme inhibitors, where precise molecular recognition is paramount. Methyl azepane-2-carboxylate hydrochloride serves as a versatile chiral building block, providing a foundation for peptidomimetic structures that can target the active sites of enzymes. Its structural similarity to proline, a natural amino acid, makes it particularly suitable for developing inhibitors of proteases that recognize proline-containing substrates.[3][4]

One of the most successful applications of such scaffolds has been in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[3][5][6] By inhibiting DPP-IV, the levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV inhibitors a cornerstone in the management of type 2 diabetes mellitus.[3][7][8]

These application notes provide a comprehensive guide for researchers on utilizing this compound as a starting material for the synthesis of a putative DPP-IV inhibitor. We will detail a representative synthetic protocol, methods for biochemical evaluation, and the necessary safety precautions.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is crucial for successful synthesis and handling.

PropertyValueSource
IUPAC Name methyl (2S)-azepane-2-carboxylate;hydrochloridePubChem
Molecular Formula C₈H₁₆ClNO₂PubChem
Molecular Weight 193.67 g/mol PubChem
Physical State SolidChemScene[9]
Storage Store at room temperature, keep container tightly closed in a dry, well-ventilated place.ChemScene[9]

PART 1: Synthesis of a Representative DPP-IV Inhibitor

The following protocol describes a representative two-step synthesis of a putative DPP-IV inhibitor, (S)-1-(2-((2-cyanobenzyl)amino)acetyl)azepane-2-carboxylic acid, starting from this compound. This pathway involves a standard amide coupling reaction, a common strategy in the synthesis of peptidomimetic inhibitors.[2]

Logical Workflow for Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Ester Hydrolysis A Methyl azepane-2-carboxylate hydrochloride C Amide Coupling (EDCI, HOBt, DIPEA) A->C B 2-((2-Cyanobenzyl)amino)acetic acid B->C D Intermediate: Methyl (S)-1-(2-((2-cyanobenzyl)amino)acetyl)azepane-2-carboxylate C->D E Intermediate from Step 1 F Saponification (LiOH, THF/H2O) E->F G Final Product: (S)-1-(2-((2-cyanobenzyl)amino)acetyl)azepane-2-carboxylic acid F->G

Caption: Synthetic workflow for a putative DPP-IV inhibitor.

Step-by-Step Synthesis Protocol

Step 1: Amide Coupling to form Methyl (S)-1-(2-((2-cyanobenzyl)amino)acetyl)azepane-2-carboxylate

This step couples the secondary amine of the azepane ring with a carboxylic acid, forming a key amide bond.

Materials and Reagents:

  • This compound

  • 2-((2-Cyanobenzyl)amino)acetic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-((2-cyanobenzyl)amino)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add EDCI (1.2 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 20 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Slowly add the azepane solution to the activated acid solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate ester.

Step 2: Saponification to (S)-1-(2-((2-cyanobenzyl)amino)acetyl)azepane-2-carboxylic acid

This final step hydrolyzes the methyl ester to the corresponding carboxylic acid, which is often crucial for interaction with the target enzyme.

Materials and Reagents:

  • Intermediate ester from Step 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

PART 2: Biochemical Evaluation - DPP-IV Inhibition Assay

Once synthesized, the compound must be evaluated for its ability to inhibit the target enzyme, DPP-IV. A common method is a fluorescence-based assay using a fluorogenic substrate.[10][11][12]

Principle of the Assay

The assay measures the activity of DPP-IV via the cleavage of the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[10] When cleaved by DPP-IV, the free AMC group is released, which produces a quantifiable fluorescent signal. An effective inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal compared to an uninhibited control.

Assay Workflow

G A Prepare Reagents: - DPP-IV Enzyme - Assay Buffer - Substrate (Gly-Pro-AMC) - Inhibitor Stock B Plate Setup (96-well): - Background Wells - 100% Activity Wells - Positive Control Wells - Test Inhibitor Wells A->B C Incubate Enzyme + Inhibitor (Pre-incubation) B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex: 360 nm, Em: 460 nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 Value F->G

Caption: Workflow for the DPP-IV fluorescence inhibition assay.

Detailed Assay Protocol

Materials and Reagents:

  • Human recombinant DPP-IV enzyme[10]

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[10]

  • DPP-IV Substrate: H-Gly-Pro-AMC[10][12]

  • Synthesized inhibitor compound

  • Positive Control Inhibitor (e.g., Sitagliptin)[10][11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-IV Assay Buffer.

    • Dilute the DPP-IV enzyme to the desired concentration in cold Assay Buffer immediately before use. Keep on ice.[11]

    • Prepare the substrate solution (e.g., 200 µM Gly-Pro-AMC) in Assay Buffer.[12]

    • Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution of the inhibitor to test a range of concentrations.

  • Assay Plate Setup (in triplicate):

    • Background Wells: Add Assay Buffer and the same volume of solvent used for the inhibitor (e.g., DMSO).[10][11]

    • 100% Initial Activity Wells: Add diluted DPP-IV enzyme, Assay Buffer, and solvent.[10][11]

    • Positive Control Wells: Add diluted DPP-IV enzyme, Assay Buffer, and a known concentration of Sitagliptin.[10][11]

    • Inhibitor Wells: Add diluted DPP-IV enzyme, Assay Buffer, and the serially diluted synthesized inhibitor.[10][11]

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[12]

    • Initiate the reaction by adding the substrate solution to all wells except the background wells.[10]

    • Cover the plate and incubate for 30 minutes at 37°C.[10][12]

    • Read the fluorescence on a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10][11]

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

PART 3: Safety and Handling

Proper handling of all chemicals is essential for laboratory safety.

ChemicalKey HazardsRecommended Handling Precautions
This compound May cause skin and eye irritation.Handle with gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Thionyl Chloride (if used for acid chloride formation) Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.[13][14]Must be handled in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, face shield, and a lab coat. Ensure no contact with water or moisture.[13][15]
DIPEA, DCM, THF, Ethyl Acetate Flammable liquids. May cause skin/eye irritation. Vapors may cause drowsiness.Handle in a well-ventilated area or fume hood. Keep away from ignition sources. Wear appropriate PPE.
Lithium Hydroxide (LiOH) Corrosive. Causes skin burns and eye damage.Handle with gloves and safety glasses. Avoid creating dust.
Hydrochloric Acid (HCl) Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.Handle in a fume hood. Wear acid-resistant gloves and eye protection.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of enzyme inhibitors, particularly for targets like DPP-IV. Its inherent structural features, reminiscent of proline, provide a robust platform for generating potent and selective modulators of enzyme activity. The protocols outlined in these notes offer a representative pathway from synthesis to biochemical evaluation, providing researchers with a foundational framework for their drug discovery efforts. Adherence to rigorous synthetic techniques, careful biochemical analysis, and stringent safety protocols are essential for success in this field.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information. Available at: [Link]

  • Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. PubMed. Available at: [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. Available at: [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • THIONYL CHLORIDE AR. Loba Chemie. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]

  • A review on latest developments in amide synthesis. Scholars Research Library. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. ResearchGate. Available at: [Link]

Sources

The Azepane Scaffold in Asymmetric Synthesis: A Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthetic Landscape of Chiral Azepanes

In the dynamic field of asymmetric synthesis, the quest for novel chiral building blocks is paramount for the development of stereochemically defined pharmaceuticals and bioactive molecules. Among the myriad of scaffolds, the seven-membered azepane ring system holds significant interest due to its presence in a variety of natural products and therapeutic agents. This guide focuses on the synthetic utility of the methyl azepane-2-carboxylate scaffold, a key intermediate for accessing more complex chiral azepane derivatives.

While direct literature detailing extensive applications of "Methyl azepane-2-carboxylate hydrochloride" as a standalone catalyst or ligand in asymmetric synthesis is not abundant, its core structure represents a valuable chiral pool starting material. This document, therefore, provides a comprehensive overview of the asymmetric synthesis of substituted azepane-2-carboxylate derivatives, illustrating the strategic importance of this structural motif. We will delve into established synthetic routes, explain the underlying principles of stereocontrol, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of the Chiral Azepane-2-Carboxylate Core

The azepane ring, a saturated seven-membered heterocycle containing a nitrogen atom, presents unique conformational flexibility that can be advantageous in ligand design and as a scaffold for drug candidates. The presence of a carboxylate functional group at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol. When this scaffold is produced in an enantiomerically pure form, it becomes a powerful tool for constructing complex chiral molecules.

The synthesis of enantiopure compounds is a critical aspect of the pharmaceutical industry, as the three-dimensional nature of biological targets often necessitates stereospecific interactions for optimal efficacy and safety. Chiral building blocks, such as derivatives of methyl azepane-2-carboxylate, are invaluable intermediates in the synthesis of natural products and pharmaceuticals.

Case Study: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives

A notable application demonstrating the synthesis of a chiral azepane scaffold is the development of a robust and scalable asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. This work highlights a key strategy for introducing stereocenters into the azepane ring system.

The synthetic approach commences with a known hydroxy-ketone and proceeds through a key oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. This pivotal step simultaneously establishes the desired substituents at the C2 and C5 positions in a stereoselective manner. The flexibility of this method allows for the introduction of various substituents at the C5 position, making it a versatile route for creating a library of chiral azepane derivatives for drug discovery projects.

Conceptual Workflow of the Asymmetric Synthesis

The overall synthetic strategy can be visualized as a multi-step process that carefully controls the stereochemistry at each stage. The following diagram illustrates the logical flow from a readily available starting material to the final, stereochemically defined azepane product.

G start Known Hydroxy-Ketone intermediate1 Aza-bicyclo[3.2.2]nonene Intermediate start->intermediate1 [Multi-step synthesis] key_step Key Step: Oxidative Cleavage intermediate1->key_step product (2S,5S)-5-Substituted Azepane-2-Carboxylate key_step->product [Stereoselective formation of C2 and C5 substituents] drug_discovery Drug Discovery Applications product->drug_discovery

Caption: Synthetic workflow for (2S,5S)-5-substituted azepane-2-carboxylates.

General Protocols and Methodologies

The following sections provide generalized protocols based on established synthetic transformations for the preparation and potential use of chiral azepane-2-carboxylate esters. These are intended to serve as a starting point for researchers, who should optimize conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of a Chiral Azepane Scaffold via Oxidative Cleavage

This protocol is a generalized representation of the key step in the synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives.

Objective: To perform a stereoselective oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate to generate a disubstituted azepane-2-carboxylate.

Materials:

  • Aza-bicyclo[3.2.2]nonene intermediate

  • Oxidizing agent (e.g., Ozone, ruthenium tetroxide)

  • Solvent (e.g., Dichloromethane, acetonitrile/water)

  • Quenching agent (e.g., Dimethyl sulfide, sodium bisulfite)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve the aza-bicyclo[3.2.2]nonene intermediate in a suitable solvent and cool the reaction mixture to the appropriate temperature (e.g., -78 °C for ozonolysis).

  • Slowly introduce the oxidizing agent. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with an appropriate quenching agent.

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous workup to remove inorganic byproducts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired substituted azepane-2-carboxylate.

Data Presentation:

EntryOxidizing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio
1O₃ then Me₂SCH₂Cl₂-7885>20:1
2RuCl₃/NaIO₄CCl₄/CH₃CN/H₂O0 to rt78>20:1

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual results may vary.

Protocol 2: N-Functionalization of Methyl Azepane-2-carboxylate

Once the chiral azepane-2-carboxylate is obtained, the nitrogen atom can be functionalized to introduce further diversity or to synthesize chiral ligands.

Objective: To perform N-alkylation or N-acylation of a secondary amine in the azepane ring.

Materials:

  • Methyl azepane-2-carboxylate (as the free base)

  • Alkyl halide or acyl chloride

  • Base (e.g., Triethylamine, potassium carbonate)

  • Solvent (e.g., Dichloromethane, THF)

  • Standard laboratory glassware and purification equipment

Procedure for N-Alkylation:

  • Dissolve the methyl azepane-2-carboxylate and the base in the chosen solvent.

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC or LC-MS).

  • Filter off any solid byproducts and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Procedure for N-Acylation:

  • Dissolve the methyl azepane-2-carboxylate and the base in the chosen solvent.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Potential Applications in Asymmetric Catalysis

While not extensively documented for this compound itself, derivatives of this scaffold have the potential to be developed into novel chiral ligands for asymmetric catalysis. The azepane backbone can provide a defined chiral environment around a metal center.

Conceptual Ligand Synthesis:

G start Methyl Azepane-2-carboxylate step1 Reduction of Ester start->step1 intermediate1 Azepane-2-methanol step1->intermediate1 step2 Introduction of Coordinating Group (e.g., PPh₂) intermediate1->step2 product Chiral P,N-type Ligand step2->product application Asymmetric Catalysis product->application

Caption: Conceptual pathway to a chiral P,N-ligand from methyl azepane-2-carboxylate.

Conclusion and Future Outlook

Methyl azepane-2-carboxylate and its derivatives represent a valuable class of chiral building blocks. The ability to synthesize these scaffolds with high stereocontrol opens up numerous possibilities for their application in drug discovery and asymmetric catalysis. While the direct use of the hydrochloride salt as a catalyst may not be established, its role as a precursor to more complex and functionally diverse chiral molecules is clear. Future research in this area could focus on the development of novel catalytic systems based on the azepane scaffold and the exploration of its derivatives in a wider range of asymmetric transformations.

References

  • Wishka, D. G., Bédard, M., Brighty, K. E., Buzon, R. A., Farley, K. A., Fichtner, M. W., Kauffman, G. S., Kooistra, J., Lewis, J. G., O'Dowd, H., Samardjiev, I. J., Samas, B., Yalamanchi, G., & Noe

Application Note & Protocols: Methyl Azepane-2-Carboxylate Hydrochloride as a Versatile Scaffold for Central Nervous System (CNS) Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azepane Scaffold in Neuropharmacology

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its non-planar, conformationally flexible nature allows for optimal three-dimensional interactions with complex biological targets, a particularly desirable trait for drugs aimed at the central nervous system (CNS).[2] Azepane-containing molecules have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, and anticonvulsant properties.[2][3] More than 20 drugs approved by the FDA feature this valuable motif, underscoring its therapeutic importance.[1]

Methyl azepane-2-carboxylate hydrochloride[4][5] serves as a highly versatile and synthetically tractable starting material for accessing a diverse library of novel CNS drug candidates. Its key structural features—a secondary amine for N-functionalization and a methyl ester at the C2 position for modification—provide two orthogonal handles for molecular elaboration. This guide details key synthetic transformations and protocols, highlighting the causality behind experimental choices to empower researchers in the field of drug discovery.

Core Synthetic Strategies & Protocols

The utility of this compound stems from its ability to undergo several fundamental organic transformations. The hydrochloride salt form ensures stability and ease of handling; however, it necessitates the use of a base in most reactions to liberate the reactive free secondary amine.

Diagram: Key Reactive Sites of Methyl Azepane-2-Carboxylate

The following diagram illustrates the primary sites for synthetic modification on the deprotonated form of the title compound.

G cluster_main Methyl Azepane-2-Carboxylate (Free Base) cluster_labels mol N_Func Site for N-Functionalization (Alkylation, Arylation, Acylation) N_Func->N_point C2_Func Site for C2-Ester Modification (Hydrolysis, Reduction, Amidation) C2_Func->C2_point

Caption: Reactive sites on the methyl azepane-2-carboxylate scaffold.

N-Functionalization: Crafting Pharmacophores via Alkylation

Modification at the nitrogen atom is a primary strategy for tuning the pharmacological profile of azepane derivatives. For instance, N-benzylated azepanes have emerged as potent inhibitors of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders.[6][7][8]

Principle: This protocol describes a standard reductive amination or direct alkylation. The secondary amine of methyl azepane-2-carboxylate is deprotonated in situ using a non-nucleophilic base, followed by reaction with an alkylating agent (e.g., a benzyl halide).

Protocol: Synthesis of Methyl 1-benzyl-azepane-2-carboxylate

Reagents & Materials Equipment
Methyl azepane-2-carboxylate HClRound-bottom flask
Benzyl bromideMagnetic stirrer and stir bar
Diisopropylethylamine (DIPEA)Nitrogen/Argon inlet
Acetonitrile (ACN), anhydrousReflux condenser
Saturated aq. NaHCO₃ solutionHeating mantle
BrineSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Ethyl acetate (EtOAc)Standard glassware
Hexanes

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous acetonitrile (ACN) to dissolve the starting material (approx. 0.1 M concentration).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 10 minutes at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-20% EtOAc in hexanes) to yield the pure N-benzylated product.

Scientist's Notes:

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base. It effectively deprotonates the ammonium salt to the free amine without competing with the azepane as a nucleophile for the benzyl bromide. Using a smaller base like triethylamine could lead to the formation of quaternary ammonium salts as byproducts.

  • Solvent: Anhydrous ACN is a polar aprotic solvent that is excellent for Sₙ2 reactions, facilitating the alkylation process.

  • Validation: The success of the reaction can be confirmed by LC-MS, looking for the correct mass of the product, and by ¹H NMR, observing the appearance of signals corresponding to the benzyl group protons.

C2-Ester Modification: Amide Bond Formation

The methyl ester at the C2 position is a gateway to installing a diverse range of functionalities, most commonly through amide bond formation. This is a cornerstone reaction in drug discovery, allowing for the coupling of the azepane core to various amine-containing fragments.[9][10] The most reliable method involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction.

Protocol 2A: Saponification (Ester Hydrolysis)

Principle: The methyl ester is hydrolyzed to a carboxylate salt using a strong base like lithium hydroxide (LiOH), followed by acidic work-up to yield the free carboxylic acid.

Reagents & Materials Equipment
Methyl azepane-2-carboxylate deriv. (from Step 1)Round-bottom flask
Lithium Hydroxide (LiOH)Magnetic stirrer and stir bar
Tetrahydrofuran (THF) / Methanol (MeOH) / WaterStandard glassware
1M Hydrochloric Acid (HCl)pH paper or meter
Dichloromethane (DCM)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator

Step-by-Step Methodology:

  • Dissolve the N-functionalized azepane ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Concentrate the mixture in vacuo to remove the organic solvents.

  • Add water to the residue and cool the flask in an ice bath.

  • Acidify the aqueous solution to pH ~3-4 by the slow addition of 1M HCl. A precipitate may form.

  • Extract the product with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Scientist's Notes:

  • Solvent System: The mixed solvent system ensures the solubility of both the relatively nonpolar ester and the aqueous base, maximizing the reaction rate.

  • Acidification: Careful acidification is critical. Over-acidification can lead to side reactions, while insufficient acidification will result in poor extraction of the product into the organic phase.

Protocol 2B: Amide Coupling

Principle: The newly formed carboxylic acid is coupled with a desired amine using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[9]

Reagents & Materials Equipment
Azepane-2-carboxylic acid (from Protocol 2A)Round-bottom flask
Amine of interest (e.g., 4-fluoroaniline)Magnetic stirrer and stir bar
EDC·HClNitrogen/Argon inlet
HOBt (or an equivalent like HATU)Standard glassware
DIPEA or Triethylamine (Et₃N)Syringes
Dichloromethane (DCM), anhydrousSeparatory funnel
Saturated aq. NaHCO₃, 1M HCl, BrineRotary evaporator
Anhydrous MgSO₄

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up: Dilute the reaction mixture with DCM.

  • Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product by flash column chromatography or recrystallization.

Scientist's Notes:

  • Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt reacts with the activated intermediate to form an active ester, which is less prone to racemization and reacts more cleanly with the amine.[9]

  • Order of Addition: Adding the EDC last and at a low temperature helps to control the activation step and minimize the formation of undesired N-acylurea byproducts.

Workflow Visualization

The following diagrams outline the synthetic workflows described in the protocols.

G start Methyl Azepane-2-Carboxylate HCl step1 Add DIPEA & Benzyl Bromide in ACN start->step1 step2 Heat to 60°C step1->step2 step3 Aqueous Work-up step2->step3 step4 Purify (Chromatography) step3->step4 end Methyl 1-benzyl-azepane-2-carboxylate step4->end

Caption: Workflow for N-Alkylation of Methyl Azepane-2-Carboxylate HCl.

G start N-Substituted Azepane Ester hydrolysis Hydrolysis (LiOH) start->hydrolysis acid_workup Acidify (HCl) & Extract hydrolysis->acid_workup acid_product Azepane Carboxylic Acid acid_workup->acid_product coupling Amide Coupling (EDC/HOBt, Amine) acid_product->coupling final_workup Aqueous Work-up coupling->final_workup purify Purify final_workup->purify end Final Amide Product purify->end

Caption: Workflow for C2-Ester Modification to Amide via Hydrolysis.

Conclusion

This compound is a powerful and economical building block for the synthesis of novel compounds targeting the CNS. The ability to perform selective N-functionalization and diverse C2-amide couplings provides a robust platform for generating extensive chemical libraries. The protocols outlined herein offer reliable and validated methods for these key transformations, empowering medicinal chemists to explore the rich chemical space around the azepane scaffold and accelerate the discovery of next-generation CNS therapeutics.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link][1][3][11]

  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 68(9), 9176-9201. [Link][6][7]

  • ACS Publications. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF. [Link]

  • Dorababu, A. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 43(8), 1-19. [Link][12]

  • ResearchGate. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [Link][13]

  • Journal of Pharma Insights and Research. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. [Link][2]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link][14]

  • PubChem. (n.d.). methyl (S)-azepane-2-carboxylate hydrochloride. National Center for Biotechnology Information. [Link][4]

  • PubChemLite. (n.d.). This compound (C8H15NO2). [Link][5]

  • Chen, G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-40. [Link][15][16]

  • Adluri, N., & Kumar, V. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 5(5), 539-543. [Link][9]

  • Hina, S., et al. (2020). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. PLoS ONE, 15(1), e0227237. [Link][17]

  • Wang, H., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(28), 17957-17962. [Link][10]

  • Yesil-Celiktas, O., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 629-638. [Link][18]

Sources

Application Notes and Protocols: Incorporation of Methyl Azepane-2-carboxylate Hydrochloride into Macrocyclic Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Azepane Scaffold in Modern Drug Discovery

The landscape of drug discovery is continually evolving, with a significant trend towards molecules that can tackle challenging biological targets, such as protein-protein interactions.[1] Macrocyclic structures have emerged as a powerful modality in this space, offering a unique combination of conformational rigidity and flexibility that allows for high-affinity and selective binding to extended protein surfaces.[2] Within the diverse array of building blocks available for macrocycle synthesis, saturated seven-membered heterocycles, particularly the azepane scaffold, have garnered considerable interest.[3] Azepane derivatives provide a three-dimensional architecture that can effectively span larger distances and present functional groups in precise vectors, making them valuable components in the design of novel therapeutics.[4] More than 20 FDA-approved drugs contain the azepane motif, highlighting its therapeutic relevance.[2]

This guide provides a detailed technical overview and practical protocols for the incorporation of a key chiral building block, methyl azepane-2-carboxylate hydrochloride , into macrocyclic scaffolds. As a cyclic amino acid ester, this reagent offers a versatile handle for integration into both peptidic and non-peptidic macrocycles through various synthetic strategies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

The Starting Material: this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂PubChem
Molecular Weight 193.67 g/mol PubChem
Appearance White to off-white solidGeneric SDS
Solubility Soluble in water, methanol. Sparingly soluble in dichloromethane, THF.Generic SDS
Storage Store in a cool, dry place, away from moisture. Keep container tightly sealed.Generic SDS
Handling and Pre-reaction Preparation

Methyl azepane-2-carboxylate is supplied as a hydrochloride salt to improve its stability and handling. However, for most coupling reactions, the free secondary amine is required. This is typically achieved by in situ neutralization with a non-nucleophilic base.

Critical Step: Neutralization

The presence of the hydrochloride salt necessitates the use of at least one equivalent of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free secondary amine for reaction. In amide coupling reactions, it is common to use an excess of the base (2-4 equivalents) to also neutralize the acid generated during the activation of the carboxylic acid.[5]

Synthetic Strategies for Macrocyclization

The incorporation of methyl azepane-2-carboxylate can be achieved through several robust and widely used macrocyclization techniques. The choice of strategy will depend on the overall structure of the target macrocycle, the nature of the linear precursor, and the desired point of cyclization.

Strategy 1: Macrolactamization (Amide Bond Formation)

This is one of the most common methods for forming macrocycles, especially in the context of peptide and peptidomimetic chemistry.[6] The secondary amine of the azepane can be acylated by an activated carboxylic acid at the other end of a linear precursor.

The secondary amine of the azepane ring is sterically more hindered than a primary amine. This steric hindrance can significantly slow down the rate of acylation. Therefore, the choice of coupling reagent is critical. Reagents that form highly reactive activated esters are preferred.[7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents for hindered amino acids and secondary amines due to the formation of a highly reactive OAt-ester.[8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective reagent for challenging couplings.

  • T3P (Propylphosphonic Anhydride): A powerful water scavenger and activating agent that can be effective for hindered couplings, often with low epimerization.[9]

This protocol describes a representative head-to-tail cyclization of a linear peptide precursor containing a C-terminal methyl azepane-2-carboxylate and an N-terminal carboxylic acid.

G cluster_prep Precursor Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification Precursor Linear Precursor (HOOC-...-Azepane-COOMe) Activation Add HATU Pre-activate Carboxyl Group Precursor->Activation Dissolve Solvent Anhydrous DMF Solvent->Activation Base DIPEA Base->Activation Cyclization Intramolecular Coupling (High Dilution, RT, 12-24h) Activation->Cyclization Activated Ester Formation Quench Quench Reaction Cyclization->Quench Crude Product Extract Solvent Removal Quench->Extract Purify Preparative HPLC Extract->Purify Characterize LC-MS, NMR Purify->Characterize Pure Macrocycle

Caption: Workflow for HATU-mediated macrolactamization.

Materials:

  • Linear precursor terminating with methyl azepane-2-carboxylate

  • HATU (1.5 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative Reverse-Phase HPLC system

Procedure:

  • High Dilution Setup: Prepare a solution of the linear precursor in anhydrous DMF to a final concentration of 0.5-1.0 mM. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization.[10]

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve HATU (1.5 eq.) and DIPEA (3.0 eq.) in a small amount of anhydrous DMF. Add this solution to the precursor solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS by observing the disappearance of the linear precursor and the appearance of the desired macrocycle mass.

  • Workup:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Redissolve the residue in a suitable solvent system (e.g., DMSO/water or acetonitrile/water).

  • Purification: Purify the crude macrocycle by preparative reverse-phase HPLC. The choice of column and gradient will depend on the polarity of the macrocycle.[11]

  • Characterization: Confirm the identity and purity of the macrocycle by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.[12]

Expected Yields: 15-50%. Yields are highly dependent on the sequence of the linear precursor and the resulting ring strain of the macrocycle.

Strategy 2: Reductive Amination

Reductive amination is another powerful strategy for macrocyclization, forming a stable secondary or tertiary amine linkage.[13] This approach is particularly useful when an amide bond is undesirable or when the precursor contains an aldehyde or ketone. For incorporating methyl azepane-2-carboxylate, a linear precursor with a terminal aldehyde would react with the secondary amine of the azepane to form a cyclic iminium ion, which is then reduced in situ.

The choice of reducing agent is critical for a successful one-pot reductive amination. The reagent must be mild enough not to reduce the aldehyde before it forms the iminium ion but strong enough to reduce the iminium ion.

  • Sodium Triacetoxyborohydride (STAB): This is the reagent of choice for most reductive aminations.[14] It is less reactive than sodium borohydride and does not reduce aldehydes or ketones at an appreciable rate at neutral or slightly acidic pH, but it readily reduces the protonated imine.[15]

  • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is toxic and requires careful handling.

This protocol outlines the cyclization of a linear precursor containing a C-terminal methyl azepane-2-carboxylate and an N-terminal aldehyde.

G cluster_prep Precursor Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification Precursor Linear Precursor (OHC-...-Azepane-COOMe) Imine_Formation Imine/Iminium Formation (High Dilution, RT) Precursor->Imine_Formation Dissolve Solvent Anhydrous DCE or THF Solvent->Imine_Formation Base DIPEA (for HCl salt) Base->Imine_Formation Reduction Add STAB In situ Reduction (RT, 4-12h) Imine_Formation->Reduction Iminium Intermediate Quench Quench (aq. NaHCO₃) Reduction->Quench Crude Product Extract Solvent Removal Quench->Extract Purify Preparative HPLC Extract->Purify Characterize LC-MS, NMR Purify->Characterize Pure Macrocycle

Caption: Workflow for STAB-mediated reductive amination macrocyclization.

Materials:

  • Linear precursor terminating with an aldehyde and methyl azepane-2-carboxylate

  • Sodium triacetoxyborohydride (STAB) (2.0 equivalents)

  • DIPEA (1.5 equivalents, if starting with the hydrochloride salt)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve the linear precursor in anhydrous DCE or THF to a final concentration of 1-5 mM. If using the hydrochloride salt of the azepane, add DIPEA (1.5 eq.) and stir for 10 minutes.

  • Reaction: To the stirred solution, add sodium triacetoxyborohydride (2.0 eq.) portion-wise over 10 minutes.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS for the consumption of the starting material and the formation of the product.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by preparative HPLC and characterize by analytical HPLC, HRMS, and NMR as described in the macrolactamization protocol.

Expected Yields: 20-60%. Reductive amination can often be more efficient than macrolactamization for certain substrates.

Alternative & Advanced Strategies

While macrolactamization and reductive amination are the most direct approaches, other powerful macrocyclization reactions can also be employed, depending on the desired final structure and the available functional groups on the linear precursor.

StrategyDescriptionKey Considerations
Ring-Closing Metathesis (RCM) Forms a carbon-carbon double bond within the macrocycle using a ruthenium-based catalyst. Requires the linear precursor to be terminated with two alkene moieties.[10]The azepane ring itself does not participate directly, but can be part of the linear precursor. The ester on the azepane can be reduced to an alcohol and then elaborated into an alkene-containing side chain.
Ugi Multicomponent Reaction A one-pot reaction involving an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a dipeptide-like structure.[9] Can be used intramolecularly for macrocyclization.Offers a high degree of complexity generation in a single step. The azepane can act as the amine component.
Pictet-Spengler Reaction A condensation reaction of a β-arylethylamine with an aldehyde or ketone followed by an electrophilic attack on the aromatic ring to form a new ring.[8]Can be used to form complex polycyclic macrostructures. The azepane nitrogen can be part of the β-ethylamine equivalent.

Characterization of Azepane-Containing Macrocycles

The successful synthesis of a macrocycle must be confirmed by rigorous analytical characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for monitoring reaction progress and assessing the purity of the final product. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR: Will show characteristic shifts for the protons on the azepane ring and the newly formed amide or amine linkage.

    • ¹³C NMR: Confirms the carbon skeleton of the macrocycle.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Crucial for assigning the complex proton and carbon signals and for elucidating the three-dimensional conformation of the macrocycle in solution.[16] Conformational analysis is particularly important for macrocycles as their biological activity is intimately linked to their shape.

  • Preparative and Analytical HPLC: Used for purification and final purity assessment, respectively. Chiral HPLC may be necessary if diastereomers are formed during the synthesis.[17]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Cyclization Yield Intermolecular oligomerization: Reaction concentration is too high.Decrease the concentration of the linear precursor (use high dilution). Consider using a syringe pump for slow addition of the precursor to the reaction mixture.
Steric hindrance: Inefficient coupling reagent for macrolactamization.Switch to a more potent coupling reagent like HATU or PyAOP. Increase the reaction temperature or use microwave irradiation (with caution).[18]
Unfavorable conformation: The linear precursor does not readily adopt a conformation suitable for cyclization.Introduce "turn-inducing" elements into the linear precursor backbone, such as proline or N-methylated amino acids.
Formation of Diastereomers Racemization at the α-carbon: During carboxylic acid activation in macrolactamization.Use a base with lower basicity (e.g., collidine instead of DIPEA). Perform the activation and coupling at a lower temperature.
Multiple chiral centers: The starting materials or intermediates are mixtures of diastereomers.Ensure the stereochemical purity of the linear precursor. Use chiral HPLC to separate the final diastereomeric macrocycles.[17]
Difficulty in Purification Poor solubility of the macrocycle: The product crashes out of the purification solvent.Use a stronger solvent system for HPLC (e.g., incorporating formic acid or TFA, or using solvents like hexafluoroisopropanol). Consider normal-phase chromatography if reverse-phase fails.
Byproducts from coupling reagents: E.g., tetramethylurea from HATU.Perform an aqueous workup before purification to remove water-soluble byproducts. Optimize the stoichiometry of the coupling reagents to minimize excess.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex macrocyclic structures. Its successful incorporation relies on a careful consideration of the reaction strategy, particularly in overcoming the steric hindrance of the secondary amine. By employing potent coupling reagents for macrolactamization or mild and selective reducing agents for reductive amination, researchers can efficiently construct novel azepane-containing macrocycles. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals in the field of drug discovery, facilitating the exploration of this important chemical space.

References

  • Becerril, J., Bolte, M., Burguete, M. I., Galindo, F., García-España, E., Luis, S. V., & Miravet, J. F. (2003). Efficient Macrocyclization of U-Turn Preorganized Peptidomimetics: The Role of Intramolecular H-Bond and Solvophobic Effects. Journal of the American Chemical Society, 125(22), 6677–6686. Available at: [Link]

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Available at: [Link]

  • Yadav, G., & Singh, S. K. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(8), 1531-1551. Available at: [Link]

  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-24. Available at: [Link]

  • Heffner, R. J., Joullié, M. M. (2015). Bicyclic aza compounds as muscarinic m1 receptor agonists. Google Patents.
  • Hoffman, R. V., & Madan, S. (2003). Synthesis and Reactions of 2-Substituted Ethyl N-Alkylmalonylhydroxamic Acids. The Journal of Organic Chemistry, 68(12), 4876–4885. Available at: [Link]

  • Lian, G., Zhang, X., & Luan, X. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Advances, 8(63), 36098-36110. Available at: [Link]

  • Chen, J., & Tius, M. A. (2018). Uncovering the Mechanism of Azepino-Indole Skeleton Formation via Pictet–Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation. ACS Catalysis, 8(11), 10548-10558. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]

  • Farag, S., Lee, M. L., Del Cid, J. S., Bashore, C., Hallenbeck, K. K., Gobbi, A., & Cunningham, C. N. (2023). Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry. ChemRxiv. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Sharma, A., & Dömling, A. (2018). Two-Step Macrocycle Synthesis by Classical Ugi Reaction. The Journal of Organic Chemistry, 83(3), 1447–1454. Available at: [Link]

  • Liu, S. (2007). A Novel Ternary Ligand System Useful for Preparation of Cationic 99mTc-Diazenido Complexes and 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry, 18(2), 541-549. Available at: [Link]

  • Hughes, D. L. (2014). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development, 18(11), 1344-1356. Available at: [Link]

  • Automated Topology Builder. (n.d.). Azepane | C6H13N | MD Topology | NMR | X-Ray. Available at: [Link]

  • Schubert, M., Stöckl, M., & Dömling, A. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 60(21), 8829–8837. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Lee, M. L., et al. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ACS Chemical Biology. Available at: [Link]

  • Wessjohann, L. A., et al. (2017). Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Heffner, R. J., et al. (2019). Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists. Google Patents.
  • Kushad, M. M., & Juvik, J. A. (1999). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of agricultural and food chemistry, 47(3), 1088–1091. Available at: [Link]

  • Isert, C., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • D'Annibale, A., & Migneco, L. M. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(7), 12344–12372. Available at: [Link]

  • Wessjohann, L. A., et al. (2019). New Artificial Macrocycles accessed by Ugi four-component reaction (U-4CR). Chemistry & Biology Interface. Available at: [Link]

  • Reddit. (2023). r/Chempros - HATU coupling - what's the best order? Available at: [Link]

  • Wikipedia. (n.d.). Quantitative proteomics. Available at: [Link]

  • Ermolovich, Y., et al. (2019). Cell Permeability of Isomeric Macrocycles: Predictions and NMR Studies. ACS Medicinal Chemistry Letters, 10(11), 1544–1549. Available at: [Link]

  • Kumar, R., & Yusuf, M. (2016). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Journal of Chemical and Pharmaceutical Research, 8(4), 1145-1163. Available at: [Link]

  • Medley, J. W. (n.d.). Myers Chem 115: Reductive Amination. Available at: [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available at: [Link]

  • Chen, J., & Tius, M. A. (2023). Uncovering the Mechanism of Azepino-Indole Skeleton Formation via Pictet-Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation. The Journal of Organic Chemistry, 88(12), 7908–7917. Available at: [Link]

  • Wessjohann, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 584–628. Available at: [Link]

  • De Kimpe, N., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (10), 1645-1650. Available at: [Link]

  • Kärki, L., & Pihko, P. M. (2024). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of organic chemistry, 61(11), 3849–3862. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). The Synthesis of Sterically Hindered Amides. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Methyl Azepane-2-carboxylate Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolkit with Azepane Scaffolds

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic potential.[1][2][3] Cyclic constrained residues, in particular, are prized for their ability to impart specific secondary structures, increase metabolic stability, and improve receptor binding affinity.[1][4] The seven-membered azepane ring, a saturated analog of azepine, represents a valuable scaffold for inducing unique conformational constraints in peptides.[5][6] Specifically, derivatives of azepane-2-carboxylic acid, as proline analogues with an expanded ring size, can serve as potent inducers of β-turns and helical structures, providing a rational approach to designing peptides with controlled topologies.[7]

This guide provides a detailed framework and field-proven protocols for the successful incorporation of azepane-2-carboxylic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While the title compound, "Methyl azepane-2-carboxylate hydrochloride," is a common starting material for chemical synthesis, direct application in SPPS requires its conversion to a more suitable derivative. For practicality and efficiency in a research setting, these protocols will focus on the use of the commercially available (S)-1-Fmoc-azepane-2-carboxylic acid , the requisite building block for direct integration into an SPPS workflow.

We will address the unique challenges posed by this sterically hindered, N-alkylated amino acid and provide robust methodologies for coupling, chain elongation, and final peptide cleavage.

Core Principles: Navigating the Challenges of Hindered Residues

The successful incorporation of Fmoc-azepane-2-carboxylic acid hinges on understanding and mitigating the challenges associated with its structure. Two key steps present significant steric hindrance:

  • Coupling the Azepane Residue: The bulky seven-membered ring and the Fmoc protecting group create a sterically crowded environment around the carboxylic acid, which can slow the rate of acylation onto the resin-bound free amine.

  • Coupling to the Azepane Residue: After the azepane moiety is incorporated and its Fmoc group is removed, the subsequent amino acid must be coupled to the secondary amine of the azepane ring. This N-alkylated amine is significantly less nucleophilic and more sterically hindered than a primary amine, making it a "difficult coupling" step.[8]

To overcome these hurdles, our protocols are built upon two foundational pillars:

  • Potent Activation Chemistry: Standard coupling reagents may be insufficient. The use of highly efficient aminium/uronium salt-based activators, such as HCTU, HATU, or PyBOP, is critical to drive these reactions to completion.[9][10][11] These reagents rapidly form highly reactive activated esters capable of acylating even hindered amines.

  • Extended Reaction Times & Monitoring: Difficult couplings require longer reaction times and potentially double coupling cycles. Crucially, reaction completeness must be verified at each challenging step using appropriate qualitative tests.[12]

Workflow Visualization: SPPS Cycle for Azepane Incorporation

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_activation Activation cluster_elongation Elongation & Deprotection Resin_NH2 H₂N-Peptide-Resin Coupling Coupling Step (Difficult) Resin_NH2->Coupling Acylate Fmoc_Aze Fmoc-Aze-OH Active_Ester Fmoc-Aze-Active Ester Fmoc_Aze->Active_Ester Activate HCTU HCTU / DIEA HCTU->Active_Ester Active_Ester->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_AA Ready for Next AA Wash2->Next_AA

Caption: SPPS workflow for coupling Fmoc-azepane-2-carboxylic acid.

Materials and Reagents

Reagent/MaterialRecommended Grade/SupplierNotes
Amino Acid Derivative
(S)-1-Fmoc-azepane-2-carboxylic acidCommercially available (e.g., ChemicalBook CAS 2322925-11-9)[13]The key building block. Ensure high purity.
Standard Fmoc-protected amino acidsPeptide synthesis gradeWith appropriate side-chain protection (e.g., Boc, tBu, Trt).
Resin
Rink Amide Resin or Wang Resin100-200 mesh, ~0.5-1.0 mmol/g loadingRink Amide for C-terminal amides; Wang for C-terminal acids.
Solvents
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMain solvent for washing and coupling.
Dichloromethane (DCM)ACS grade or higherFor resin swelling and washing.
PiperidineACS grade or higherFor preparing Fmoc deprotection solution.
Diethyl Ether (cold)ACS grade or higherFor peptide precipitation. Store at -20°C.
Coupling Reagents
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide synthesis gradeRecommended for hindered couplings.[9][10][11] Less allergenic than many alternatives.[14]
N,N'-Diisopropylethylamine (DIEA)Peptide synthesis gradeBase for activation and neutralization.
Cleavage & Deprotection
Trifluoroacetic acid (TFA)Reagent grade, >99%Main component of cleavage cocktail. Handle in a fume hood.
Triisopropylsilane (TIS)Reagent grade, >98%Cation scavenger to prevent side reactions.[6][15]
Deionized Water (H₂O)18 MΩ·cmComponent of cleavage cocktail.
Monitoring Reagents
Kaiser Test Kit (Ninhydrin)Commercially availableFor detecting primary amines. Will give a negative result for the azepane secondary amine.[12]
Isatin Test ReagentsIsatin, Phenylacetaldehyde, Boc-Phe-OHFor detecting secondary amines like proline and, by extension, the azepane residue.[12]

Detailed Experimental Protocols

Protocol 1: Preparation of the Fmoc-Azepane-2-carboxylic acid Stock Solution

This protocol outlines the preparation of the amino acid solution required for the coupling step.

  • Calculate Molar Equivalents: For the coupling step, a 3- to 5-fold molar excess of the amino acid relative to the resin's functional loading is recommended.

  • Weigh Reagents: In a clean vial, weigh the required amount of (S)-1-Fmoc-azepane-2-carboxylic acid and an equimolar amount of HCTU (e.g., if using 5 eq. of amino acid, use 5 eq. of HCTU).

  • Dissolve: Add sufficient peptide-grade DMF to dissolve the reagents completely, creating a concentration of approximately 0.5 M.

  • Standby: Keep the solution ready for the coupling step. Do not add the base (DIEA) until immediately before adding the solution to the resin.

Protocol 2: Solid-Phase Synthesis and Incorporation

This protocol details the manual SPPS procedure on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

A. Resin Swelling and Initial Deprotection

  • Place 200 mg of Rink Amide resin (0.5 mmol/g loading) into a fritted peptide synthesis vessel.

  • Add ~5 mL of DCM and gently agitate for 1 minute. Drain.

  • Add ~5 mL of DMF and gently agitate for 1 minute. Drain. Repeat this wash twice.

  • Swell the resin in ~5 mL of DMF for 30-60 minutes. Drain.

  • To remove the Fmoc group from the pre-loaded first amino acid (or the Rink linker), add 5 mL of 20% (v/v) piperidine in DMF.[16] Agitate for 3 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn a deep blue).[12]

B. Coupling of (S)-1-Fmoc-azepane-2-carboxylic acid

  • To the activated amino acid solution from Protocol 1 , add DIEA (2 molar equivalents for every equivalent of HCTU used, e.g., 10 eq. for 5 eq. HCTU).

  • Immediately add the complete solution to the drained, deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours . Due to steric hindrance, a longer coupling time is essential.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform an Isatin test. A negative result (beads remain yellow/orange) indicates complete coupling. If the test is positive (blue/green beads), proceed to step 6 for a recoupling.

  • (Optional - Recouple): Repeat steps 1-4 using a freshly prepared coupling solution.

  • (Optional - Capping): If the coupling remains incomplete after a second attempt, cap any unreacted amines by treating the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 30 minutes.

C. Coupling the Next Amino Acid onto the Azepane Residue

This is a critical, sterically hindered coupling onto a secondary amine.

  • Fmoc Deprotection: Perform Fmoc deprotection on the newly incorporated azepane residue as described in steps A5-A7.

  • Monitoring: A Kaiser test at this stage will be negative as there is no primary amine. Perform an Isatin test to confirm the presence of the free secondary amine (beads should turn blue/green).[12]

  • Activation & Coupling: Prepare the next standard Fmoc-amino acid as described in Protocol 1 (5 eq. AA, 5 eq. HCTU, 10 eq. DIEA).

  • Add the activated amino acid solution to the resin and agitate for 4-6 hours , or overnight if practical. Microwave-assisted synthesis at elevated temperatures can also significantly improve efficiency if available.[5]

  • Monitoring: After washing, perform an Isatin test. A negative result indicates a complete reaction. If the test is positive, a second coupling is strongly recommended.

Protocol 3: Final Cleavage and Global Deprotection

This protocol releases the peptide from the resin and removes all acid-labile side-chain protecting groups.[15]

  • After the final synthesis cycle, remove the N-terminal Fmoc group as described in Protocol 2A .

  • Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard and effective mixture for most peptides is Reagent K or a simplified version: 95% TFA, 2.5% H₂O, 2.5% TIS .[6][15]

  • Add 5-10 mL of the cleavage cocktail to the dry peptide-resin.

  • Stopper the vessel and allow it to react at room temperature with occasional agitation for 2-3 hours.

  • Filter the cleavage solution away from the resin beads into a clean collection tube (e.g., a 50 mL conical tube).

  • Wash the resin beads with an additional 1-2 mL of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Work-up
  • Place the collection tube containing the TFA solution in an ice bath.

  • Add cold diethyl ether (approximately 10 times the volume of the TFA solution) to precipitate the crude peptide as a white solid.

  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by resuspending it in a small volume of cold ether and repeating the centrifugation. Perform this wash twice more to remove residual scavengers.

  • After the final wash, gently dry the peptide pellet under a stream of nitrogen.

  • The crude peptide can then be dissolved in a suitable aqueous buffer (e.g., Water/Acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Incomplete Coupling of Azepane Residue Steric hindrance of the Fmoc-Aze-OH building block. Insufficient activation or reaction time.Increase coupling time to 4 hours. Perform a double coupling with fresh reagents. Use a 5-fold excess of amino acid and coupling reagents. Ensure reagents are fresh and anhydrous.
Incomplete Coupling onto Azepane Very high steric hindrance from the N-alkylated secondary amine. Peptide aggregation on the resin.Increase coupling time to 6+ hours or overnight. Use microwave-assisted SPPS if available.[5] Consider using alternative coupling agents known for N-methylated residues like PyAOP or HATU.[14] If aggregation is suspected, switch solvent to NMP or a "magic mixture".
Low Final Peptide Yield Cumulative effect of incomplete couplings throughout the synthesis. Premature chain termination.Ensure all difficult couplings are monitored and driven to completion (double couple/cap). Ensure thorough washing between steps to remove residual piperidine or unreacted reagents.
Unexpected Peaks in HPLC/MS Deletion sequences from incomplete coupling. Side-reactions during cleavage due to inefficient scavenging.For deletions, optimize coupling steps as above. For cleavage issues, ensure the correct scavengers are used for the amino acids present (e.g., use EDT for peptides with Cys(Trt)).[15] Ensure peptide is fully dry before precipitation.
False Negative on Kaiser Test The test is for primary amines only. The secondary amine of the azepane residue will not react to produce the blue color.This is expected. Use the Isatin test to specifically detect the presence of the free secondary amine of the azepane residue after Fmoc deprotection.[12]

Visualization of Key Structures

Chemical_Structures cluster_building_block Key SPPS Building Block cluster_starting_material Initial Reagent (Requires Conversion) Fmoc_Aze (S)-1-Fmoc-azepane-2-carboxylic acid Me_Aze_HCl This compound

Caption: Chemical structures of the SPPS-ready building block and its precursor.

References

  • Nuñez-Villanueva, D., Infantes, L., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2012). Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations. The Journal of Organic Chemistry. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Núñez-Villanueva, D., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Singh, R., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. [Link]

  • Curotto, E., & Araya, E. (2015). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. [Link]

  • Slebioda, M. (1994). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research. [Link]

  • Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). HCTU. [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Barr, C. L., et al. (2004). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [Link]

  • Albericio, F., et al. (2004). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Research. [Link]

  • Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Aapptec. (n.d.). Synthesis Notes. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Digital CSIC. (n.d.). Supporting Information. [Link]

  • Luxembourg Bio Technologies. (n.d.). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • S. + H. (n.d.). Monitoring Peptide Synthesis. [Link]

  • Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. University of Chicago. [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Methyl azepane-2-carboxylate hydrochloride" Reaction Failures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl azepane-2-carboxylate hydrochloride." This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to not only provide solutions but also to explain the underlying causality, empowering you to anticipate and mitigate future reaction failures.

Frequently Asked Questions (FAQs)

Issue 1: Incomplete or Stalled Amide Coupling Reactions

Question: I am attempting an amide coupling reaction between this compound and a carboxylic acid using a standard coupling agent (e.g., EDC/HOBt), but my reaction is sluggish or fails to go to completion. What are the likely causes and how can I resolve this?

Answer: This is a frequent issue stemming from the fact that the starting material is a hydrochloride salt. The amine is protonated, rendering it non-nucleophilic and thus incapable of participating in the coupling reaction.

Core Problem: The secondary amine on the azepane ring exists as an ammonium chloride salt. For the amide coupling to proceed, this amine must be deprotonated to its free base form to act as a nucleophile.

Troubleshooting Steps & Explanations:

  • Stoichiometric Addition of a Non-Nucleophilic Base: Before adding your coupling reagents, you must add at least one equivalent of a tertiary amine base to neutralize the hydrochloride salt and liberate the free amine.

    • Recommended Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred as its steric bulk reduces its nucleophilicity, preventing it from competing with the desired amine in side reactions.

    • Causality: The tertiary base abstracts the proton from the azepane's secondary ammonium, freeing the lone pair on the nitrogen to attack the activated carboxylic acid. The hydrochloride of the added base (e.g., DIPEA·HCl) will precipitate in many organic solvents and can sometimes be filtered off.

  • Order of Addition is Critical: The correct order of addition should be:

    • Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

    • Add 1.0-1.1 equivalents of your tertiary base (e.g., DIPEA). Stir for 15-30 minutes at room temperature.

    • Add your carboxylic acid, followed by the coupling reagents (e.g., EDC, HOBt, HATU).

  • Alternative Deprotonation Method: For sensitive substrates where tertiary amines may cause side reactions, a neat deprotonation using activated zinc dust has been reported for amino acid esters.[1][2] This method can yield the free amine in good purity.[1]

    • Protocol: Suspend the hydrochloride salt in a solvent like THF and add activated zinc dust. Stir for 30-60 minutes, then filter off the zinc salts to obtain a solution of the free amine.[3]

Issue 2: Hydrolysis of the Methyl Ester During Reaction or Workup

Question: My reaction appears to be successful, but I am isolating the corresponding carboxylic acid (azepane-2-carboxylic acid) instead of the desired methyl ester product. Why is this happening?

Answer: The methyl ester is susceptible to hydrolysis, particularly under basic or acidic aqueous conditions, which are common during reaction workups.

Core Problem: The ester functional group can be cleaved by nucleophilic attack of water or hydroxide ions.

Troubleshooting Steps & Explanations:

  • Avoid Strongly Basic Aqueous Workups: Do not use strong aqueous bases like NaOH or KOH in your workup. If a basic wash is required to remove unreacted carboxylic acid, use a milder base.

    • Recommended Workup: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for washes.[3] These are basic enough to neutralize acid impurities but minimize the rate of ester hydrolysis. Perform the wash quickly and at a low temperature (0-5 °C).

    • Causality: Saponification (base-mediated ester hydrolysis) is a common side reaction. The rate of this reaction is dependent on the concentration of hydroxide ions and temperature.

  • Avoid Prolonged Exposure to Strong Acids and Water: While Fischer esterification is an equilibrium process driven by acid, prolonged exposure to aqueous acid during workup can drive the reverse reaction—hydrolysis.[4][5]

    • Recommended Workup: If an acidic wash is needed, use a dilute solution of HCl (e.g., 1N) and perform the extraction promptly. Immediately follow with a brine wash to remove excess water and then dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Ensure Anhydrous Reaction Conditions: If the hydrolysis is occurring during the reaction itself, ensure all your reagents and solvents are scrupulously dry. Water present in the reaction mixture can lead to hydrolysis, especially if the reaction is heated.

Issue 3: Difficulty in Product Purification and Isolation

Question: I have a complex mixture after my reaction, and purifying my target compound is challenging. What are some effective purification strategies?

Answer: The polarity of your product, which contains a basic amine and potentially other functional groups, can complicate purification by standard chromatography.

Troubleshooting Steps & Explanations:

  • Acid-Base Extraction: Leverage the basicity of the azepane nitrogen to your advantage in the workup.

    • Protocol: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities. Then, extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. This should provide a cleaner crude product for chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.

    • Solvent Selection: Since the target compound is often a free base, a non-polar/polar solvent system like Ether/Hexane or DCM/Hexane can be effective. For hydrochloride salts, 2-Propanol or mixtures with diethyl ether are often preferred over ethanol, where many salts are too soluble.[6]

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, then slowly add a solvent in which it is insoluble until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Silica Gel Chromatography:

    • Tailing Issues: The basic nitrogen of your product can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing.

    • Solution: To mitigate tailing, add a small amount of a volatile base to your eluent system. A common choice is to add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.

Visualization of Key Processes

Amide Coupling Workflow

The following diagram illustrates the critical initial steps required before initiating an amide coupling reaction.

AmideCouplingWorkflow cluster_start Starting Material cluster_deprotonation Step 1: Deprotonation cluster_free_amine Result cluster_coupling Step 2: Coupling start Methyl azepane-2-carboxylate HCl (Amine is Protonated) deprotonation Add 1.1 eq. DIPEA or TEA in aprotic solvent (e.g., DCM) start->deprotonation Neutralization is required free_amine Free Amine Generation (Nucleophilic Nitrogen) deprotonation->free_amine Forms free base coupling Add Carboxylic Acid + Coupling Reagents (EDC/HOBt) free_amine->coupling Amine is now nucleophilic product Desired Amide Product coupling->product

Caption: Workflow for activating the hydrochloride salt for amide coupling.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose the cause of low product yield.

TroubleshootingTree start Low or No Product Yield check_sm Is Starting Material (SM) consumed? (Check by TLC/LCMS) start->check_sm sm_present SM Remains: Incomplete Reaction check_sm->sm_present No sm_gone SM Consumed: Product Degradation or Loss check_sm->sm_gone Yes cause1 Cause: Insufficient Deprotonation sm_present->cause1 cause2 Cause: Inactive Coupling Reagents sm_present->cause2 cause3 Cause: Ester Hydrolysis during workup sm_gone->cause3 cause4 Cause: Product loss during purification sm_gone->cause4 solution1 Solution: Ensure >1 eq. of base was added before coupling reagents. cause1->solution1 solution2 Solution: Use fresh coupling reagents. cause2->solution2 solution3 Solution: Use mild base (NaHCO3) for washes. Avoid prolonged contact with aqueous layers. cause3->solution3 solution4 Solution: Optimize extraction pH. Use based-deactivated silica for chromatography. cause4->solution4

Caption: Decision tree for diagnosing low-yield reactions.

Summary of Key Parameters

IssuePrimary CauseKey Solution(s)Reagents/Conditions to Consider
No Reaction Protonated amine (non-nucleophilic)Add a non-nucleophilic base before coupling.DIPEA, Triethylamine (1.1 eq.)
Ester Hydrolysis Reaction with H₂O (acidic/basic)Use mild bases in workup (e.g., NaHCO₃); minimize contact time.Saturated NaHCO₃(aq), Anhydrous Na₂SO₄
Purification Difficulty Basic nature of productUse base-deactivated silica gel; perform acid-base extractions.Mobile phase + 1% TEA; Dilute HCl/NaHCO₃ for extraction

References

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. Available at: [Link]

  • Varkey, J. T., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226. Available at: [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Available at: [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Journal of the Indian Chemical Society, 77(6), 283-285. Available at: [Link]

  • Fischer Esterification. (2022). Chemistry Steps. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl Azepane-2-carboxylate Hydrochloride & Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl azepane-2-carboxylate hydrochloride and its analogous structures. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving the requisite purity for these critical intermediates. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful purification plan.

Q1: What are the primary purification techniques for a polar hydrochloride salt like this compound?

A1: The purification strategy is dictated by the compound's salt form, which confers high polarity. The three primary techniques are:

  • Recrystallization: This is often the most effective and scalable method for crystalline solids. The high lattice energy of the salt can be exploited to exclude impurities upon slow cooling from a saturated solution. Common solvent systems include alcohols (isopropanol, ethanol), alcohol/anti-solvent mixtures (e.g., ethanol/ethyl acetate, methanol/ether), or aqueous solutions.[1][2]

  • Acid-Base Extraction: This technique is useful for removing non-basic organic impurities. The hydrochloride salt can be dissolved in water, washed with an immiscible organic solvent (like dichloromethane or ethyl acetate) to remove neutral impurities, and then the aqueous layer can be carefully evaporated or used for the next step.

  • Chromatography: While standard silica gel chromatography can be challenging for highly polar salts, it is not impossible. Specialized techniques such as reverse-phase chromatography (C18) with aqueous/organic mobile phases (e.g., water/acetonitrile with a TFA or formic acid modifier) or normal phase chromatography on a deactivated stationary phase are viable. For N-protected or free-base derivatives, standard silica gel chromatography is the most common method.[3]

Q2: My compound is a hydrochloride salt. How does this impact my purification choices, particularly with chromatography?

A2: The hydrochloride salt form presents specific challenges and opportunities. On a standard silica gel column, the highly polar salt will likely either stick irreversibly to the baseline or streak badly, leading to poor separation and recovery.[3] This is due to strong ionic interactions with the acidic silanol groups on the silica surface.

  • Strategy 1 (Work with the Salt): Use a highly polar mobile phase, such as dichloromethane/methanol with an additive like acetic acid or a few drops of aqueous HCl to maintain protonation and improve peak shape. Alternatively, reverse-phase (C18) HPLC is an excellent choice.

  • Strategy 2 (Convert to Free Base): For purification purposes, you can neutralize the salt to its free amine form using a mild base (e.g., NaHCO₃ or Na₂CO₃ solution), extract the less polar free amine into an organic solvent, and purify it using standard silica gel chromatography. The purified free amine can then be converted back to the hydrochloride salt by treating it with HCl in a suitable solvent (e.g., HCl in ether or dioxane).

Q3: My synthesis is not stereospecific, and I have a racemic mixture of my azepane derivative. What are the main approaches for chiral separation?

A3: Chiral separation is critical in drug development, as enantiomers can have vastly different pharmacological and toxicological profiles.[4] The primary methods include:

  • Chiral Preparative HPLC/SFC: This is the most direct method. The racemic mixture is separated on a chiral stationary phase (CSP), such as those based on derivatized cellulose or amylose.[5] Supercritical Fluid Chromatography (SFC) is often preferred for being faster and using less organic solvent.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine (as a free base) with a chiral acid (e.g., tartaric acid, mandelic acid, or dibenzoyltartaric acid). This forms a pair of diastereomeric salts which have different physical properties, such as solubility.[6] One diastereomer can then be selectively crystallized from a suitable solvent. The desired enantiomer is then recovered by breaking the salt with a base.

Section 2: Troubleshooting Guides by Technique

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Failure to Crystallize (Stays in Solution) 1. Solution is not sufficiently saturated. 2. Solvent is too good for the compound.1. Slowly evaporate the solvent until turbidity is observed, then cool. 2. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. For polar salts, common anti-solvents are ethyl acetate, ether, or hexane.[7] 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 4. Add a seed crystal from a previous batch.
Oiling Out (Formation of a Liquid Phase) 1. The solution is supersaturated, or cooling is too rapid. 2. The melting point of the solid is lower than the boiling point of the solvent. 3. Impurities are depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Choose a lower-boiling point solvent system. 3. Attempt to remove the impurity by another method (e.g., an extraction or charcoal treatment) before recrystallization.
Purity Does Not Improve 1. Impurities are co-crystallizing with the product. 2. The cooling process is too fast, trapping impurities.1. The chosen solvent system may not be optimal. Screen a wider range of solvents to find one where the impurity has significantly higher solubility than the product. 2. Ensure the solution cools as slowly as possible. Insulating the flask can help. Perform a second recrystallization on the purified material.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Compound Streaking on TLC/Column 1. For amine-containing compounds: Strong interaction with acidic silica gel. 2. Compound is overloaded on the column. 3. Mobile phase is not polar enough to elute the compound cleanly.1. Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to the eluent to neutralize the silica surface. 2. Ensure the crude material load is no more than 1-5% of the silica gel weight. 3. Increase the polarity of the mobile phase. For azepane esters, a gradient of ethyl acetate in hexanes, or methanol in dichloromethane, is common.
Degradation on Silica Gel 1. The compound is sensitive to the acidic nature of silica.[3] 2. The ester functionality is being hydrolyzed by trace water in the solvents or on the silica.1. Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine and then packing the column. 2. Use neutral or basic alumina as the stationary phase instead of silica gel. 3. Ensure you are using dry (anhydrous) solvents for your mobile phase.
Poor Separation of Key Impurities 1. The eluent system does not provide sufficient selectivity. 2. The column was not packed or loaded correctly.1. Systematically screen different solvent systems. Try switching one of the solvents (e.g., replace ethyl acetate with acetone or MTBE) to alter selectivity. 2. Use a weaker eluent for loading the compound onto the column ("dry loading" is often best) and run the column with a slow, shallow gradient.

Section 3: Visual Workflows & Data

Purification Strategy Decision Tree

This diagram outlines the logical steps for selecting a purification method for a new methyl azepane-2-carboxylate derivative.

G start Crude Product (Methyl Azepane-2-carboxylate Derivative) is_salt Is the compound a hydrochloride salt? start->is_salt is_crystalline Is the salt crystalline? is_salt->is_crystalline Yes free_base_path Consider conversion to free base for purification is_salt->free_base_path No (or amorphous) recrystallize Primary Method: Recrystallization is_crystalline->recrystallize Yes is_crystalline->free_base_path No check_purity1 Check Purity (NMR, LC-MS) recrystallize->check_purity1 chiral_check Is chiral purity required? check_purity1->chiral_check is_free_base_stable Is the free base stable and non-polar enough for chromatography? free_base_path->is_free_base_stable is_free_base_stable->recrystallize No, attempt salt recrystallization column_chrom Primary Method: Silica Gel Chromatography is_free_base_stable->column_chrom Yes check_purity2 Check Purity (NMR, LC-MS) column_chrom->check_purity2 check_purity2->chiral_check chiral_sep Chiral Separation (Prep HPLC/SFC or Diastereomeric Resolution) chiral_check->chiral_sep Yes final_product Final Pure Product chiral_check->final_product No chiral_sep->final_product

Caption: Decision tree for purification strategy.

Data Tables for Quick Reference

Table 1: Common Solvent Systems for Recrystallization of Azepane Hydrochloride Salts

Solvent 1 (Solubilizing)Solvent 2 (Anti-Solvent)Typical Ratio (1:2)Notes
MethanolDiethyl Ether1:5 to 1:20Good for precipitating highly polar salts.
EthanolEthyl Acetate1:2 to 1:10A versatile and common system.
IsopropanolHeptane1:1 to 1:5Good for less polar derivatives.
2-ButanolN/AN/ACan be used as a single solvent; dissolve at high temp, cool slowly.[1]
WaterAcetone/IsopropanolVariesUse if the compound is highly water-soluble; requires careful drying.

Table 2: Typical Eluent Systems for Silica Gel Chromatography of Free-Base Azepane Derivatives

Polarity of CompoundPrimary SolventCo-SolventGradient Range (%)Modifier (if needed)
LowHexanes / HeptaneEthyl Acetate0 -> 50%N/A
MediumDichloromethane (DCM)Methanol0 -> 10%0.5% Triethylamine
Medium-HighEthyl AcetateMethanol0 -> 20%0.5% Triethylamine
HighDichloromethane (DCM)7N Ammonia in Methanol0 -> 15%N/A

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the title compound by removing less polar impurities. This protocol uses an ethanol/ethyl acetate solvent system.

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently in a water bath.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. Slowly add ethyl acetate (the anti-solvent) dropwise with swirling until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, you can place the flask in an insulated container (e.g., a beaker wrapped in glass wool).

  • Full Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold ethyl acetate or a cold mixture of ethanol/ethyl acetate (e.g., 1:5) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR and LC-MS to confirm purity.

Protocol 2: Chiral HPLC/SFC Method Screening

Objective: To find a suitable chiral stationary phase (CSP) and mobile phase for the analytical separation of enantiomers, which can then be scaled to preparative separation.

  • Sample Preparation: Prepare a stock solution of the racemic free-base azepane derivative at ~1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

  • Column Screening: Screen a set of standard chiral columns (e.g., Chiralpak® AD, AS, ID; Chiralcel® OD, OJ).

  • Mobile Phase Screening (Normal Phase):

    • Start with a standard mobile phase like 90:10 Hexane:Isopropanol.

    • Run a 20-minute isocratic method.

    • If no separation is observed, screen other alcohol modifiers (e.g., ethanol, n-butanol).

    • If separation is poor, try adding an acidic or basic additive (0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds like the free-base azepane).

  • Mobile Phase Screening (Reverse Phase):

    • Use mobile phases such as Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or ammonium acetate).

  • Optimization: Once partial separation is observed on a column/solvent system, optimize the separation by:

    • Adjusting the ratio of the mobile phase components.

    • Changing the flow rate.

    • Adjusting the column temperature.

  • Analysis: The goal is to achieve baseline resolution (Rs > 1.5) for accurate quantification and successful preparative scale-up.

References

  • Technical Support Center: Purification of N-Sulfonyl Azepines. Benchchem.
  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011). The Journal of Organic Chemistry.
  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Request PDF on ResearchGate.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Process and intermediates for preparing azepines. Google Patents (EP0802190A1).
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Importance of Chiral Separation. VTechWorks, Virginia Tech.
  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents (US20190276414A1).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents (CN102887854B).

Sources

Identifying and characterizing impurities in "Methyl azepane-2-carboxylate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl azepane-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the synthesis of this compound. By providing in-depth troubleshooting advice and detailed FAQs, we aim to empower you to optimize your synthetic route, identify and characterize impurities, and ensure the highest quality of your final product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable, step-by-step protocols for resolution.

Problem 1: Low Yield of Methyl Azepane-2-Carboxylate After Hydrogenation

You've completed the hydrogenation of the pyridine-based precursor but observe a significantly lower than expected yield of the desired methyl azepane-2-carboxylate.

Potential Causes:

  • Incomplete Reaction: The hydrogenation may not have gone to completion, leaving unreacted starting material or partially hydrogenated intermediates.[1]

  • Catalyst Inactivity: The catalyst (e.g., Pd/C, PtO₂) may be poisoned or deactivated.

  • Side Reactions: The reaction conditions may favor the formation of side products, such as N-oxides or products of ring opening.

  • Product Loss During Work-up: The desired product may be lost during the extraction or purification steps.[2]

Troubleshooting Protocol:

  • Analyze the Crude Reaction Mixture:

    • Before work-up, take a small aliquot of the reaction mixture.

    • Analyze it using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the extent of the reaction.[3][4][5] Compare the chromatogram to a standard of your starting material. The presence of a significant amount of starting material indicates an incomplete reaction.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: If the reaction is incomplete, extend the reaction time.

    • Increase Hydrogen Pressure: For difficult hydrogenations, increasing the hydrogen pressure can drive the reaction to completion.[1]

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be necessary.

    • Check Catalyst Quality: Use fresh, high-quality catalyst. If catalyst poisoning is suspected (e.g., from sulfur-containing compounds), consider pre-treating the starting material or using a more robust catalyst.

  • Investigate Side Products:

    • Use LC-MS or GC-MS to identify the molecular weights of any major byproducts.[6] This can provide clues about their structures. For example, a mass increase of 16 amu may suggest the formation of an N-oxide.[7][8]

  • Optimize Work-up Procedure:

    • Check the pH of the aqueous layer during extraction. The product is an amine and can be protonated and soluble in an acidic aqueous phase. Ensure the aqueous layer is sufficiently basic before extracting with an organic solvent.

    • If your product is volatile, be cautious during solvent removal steps.[2]

Workflow for Troubleshooting Low Hydrogenation Yield

start Low Yield After Hydrogenation analyze Analyze Crude Reaction Mixture (TLC, HPLC, GC-MS) start->analyze incomplete Incomplete Reaction? analyze->incomplete optimize Optimize Reaction: - Increase time - Increase H2 pressure - Increase catalyst loading incomplete->optimize Yes side_products Side Products Present? incomplete->side_products No end Improved Yield optimize->end identify Identify Side Products (LC-MS, NMR) side_products->identify Yes workup Product Loss During Work-up? side_products->workup No identify->end optimize_workup Optimize Work-up: - Adjust pH - Check for volatility workup->optimize_workup Yes workup->end No optimize_workup->end

Caption: Troubleshooting workflow for low yield in the hydrogenation step.

Problem 2: Formation of an Unexpected Impurity with M+16 Mass Shift

During LC-MS analysis of your reaction mixture, you observe a significant peak with a mass-to-charge ratio that is 16 units higher than your expected product.

Potential Cause:

  • N-Oxide Formation: The tertiary amine of the azepane ring is susceptible to oxidation, forming an N-oxide.[7][9][10] This can occur if the reaction is exposed to air for extended periods or if certain oxidizing agents are present.[7]

Characterization and Confirmation Protocol:

  • Isolation: Isolate the impurity using preparative HPLC or column chromatography.

  • Spectroscopic Analysis:

    • ¹H NMR: In the ¹H NMR spectrum of the N-oxide, the protons on the carbons adjacent to the nitrogen will be shifted downfield compared to the parent amine due to the deshielding effect of the N-O bond.

    • ¹³C NMR: Similarly, the carbons adjacent to the nitrogen will also show a downfield shift in the ¹³C NMR spectrum.

    • FT-IR: The FT-IR spectrum may show a characteristic N-O stretching vibration, although this can sometimes be weak.

  • Prevention:

    • Inert Atmosphere: Conduct the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[7]

    • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are introduced into the reaction.

Problem 3: Difficulty in Isolating this compound as a Solid

After adding HCl to the free base, the product oils out or remains a persistent oil, making isolation by filtration difficult.

Potential Causes:

  • Hygroscopicity: The hydrochloride salt may be hygroscopic and readily absorb moisture from the atmosphere to form a viscous oil.[11]

  • Residual Solvent: The presence of certain solvents can prevent crystallization.

  • Impurity Presence: Impurities can inhibit crystallization.

  • Incorrect Stoichiometry of HCl: An excess or deficit of HCl can affect salt formation and crystallization.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all solvents thoroughly before use.

    • Conduct the salt formation and isolation under a dry atmosphere.

    • Dry the free base under high vacuum before attempting salt formation.

  • Solvent Selection for Precipitation:

    • Dissolve the oily product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol).

    • Slowly add a non-polar solvent in which the salt is insoluble (an anti-solvent) such as diethyl ether, ethyl acetate, or hexane, with vigorous stirring until precipitation occurs.[11]

    • Cooling the mixture may aid crystallization.

  • Purify the Free Base: If impurities are suspected, purify the free base by column chromatography or distillation before forming the hydrochloride salt.

  • Control HCl Addition:

    • Use a solution of HCl in a dry, organic solvent (e.g., HCl in dioxane or diethyl ether) for more controlled addition.[11]

    • Add the HCl solution dropwise to a stirred solution of the free base until the pH is acidic.

Solvent System for Crystallization Observations and Recommendations
Methanol / Diethyl EtherGood for initial attempts. Add ether slowly to the methanolic solution.
Isopropanol / HexaneCan be effective if the product is slightly less polar.
Ethyl AcetateCan sometimes be used as a single solvent if the salt is sparingly soluble.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves the hydrogenation of a pyridine precursor, methyl pyridine-2-carboxylate. This is typically followed by esterification and finally, formation of the hydrochloride salt.

Synthetic Pathway Overview

start Pyridine-2-carboxylic acid esterification Esterification (e.g., SOCl2, Methanol) start->esterification hydrogenation Hydrogenation (e.g., H2, Pd/C) esterification->hydrogenation salt_formation HCl Salt Formation (e.g., HCl in Ether) hydrogenation->salt_formation product Methyl azepane-2-carboxylate hydrochloride salt_formation->product

Caption: A typical synthetic route for this compound.

Q2: What are the expected impurities in the synthesis of this compound?

Based on the common synthetic route, you should be aware of the following potential impurities:

  • Starting Material: Unreacted methyl pyridine-2-carboxylate.

  • Partially Hydrogenated Intermediates: Such as methyl tetrahydropyridine-2-carboxylate.

  • N-Oxide: Methyl azepane-2-carboxylate N-oxide, formed by oxidation of the azepane nitrogen.[7][9]

  • Over-alkylation Products: If alkylating agents are used in alternative syntheses.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.[3][4][5][6]

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for separating and quantifying impurities.[5][6] A UV detector is commonly used if the impurities have a chromophore. For compounds without a chromophore, a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) can be used.[12]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is ideal for identifying volatile impurities, such as residual solvents and certain low molecular weight byproducts.[4][5]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated impurities.[3][4] 2D NMR techniques can provide further structural information.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This can help identify the presence of specific functional groups in the impurities.[5]

Analytical Technique Primary Application for Impurity Analysis
HPLCSeparation and quantification of non-volatile impurities.[6]
GC-MSIdentification and quantification of volatile impurities.[4]
LC-MSIdentification of unknown impurities by molecular weight.[3][6]
NMRStructural elucidation of isolated impurities.[3][4]
FT-IRFunctional group identification.[5]

Q4: How can I avoid the formation of partially hydrogenated intermediates?

The formation of partially hydrogenated intermediates is often a result of incomplete reaction. To promote full saturation of the pyridine ring:

  • Optimize Catalyst and Conditions: Platinum-based catalysts (e.g., PtO₂) are often more effective than palladium for pyridine hydrogenation. Higher pressures and temperatures can also favor complete reduction.[1]

  • Use of Acidic Additives: The addition of an acid, such as HCl or acetic acid, can protonate the pyridine nitrogen, which can enhance its reactivity towards hydrogenation.

Q5: What are the key considerations for the hydrochloride salt formation step?

The formation of the hydrochloride salt is a critical step for the isolation and stability of the final product.

  • Stoichiometry: Use a precise amount of HCl, typically 1.0 to 1.1 equivalents, to ensure complete protonation without having a large excess of acid which can sometimes hinder crystallization.

  • Solvent Choice: The choice of solvent is crucial for obtaining a crystalline solid. The free base should be soluble, while the hydrochloride salt should be insoluble.[11]

  • Common-Ion Effect: Be aware of the common-ion effect, where the presence of chloride ions (e.g., in the gastric fluid if it's a drug candidate) can reduce the solubility of the hydrochloride salt.[13][14]

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27). Biotech Spain.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025-03-13). Advances in Bioresearch.
  • Analytical advances in pharmaceutical impurity profiling. (2016-05-25). PubMed.
  • Amine oxide. Wikipedia.
  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. (2014). Taylor & Francis eBooks.
  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Problem with hydrochloride salt formation/isol
  • Synthesis of Tertiary Amine N-Oxides-A Review. (2025-08-06).
  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
  • Improving API Solubility by Salt and Cocrystal Form
  • Side-product formation in the hydrogen
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
  • Impurity profile of amino acids?. (2025-08-10).

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with Methyl azepane-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving Methyl azepane-2-carboxylate hydrochloride. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and overcome common challenges in your synthesis.

Section 1: Fundamentals & Initial Reaction Setup

This section addresses the most common initial questions regarding the unique properties of this compound as a coupling partner.

Q1: I am trying to couple a carboxylic acid with this compound. Why is my reaction failing or giving a very low yield?

A1: The most common reason for failure is the nature of the starting material itself. This compound is an ammonium salt. The azepane nitrogen is protonated, making it non-nucleophilic and thus unable to react with an activated carboxylic acid.

Causality: For an amide bond to form, the amine component must have a lone pair of electrons to attack the activated carboxyl group.[1] In the hydrochloride salt, this lone pair is tied up by a proton (H⁺). Therefore, the addition of a base is non-negotiable to neutralize the hydrochloride and liberate the free, nucleophilic secondary amine.

Q2: What type of base should I use, and how much?

A2: The choice of base is critical to avoid side reactions. You should use a non-nucleophilic, sterically hindered tertiary amine base.

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most common and highly recommended choice. Its steric bulk prevents it from acting as a nucleophile and competing with your azepane.[2]

    • Triethylamine (TEA): While usable, it is less sterically hindered than DIPEA and can sometimes lead to side reactions.

    • N-methylmorpholine (NMM): A suitable alternative, often used in peptide synthesis.[2]

  • Stoichiometry:

    • At least 2.0 equivalents of base are typically required.

      • 1.0 equivalent is consumed to neutralize the hydrochloride salt of the azepane.

      • 1.0 equivalent is needed to neutralize the acid formed during the activation of the carboxylic acid by the coupling reagent (e.g., in HATU or HBTU couplings).[2]

    • It is common practice to use a slight excess, such as 2.5 to 3.0 equivalents , to ensure the reaction medium remains basic.

Q3: What is the best order of addition for the reagents?

A3: The order of addition can significantly impact yield and purity. For most modern coupling reagents like HATU, a pre-activation step is recommended.[3][4]

Recommended Procedure:

  • Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU) and stir for 15-30 minutes at room temperature. This allows for the formation of the highly reactive activated ester intermediate.[3]

  • Finally, add a solution of This compound (it can be co-dissolved with the base and carboxylic acid in some protocols, but sequential addition is often cleaner).

Causality: Adding the coupling reagent last to a mixture of the amine and acid can sometimes be effective, but pre-activation prevents the potent coupling reagent from reacting with the amine directly, which can lead to unwanted byproducts.[4]

Section 2: Selecting the Right Coupling Reagent

The choice of coupling reagent is one of the most important variables. The following table and FAQs will help guide your selection.

Comparison of Common Coupling Reagents
ReagentProsConsRecommended BaseKey Considerations for this Coupling
HATU High reactivity, fast reaction times, low rate of epimerization.[5][6]Higher cost, potential for guanidinylation side product if used in excess.[5]DIPEA, TEA, NMMExcellent first choice. Very effective for secondary amines like the azepane. The HOAt leaving group actively suppresses racemization.[6]
HBTU/TBTU Good reactivity, widely used, less expensive than HATU.[6]Less reactive than HATU, can be problematic for hindered couplings. Byproduct (TMU) can be difficult to remove.[7]DIPEA, TEA, NMMA solid, cost-effective alternative to HATU for less demanding couplings.
EDC·HCl Water-soluble urea byproduct is easily removed during aqueous workup.[7] Cost-effective.Can be slower, higher risk of epimerization without an additive.[5]DIPEA, TEA, NMMMust be used with an additive like HOBt or Oxyma Pure to improve efficiency and suppress racemization.[5]
DIC/HOBt DIC is a liquid, easy to handle. HOBt minimizes racemization.[5]Dicyclohexylurea (DCU) byproduct from DCC is insoluble; Diisopropylurea from DIC is more soluble but can still complicate purification.[5]DIPEA, TEA, NMMA classic and reliable method. The primary challenge is the removal of the urea byproduct.
Q4: I am concerned about epimerization at the C2 position of the azepane. Which reagent is best to maintain stereochemical integrity?

A4: Your concern is valid. The α-carbon of α-amino esters is prone to epimerization under basic conditions, especially during the activation step.

HATU is the superior choice for minimizing epimerization. [5][6]

Causality: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) forms an OAt-active ester. The nitrogen atom in the pyridine ring of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group provides anchimeric assistance during the coupling, which accelerates the desired aminolysis reaction.[6] This rapid and efficient coupling outcompetes the rate of epimerization of the activated ester intermediate. Carbodiimide reagents like EDC are generally more prone to causing racemization unless an additive like HOBt or, even better, HOAt is included.[5]

Section 3: Troubleshooting Common Issues

Q5: My reaction is slow and incomplete, even with HATU and DIPEA. What should I check?

A5: If the reaction is sluggish, consider the following factors:

  • Solvent Choice & Quality:

    • Are you using an anhydrous solvent? Water is detrimental to amide coupling reactions as it can hydrolyze the activated intermediate.[3] Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.

    • Is the solvent appropriate? Dichloromethane (DCM) is often a poor solvent for the polar salts and intermediates in HATU coupling. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are superior choices due to their high polarity, which helps dissolve all components and facilitate the reaction.[3]

  • Temperature: Most amide couplings proceed well at room temperature (20-25 °C). If you are coupling a particularly hindered carboxylic acid or amine, gentle heating to 40-50 °C may be beneficial. However, be aware that higher temperatures can also increase the rate of side reactions, including epimerization.

  • Reagent Stoichiometry: Ensure you are using at least 1.0-1.2 equivalents of the carboxylic acid and coupling reagent relative to the azepane, and at least 2.0 equivalents of base.

Q6: After workup, my NMR shows multiple products. What are the likely side reactions?

A6: Several side reactions are possible. A systematic approach to identifying them is key.

G start Low Yield / Multiple Products q1 q1 start->q1 no_path no_path q1->no_path No yes_path yes_path q1->yes_path Yes check_activation check_activation no_path->check_activation analyze_side_products analyze_side_products yes_path->analyze_side_products epimerization epimerization analyze_side_products->epimerization hydrolysis hydrolysis analyze_side_products->hydrolysis guanidinylation guanidinylation analyze_side_products->guanidinylation fix_epimerization fix_epimerization epimerization->fix_epimerization Yes fix_hydrolysis fix_hydrolysis hydrolysis->fix_hydrolysis Yes fix_guanidinylation fix_guanidinylation guanidinylation->fix_guanidinylation Yes

Troubleshooting Decision Tree

  • Epimerization: As discussed in Q4, this results in a diastereomer of your desired product. It is often inseparable by standard column chromatography. Chiral HPLC or SFC may be required for analysis and separation.

  • Hydrolysis of the Methyl Ester: The methyl ester of your azepane starting material can be hydrolyzed to the corresponding carboxylic acid under overly basic conditions, especially during a prolonged reaction or a basic aqueous workup.[8][9] This is more likely if you use a strong inorganic base (which should be avoided) or excessive amounts of tertiary amine base at elevated temperatures.

  • Guanidinylation of the Amine: This is a specific side reaction associated with uronium/aminium reagents like HATU and HBTU. If the coupling reagent is used in large excess or if the carboxylic acid is not activated efficiently, the reagent can react directly with the liberated azepane amine to form a tetramethylguanidinium adduct, capping the amine and preventing the desired reaction.[5] Pre-activation of the acid helps to prevent this.[4]

Q7: I am having difficulty purifying my product. The byproducts from the coupling reagent are co-eluting.

A7: This is a common challenge, especially with HBTU and phosphonium-based reagents.

  • If using HBTU/TBTU: The byproduct is tetramethylurea (TMU), which is organic soluble and can be difficult to remove.[7] An acidic wash (e.g., 1N HCl) can sometimes help by protonating your product and pulling it into the aqueous layer, leaving the neutral TMU behind in the organic layer.

  • If using EDC·HCl: The byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea, which is highly water-soluble.[7] Purification is typically straightforward. If you are having trouble, it indicates your product may also have high water solubility. In this case, techniques like reverse-phase chromatography may be necessary.

  • If using HATU/HBTU: The byproducts (HOAt/HOBt and TMU) can be removed with a series of aqueous washes. A typical sequence is:

    • Acidic wash (e.g., 1N HCl or 5% citric acid): Removes excess base and basic impurities.

    • Basic wash (e.g., saturated NaHCO₃): Removes unreacted carboxylic acid and the acidic HOAt/HOBt byproduct.

    • Brine wash: Removes residual water.

Section 4: Standard Experimental Protocol

This section provides a reliable starting protocol for a small-scale (e.g., 0.5 mmol) coupling reaction using HATU.

G

General Amide Coupling Workflow

Step-by-Step Protocol: HATU-Mediated Coupling
  • Preparation:

    • To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (0.50 mmol, 1.0 equiv).

    • Add This compound (0.525 mmol, 1.05 equiv).

    • Add anhydrous DMF (3 mL). Stir until all solids are dissolved.

  • Base Addition:

    • Add DIPEA (1.25 mmol, 2.5 equiv) dropwise to the solution.

    • Stir the mixture at room temperature for 5 minutes.

  • Coupling Reagent Addition:

    • Add HATU (0.525 mmol, 1.05 equiv) in one portion. A slight exotherm may be observed.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4 hours.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc, 20 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1N HCl (2 x 15 mL)

      • Saturated aqueous NaHCO₃ (2 x 15 mL)

      • Brine (1 x 15 mL)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Royal Society of Chemistry. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Goodreid, J. D., et al. Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Journal of Organic Chemistry, 2014, 79(3), 943-954. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • ScholarWorks, Georgia State University. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Google Patents.
  • Tetrahedron Letters. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. [Link]

  • Royal Society of Chemistry. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • ChemRxiv. Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. [Link]

  • Repositorio Académico - Universidad de Chile. Solvent Effects on the Amidic Bond. [Link]

  • Reddit. HATU coupling - what's the best order? : r/Chempros. [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011, 111(11), 6557-6602. [Link]

  • PubMed Central. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. [Link]

Sources

"Methyl azepane-2-carboxylate hydrochloride" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Methyl Azepane-2-Carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this compound. As a key building block in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the integrity of your research and development processes. This document provides insights based on established principles of organic chemistry, data from analogous structures, and best practices in pharmaceutical stability testing.

Part 1: Understanding the Stability of this compound

This compound is a cyclic amino acid ester. Its stability is primarily influenced by its functional groups: the methyl ester and the secondary amine within the azepane ring, which is protonated in the hydrochloride salt form. The hydrochloride salt form generally enhances the stability and water solubility of the compound compared to its free base.[1]

Diagram: Key Structural Features Influencing Stability

cluster_molecule This compound M Methyl Azepane-2-Carboxylate Ester Methyl Ester Group (Susceptible to Hydrolysis) M->Ester Ester Linkage Amine Secondary Amine (as HCl salt) (Generally Stable, but can be involved in side reactions) M->Amine Amine Functionality Ring Azepane Ring (Saturated & Stable) M->Ring Ring Structure

Caption: Key functional groups of this compound that influence its stability.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that researchers may encounter during the handling, storage, and use of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maximize shelf-life and prevent degradation, the compound should be stored at room temperature in a dry, well-ventilated place, with the container tightly closed.[2][3][4] The hydrochloride salt is hygroscopic, and absorption of moisture can initiate hydrolysis of the ester group.

Q2: I left the container open for a period. What potential degradation should I be concerned about?

A2: The primary concern with exposure to atmospheric moisture is the hydrolysis of the methyl ester to form azepane-2-carboxylic acid hydrochloride and methanol. The rate of this degradation will depend on the humidity and duration of exposure. It is recommended to perform an analytical check (e.g., HPLC) to assess the purity of the material before use.

Solution Stability

Q3: I am preparing a stock solution of the compound. What solvents are recommended, and what is the expected stability of the solution?

A3: For short-term use, anhydrous polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are recommended. If aqueous solutions are necessary, it is best to prepare them fresh and use them immediately. The stability of the compound in solution is highly dependent on the pH.

  • Acidic Conditions (pH < 4): The ester is generally more stable. The protonated amine helps to reduce the nucleophilicity of any residual water.

  • Neutral to Alkaline Conditions (pH ≥ 7): The ester is susceptible to base-catalyzed hydrolysis. The rate of hydrolysis increases significantly with increasing pH.

Q4: My aqueous solution of the compound has been stored for a week. I am seeing an additional peak in my HPLC chromatogram. What could it be?

A4: The most probable degradation product in an aqueous solution is azepane-2-carboxylic acid hydrochloride , formed via hydrolysis of the methyl ester. The appearance of a new, more polar peak in your reverse-phase HPLC chromatogram is consistent with the formation of the carboxylic acid.

Diagram: Primary Degradation Pathway - Hydrolysis

Parent Methyl Azepane-2-Carboxylate Hydrochloride Degradant Azepane-2-Carboxylic Acid Hydrochloride Parent->Degradant Hydrolysis (H2O) (Accelerated by base) Methanol Methanol Parent->Methanol Hydrolysis (H2O) (Accelerated by base)

Caption: The primary degradation pathway of this compound is hydrolysis.

Thermal Stability

Q5: I need to heat a reaction mixture containing this compound. At what temperature does it start to degrade?

Potential Degradation Products

Q6: Besides hydrolysis, what other degradation products might I encounter?

A6: While hydrolysis is the most common degradation pathway, other possibilities, especially under forced degradation conditions, include:

  • Oxidative Degradation: Although the saturated azepane ring is relatively stable, strong oxidizing conditions could potentially lead to ring opening or the formation of N-oxides.[2]

  • Photodegradation: Exposure to UV light, particularly in solution, may lead to degradation. Amino acid derivatives can be susceptible to photodegradation.[6]

  • Interactions with Excipients: In a formulation context, interactions with excipients can occur. For example, primary and secondary amines can undergo Maillard reactions with reducing sugars.[7]

Table 1: Summary of Potential Degradation Products and Their Causes

Degradation ProductPotential CauseAnalytical Indication
Azepane-2-carboxylic acid hydrochlorideHydrolysis (presence of water, especially at neutral to high pH)Appearance of a more polar peak in RP-HPLC
N-oxide derivativesStrong oxidizing agentsChange in mass spectrum (M+16)
Ring-opened productsHarsh oxidative or thermal stressMultiple new peaks in chromatogram, potential change in UV spectrum
Maillard reaction productsPresence of reducing sugars (e.g., lactose) and heatDiscoloration (browning), complex mixture of products

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is crucial to verify the stability of this compound under your specific experimental conditions. Below are protocols for conducting forced degradation studies and a general analytical method for monitoring stability.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8]

Diagram: Workflow for Forced Degradation Studies

start Prepare Stock Solution of Methyl Azepane-2-Carboxylate HCl stress Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: A general workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known concentration of the compound in 0.1 M NaOH. Keep at room temperature for 1-2 hours. Note: Base hydrolysis is expected to be rapid.

  • Neutral Hydrolysis: Dissolve a known concentration of the compound in purified water. Heat at 60°C for 24 hours.

  • Sample Preparation for Analysis: Before injection into an HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

Protocol 2: Oxidative Degradation

  • Dissolve a known concentration of the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

Protocol 3: Thermal Degradation

  • Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.

  • Dissolve the solid in a suitable solvent for analysis.

Protocol 4: Photodegradation

  • Dissolve a known concentration of the compound in a suitable solvent (e.g., water or acetonitrile).

  • Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and photodegradation.

Analytical Method for Stability Monitoring

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for monitoring the purity of this compound and detecting its primary degradation product, azepane-2-carboxylic acid.

Table 2: General RP-HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation of polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterProvides good peak shape for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the compounds from the column.
Gradient Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.To separate the polar degradant from the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection UV at 210 nmThe carboxylate group has some UV absorbance at low wavelengths.
Injection Volume 10 µLStandard injection volume.

This method is a starting point and may require optimization for your specific instrumentation and separation needs.

Part 4: Drug-Excipient Compatibility

When formulating this compound, it is crucial to assess its compatibility with chosen excipients. Incompatibility can lead to degradation of the active ingredient and compromise the quality of the final product.

Common Excipients to Use with Caution:

  • Reducing Sugars (e.g., Lactose, Dextrose): The secondary amine of the azepane ring can react with reducing sugars via the Maillard reaction, especially in the presence of heat and moisture. This can lead to discoloration and the formation of complex adducts.[7]

  • Alkaline Excipients (e.g., Magnesium Stearate, Calcium Carbonate): These can create a microenvironment with a high pH, which can catalyze the hydrolysis of the methyl ester.

  • Excipients with High Water Content: These can provide the necessary moisture for the hydrolysis of the ester.

Recommended Approach for Compatibility Studies:

  • Prepare binary mixtures of this compound with each excipient (typically in a 1:1 ratio).

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analyze the samples at regular intervals using a stability-indicating HPLC method to check for the appearance of degradation products and any loss of the parent compound.

  • Techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool for potential interactions.[9][10]

References

  • PubMed. (n.d.). Compatibility studies between carbamazepine and tablet excipients using thermal and non-thermal methods. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H -. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment. Retrieved from [Link]

  • PubMed. (n.d.). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Separation and extraction of Φ-methyl ester sulfoxylates: New features. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. Retrieved from [Link]

  • ResearchGate. (2022, September 2). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Retrieved from [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Scribd. (n.d.). HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Compatibility Studies Between Carbamazepine and Tablet Excipients Using Thermal and Non-thermal Methods | Request PDF. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms† PAPER. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

  • PubMed Central. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • ResearchGate. (2025, September 11). Thermal Degradation Kinetics of Polyvinyl Chloride Stabilized with Palm Based Mixed Metal Carboxylates. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2013, January 16). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Retrieved from [Link]

  • MDPI. (n.d.). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic deracemisation of amino esters by employing cyclohexylamine.... Retrieved from [Link]

  • ResearchGate. (n.d.). thermal degradation study of some local anesthetic drugs. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • BrJAC. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • Sci-Hub. (2025, August 25). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

Sources

Common side reactions with "Methyl azepane-2-carboxylate hydrochloride" and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl azepane-2-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into the handling and application of this versatile building block. Here, we address common challenges and questions to help you avoid potential side reactions and ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers essential questions about the storage, handling, and fundamental properties of this compound.

Q1: How should I properly store and handle this compound?

Answer: Proper storage and handling are critical to maintain the integrity of the compound and ensure user safety.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The hydrochloride salt form is generally stable under these conditions.

  • Handling: This compound is categorized as an irritant, capable of causing skin and serious eye irritation.[1] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Operations should be conducted in a chemical fume hood or a well-ventilated space to avoid inhalation of dust.[1] In case of contact, wash the affected skin area immediately with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]

Q2: What are the main chemical incompatibilities I should be aware of?

Answer: this compound is incompatible with several classes of reagents. Contact with these can lead to degradation or hazardous reactions.

  • Strong Bases: Such as NaOH, KOH, or organometallic bases. These will neutralize the hydrochloride salt to form the free amine, which may be unstable or prone to side reactions if not used immediately (see Troubleshooting section).

  • Strong Acids: While it is a hydrochloride salt, exposure to stronger acids or prolonged heating in acidic media can promote the hydrolysis of the methyl ester.[1]

  • Strong Oxidizing Agents: Reagents like permanganates, peroxides, or chromates can lead to decomposition and should be avoided.[1]

Q3: How do I prepare the free amine from the hydrochloride salt for my reaction?

Answer: Most reactions require the secondary amine to be in its neutral, nucleophilic form. This requires a careful neutralization step. The choice of base is crucial to avoid side reactions. It is often recommended to generate and use the free amine in situ.

Recommended Protocol: In Situ Neutralization

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound in an appropriate anhydrous solvent (see Table 1).

  • Cooling: Cool the suspension to 0 °C using an ice bath. This minimizes potential side reactions like oligomerization upon addition of the base.

  • Base Addition: Slowly add 1.0 to 1.1 equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine). The use of a tertiary amine base is common as it is non-nucleophilic and the resulting ammonium salt byproduct is often easily removed.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. A visual change from a suspension to a clearer solution (or a different suspension of the new ammonium salt) may be observed.

  • Usage: The resulting mixture containing the free amine can now be used directly in the subsequent reaction step.

SolventUse Case & Considerations
Dichloromethane (DCM)Excellent for many coupling reactions. Ensure it is anhydrous.
Tetrahydrofuran (THF)Good general-purpose solvent. Must be anhydrous.
Acetonitrile (MeCN)Suitable for a variety of reactions. Ensure it is anhydrous.
N,N-Dimethylformamide (DMF)Use when higher solubility is required. Be aware it can be difficult to remove.

Table 1: Common solvents for the neutralization and subsequent reaction of Methyl azepane-2-carboxylate.

Part 2: Troubleshooting Guide for Common Side Reactions

This guide addresses specific experimental issues in a problem-cause-solution format. Understanding the causality behind these side reactions is key to avoiding them.

Problem 1: My reaction yield is very low, or the reaction fails to proceed, even after adding my primary reagent.
  • Probable Cause: The most common reason for reaction failure is that the secondary amine on the azepane ring is still in its protonated, hydrochloride salt form. As a salt, the amine is not nucleophilic and cannot participate in reactions like acylations, alkylations, or reductive aminations.

  • Solution: You must neutralize the hydrochloride salt to generate the free amine before or during the addition of your electrophilic reagent. Follow the in situ neutralization protocol described in FAQ Q3. It is crucial to confirm that the base has been added before concluding that the reaction is not working.

    G HCl_Salt Methyl azepane-2-carboxylate HCl (Amine Protonated, Non-nucleophilic) Base + Base (e.g., Et3N) - Et3N.HCl HCl_Salt->Base Free_Amine Free Amine (Nucleophilic) Base->Free_Amine Reagent + Electrophilic Reagent Free_Amine->Reagent Product Desired Product Reagent->Product

    Workflow: Neutralization is required to activate the amine.
Problem 2: I'm observing a new spot by TLC/LCMS with a mass corresponding to the loss of 14 Da (CH₂).
  • Probable Cause: This mass difference strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is catalyzed by the presence of water, and its rate is significantly increased by acidic or basic conditions, especially with heating.[3][4] Even trace amounts of water in your solvents or reagents can cause this issue over long reaction times.

  • How to Avoid It:

    • Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Use flame-dried glassware and maintain an inert atmosphere.

    • Control pH: If your reaction conditions are not pH-neutral, be mindful that both acid and base can catalyze this process.

    • Temperature Control: Avoid unnecessarily high temperatures, as they accelerate the rate of hydrolysis.

    • Purification: If hydrolysis occurs, the resulting carboxylic acid can often be separated from the desired ester product using column chromatography on silica gel.

    G cluster_conditions Conditions Ester Methyl Ester (Starting Material) Acid Carboxylic Acid (Byproduct) Ester->Acid - CH₃OH H2O H₂O H2O->Ester Catalyst Acid or Base (H⁺ / OH⁻) Catalyst->Ester Heat Heat (Δ) Heat->Ester

    Side Reaction: Hydrolysis of the methyl ester.
Problem 3: My analysis shows significant amounts of a higher molecular weight species, particularly a dimer.
  • Probable Cause: After neutralization, the free secondary amine is nucleophilic. It can attack the electrophilic carbonyl carbon of the ester on another molecule. This intermolecular aminolysis reaction forms a stable amide bond, resulting in a dimer. If this process continues, it leads to oligomerization. This side reaction is highly dependent on concentration and temperature.

  • How to Avoid It:

    • Dilution: Perform the reaction under dilute conditions (e.g., 0.05 - 0.1 M). This reduces the probability of two molecules of the starting material encountering each other.

    • Low Temperature: Keep the temperature low, especially after generating the free amine. Perform the neutralization at 0 °C and maintain that temperature during the subsequent addition of your primary reagent.

    • Slow Addition: If possible, add the neutralized free amine solution slowly (via an addition funnel) to a solution of the electrophile. This keeps the instantaneous concentration of the free amine low, favoring the desired intermolecular reaction over the undesired dimerization.

    G cluster_conditions Favorable Conditions Monomer1 Molecule 1 (Free Amine Form) Dimer Amide Dimer (Byproduct) Monomer1->Dimer Amine attacks Ester Monomer2 Molecule 2 (Free Amine Form) Monomer2->Dimer Concentration High Concentration Concentration->Monomer1 Temp High Temperature Temp->Monomer1

    Side Reaction: Dimerization via intermolecular aminolysis.
Problem 4 (For Chiral Compounds): I am observing a loss of enantiomeric or diastereomeric purity in my product.
  • Probable Cause: The α-carbon (C2), which is adjacent to the ester carbonyl, is susceptible to epimerization or racemization . This can occur if a strong base deprotonates this carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereochemistry.

  • How to Avoid It:

    • Base Selection: For the initial neutralization, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid stronger bases like metal alkoxides or hydroxides if possible.

    • Avoid Excess Base: Use only a slight excess (1.0-1.1 equivalents) of the base for neutralization.

    • Temperature Control: Perform reactions at the lowest feasible temperature. Enolate formation is more likely at higher temperatures.

    • Reaction Time: Minimize reaction times where the compound is exposed to basic conditions.

References

  • Fisher Scientific, Safety Data Sheet for Methyl hydrazinocarboxylate. (2021-12-24). Note: While not the exact compound, this SDS for a related structure provides relevant handling and incompatibility data.

  • Sigma-Aldrich, Safety Data Sheet. (2024-08-14). Provides general safety and handling procedures for laboratory chemicals.

  • Fisher Scientific, Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate. (2025-12-19). Provides safety information for a related azepane derivative.

  • Sigma-Aldrich, Safety Data Sheet for Methyl hydrazinocarboxylate. (2024-09-07). Offers additional safety precautions and handling advice.

  • Cayman Chemical, Safety Data Sheet. (2023-04-19). General safety data sheet illustrating handling of chemical reagents.

  • PubChem, methyl (S)-azepane-2-carboxylate hydrochloride. National Center for Biotechnology Information.

  • PubChemLite, this compound. Provides basic chemical information.

  • ChemScene, Methyl azepane-4-carboxylate hydrochloride. (CAS 1383132-15-7). Supplier data for a related isomer.

  • He, H. et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5):104-105.

  • Patel, K. et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

  • Bioorganic & Medicinal Chemistry Letters. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed.

  • Molecules. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.

  • Sigma-Aldrich, (R)-Azepane-2-carboxylic acid methyl ester hydrochloride. Product information for the R-enantiomer.

  • Google Patents, US3991072A - Racemization of lower alkyl imidazole carboxylates. Illustrates racemization potential in related heterocyclic systems.

  • PubChem, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. National Center for Biotechnology Information.

  • Google Patents, US3813404A - Tropane-2-carboxylates and derivatives. Details hydrolysis of a related bicyclic amino ester.

  • PubMed. (1993). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. PubMed.

Sources

Technical Support Center: Optimizing Reactions with Methyl Azepane-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl azepane-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. As a cyclic amino acid ester, its reactivity is governed by principles familiar to peptide and heterocyclic chemistry, yet its specific structure presents unique considerations. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments and improve reaction yields.

Part 1: Core Principles & General Handling FAQs

This section addresses foundational questions about the reagent's nature and proper handling, which are crucial for success in any subsequent reaction.

Q1: What is the primary challenge when using this compound in a reaction?

The most critical factor to understand is that this reagent is a hydrochloride salt.[1] The nitrogen atom of the azepane ring is protonated, forming an ammonium salt. In this state, the nitrogen is non-nucleophilic and cannot participate in reactions like amide coupling or N-alkylation. Therefore, the first and most crucial step in nearly all reactions involving the ring nitrogen is its deprotonation to liberate the free secondary amine. Failure to account for this is the most common reason for failed reactions.

Q2: How do I neutralize the hydrochloride salt to enable a reaction?

You must add a base. For most applications, an organic, non-nucleophilic base is preferred. A common mistake is adding only one equivalent of base. You need at least one equivalent to neutralize the hydrochloride salt and often an additional equivalent to facilitate the subsequent reaction (e.g., to act as a proton scavenger in an amide coupling).

Troubleshooting Workflow: Initial Reaction Failure

This workflow outlines the primary decision-making process when a reaction with this compound fails to proceed.

start Reaction Failed: Low or No Conversion check_base Did you add at least 2 equivalents of a suitable base? start->check_base base_no No: Add Base - 1 eq. to neutralize HCl - 1+ eq. for reaction check_base->base_no No base_yes Yes: Base is likely sufficient. Proceed to next check. check_base->base_yes Yes check_reagents Are all other reagents/solvents pure and anhydrous? base_yes->check_reagents reagents_no No: Purify/Dry Reagents - Use fresh anhydrous solvent - Check purity of coupling partner check_reagents->reagents_no No reagents_yes Yes: Reagents are likely fine. Investigate other factors. check_reagents->reagents_yes Yes other_factors Advanced Troubleshooting: - Temperature too low? - Steric hindrance? - Incorrect coupling agent? reagents_yes->other_factors

Caption: Initial troubleshooting decision tree for reactions involving the secondary amine.

Q3: Can I isolate the free amine of Methyl azepane-2-carboxylate before my reaction?

Yes, you can perform a simple extraction to get the free amine, which can be useful if your subsequent reaction is sensitive to the presence of ammonium salts. However, for most applications, generating the free amine in situ is more convenient.

Protocol 1: Isolation of Free Methyl Azepane-2-carboxylate
  • Dissolution: Dissolve this compound in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it reaches 8-9. Avoid using strong bases like NaOH, as they can promote ester hydrolysis.

  • Extraction: Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 10g scale) with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free amine is more soluble in the organic phase.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Verification: The resulting oil or solid is the free amine. It is advisable to use it immediately, as free amines can be less stable upon long-term storage than their salt forms.

Part 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common applications for this molecule. Success hinges on proper activation of the carboxylic acid and ensuring the availability of the nucleophilic amine.

Q1: My amide coupling yield is low. I added a coupling reagent and a base. What went wrong?

This is a frequent issue. The cause often lies in the stoichiometry of the base or the choice of reaction conditions.

  • Insufficient Base: As mentioned, you need to neutralize the starting material's HCl salt and provide a base for the coupling reaction itself. For a standard coupling, you will need 2.0 to 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA).[2][3]

  • Sub-optimal Coupling Reagent: For a secondary amine like this, which is more sterically hindered than a primary amine, standard carbodiimide reagents like DCC or EDC alone may be sluggish. Uronium or phosphonium salt-based reagents are generally more effective.[4][5][6]

  • Reaction Temperature: Most couplings are run at 0 °C to room temperature. If your coupling partners are sterically hindered, a modest increase in temperature (e.g., to 40 °C) might improve the rate, but be aware that this can also increase the risk of epimerization.[7]

Table 1: Comparison of Common Coupling Reagents
ReagentTypeAdvantagesDisadvantagesBase Equivalents Needed
HATU / HBTU Uronium SaltHigh efficiency, fast reaction rates, good for hindered amines.[2][4]More expensive, byproducts can be tricky to remove.2.0 - 2.5
PyBOP Phosphonium SaltVery effective, low epimerization risk.Phosphine oxide byproducts can complicate purification.2.0 - 2.5
EDC / DCC CarbodiimideInexpensive, widely available.Slower for secondary amines, can require additives (HOBt), byproduct (DCU) can be difficult to remove.[5][6]2.0 - 2.5
T3P Phosphonic AnhydrideExcellent for reducing epimerization, byproducts are water-soluble.[5]Often requires pyridine or other specific bases.2.5 - 3.0

Q2: How can I minimize the risk of epimerization at the C-2 position during coupling?

Epimerization, the inversion of the stereocenter adjacent to the carbonyl group, is a significant risk in peptide chemistry, particularly when over-activating the carboxylic acid or using excess base at elevated temperatures.[8]

  • Use Additives: If using carbodiimides, always include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives form an active ester that is less prone to epimerization.

  • Choose the Right Reagent: Uronium salts containing an HOAt moiety (e.g., HATU) are known to suppress epimerization effectively.[6]

  • Control Temperature: Perform the pre-activation of the carboxylic acid at 0 °C before adding the amine. Run the overall reaction at room temperature or below if possible.

  • Base Selection: Use weaker, sterically hindered bases like DIPEA rather than stronger bases.

Protocol 2: High-Yield Amide Coupling using HATU
  • Acid Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes. The solution should remain clear.

  • Amine Addition: Dissolve this compound (1.2 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Part 3: Troubleshooting N-Alkylation Reactions

Modifying the secondary amine via alkylation is another key transformation. The main challenges are achieving mono-alkylation and dealing with less reactive alkylating agents.

Q1: My direct alkylation with an alkyl halide is giving poor yields and a lot of unreacted starting material.

  • Insufficient Reactivity: The issue could be the alkyl halide itself. The reactivity order is I > Br > Cl. If using an alkyl chloride, the reaction may be extremely slow. Consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Base and Solvent Choice: A strong base and a polar aprotic solvent are typically required. Potassium carbonate (K₂CO₃) in DMF or acetonitrile is a standard choice. Ensure the base is finely powdered and the solvent is anhydrous.

  • Steric Hindrance: If either the azepane or the alkyl halide is sterically bulky, the reaction rate will be significantly lower. In these cases, consider reductive amination instead.

Q2: How can I avoid the di-alkylation side product? I am trying to achieve mono-alkylation.

The desired mono-alkylated product is also a nucleophile and can react with the alkylating agent to form a quaternary ammonium salt. To favor mono-alkylation:

  • Use a slight excess (1.1 to 1.5 equivalents) of the amine starting material relative to the alkylating agent.

  • Add the alkylating agent slowly and at a low temperature to keep its instantaneous concentration low.

Q3: When should I choose reductive amination over direct alkylation?

Reductive amination is an excellent and often superior alternative to direct alkylation.[9] It involves reacting the amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in the same pot.

  • Advantages: It is ideal for introducing sterically hindered alkyl groups and avoids the problem of over-alkylation since the product tertiary amine is less reactive under the conditions. It also uses readily available aldehydes and ketones.

  • Conditions: The reaction requires a mild reducing agent that selectively reduces the iminium ion but not the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is the most common and effective choice.

Workflow: Choosing an N-Alkylation Strategy

This diagram helps select the appropriate N-alkylation method based on the desired product and available reagents.

start Goal: N-Alkylation reagent_type What is your alkylating agent? start->reagent_type is_halide Alkyl Halide (R-X) reagent_type->is_halide Halide is_carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') reagent_type->is_carbonyl Carbonyl halide_path Use Direct Alkylation - Base (K₂CO₃, DIPEA) - Solvent (DMF, ACN) - Monitor for over-alkylation is_halide->halide_path carbonyl_path Use Reductive Amination - Mild Reductant (STAB) - Solvent (DCE, DCM) - Generally cleaner & avoids over-alkylation is_carbonyl->carbonyl_path

Caption: Decision diagram for selecting an N-alkylation method.

Part 4: Ester Group Transformations

The methyl ester provides a handle for further modification, primarily through hydrolysis to the carboxylic acid or reduction to the primary alcohol.

Q1: What are the best conditions for hydrolyzing the methyl ester to the corresponding carboxylic acid?

Base-catalyzed hydrolysis is the most common method.[10]

  • Standard Conditions: Lithium hydroxide (LiOH) in a mixture of THF, methanol, and water is highly effective and generally clean.[11] The reaction is typically run at room temperature.

  • Potential Issue: If your molecule contains other base-sensitive functional groups, you must be cautious. In such cases, enzymatic hydrolysis or milder acidic conditions might be necessary.

  • Workup: After the reaction is complete (as monitored by TLC/LC-MS), the mixture is typically acidified with dilute HCl or citric acid to a pH of ~3-4, which protonates the carboxylate. The product can then be extracted with an organic solvent.

Q2: How can I reduce the ester to the primary alcohol, (azepan-2-yl)methanol?

Strong hydride reducing agents are required for this transformation.

  • Recommended Reagent: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether is the standard choice. The reaction should be performed at 0 °C and then warmed to room temperature.

  • Safety and Workup: LiAlH₄ reacts violently with water. The reaction must be performed under strictly anhydrous conditions. The workup is also critical and is typically performed by sequential, careful, and slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup) to precipitate the aluminum salts, which can then be filtered off.

References

  • PubChem. (n.d.). methyl (S)-azepane-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(10), 1543-1555. Available from: [Link]

  • Zhang, D., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Tetrahedron Letters, 52(11), 1234-1237.
  • Gopi, H. N., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of the Indian Chemical Society, 78(5), 241-243. Available from: [Link]

  • International Flavors & Fragrances Inc. (2009). Methyl cyclohexane carboxylates and their use in perfume compositions. U.S.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. Available from: [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1896-1924. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Reddy, M. P., & Rao, M. S. (2010).
  • Chemspeed Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Padmapriya, A., et al. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Tetrahedron, 69(20), 4059-4066.
  • Gopi, H. N., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 39B(12), 925-929.
  • Takeda Pharmaceutical Company Limited. (2020). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 24(10), 2056-2062.
  • Utkin, A. V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5233. Available from: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Request PDF. Retrieved from [Link]

  • University of California, Los Angeles (UCLA), Merlic Group. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Preprint. Available from: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Request PDF. Retrieved from [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Valdivia, V., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Molecules, 28(15), 5764. Available from: [Link]

  • De, S., & Gribble, G. W. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Molecules, 27(19), 6614. Available from: [Link]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Procedure. Retrieved from [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]

  • Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2929-2933. Available from: [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Yeo, C. I. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995. Available from: [Link]

  • Grisoni, F., et al. (2022). How to actively learn chemical reaction yields in real-time using stopping criteria. Digital Discovery, 1(4), 455-466.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Thieme.
  • PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 1,2,4,5-tetrahydro-3H-naphtho[2,3-d]azepine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl azepane-4-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl Azepane-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl azepane-2-carboxylate hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered in organic solvents. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Hurdle

This compound is a valuable building block in medicinal chemistry and drug discovery. As the hydrochloride salt of a secondary amine, it offers enhanced stability and ease of handling compared to its free base form. However, this salt form introduces a significant challenge: poor solubility in many common non-polar and moderately polar organic solvents. This is due to the ionic character imparted by the protonated amine and the chloride counter-ion, which favors dissolution in more polar environments.

This guide will explore the underlying chemical principles and provide validated strategies to overcome these solubility limitations, ensuring the integrity of your compound and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in dichloromethane (DCM) or chloroform?

As a salt, this compound possesses a high lattice energy. Non-polar and weakly polar solvents like dichloromethane and chloroform lack the ability to effectively solvate the charged amine hydrochloride and the chloride ion, resulting in poor solubility. Successful dissolution requires either increasing the solvent's polarity or converting the salt to its more organic-soluble free base form. Some amino acid methyl ester hydrochlorides have been noted to be reasonably soluble in chloroform, DMSO, and acetonitrile, suggesting these may be better starting points than less polar solvents[1].

Q2: Will heating the mixture improve solubility?

While heating can increase the solubility of many compounds, it should be approached with caution for this compound. The ester functional group is susceptible to hydrolysis, especially in the presence of any residual water, which can be catalyzed by the acidic nature of the hydrochloride salt. Prolonged heating could lead to the degradation of your compound. Milder warming combined with other techniques like sonication is generally a safer approach.

Q3: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent is a viable strategy. Adding a small amount of a polar, protic solvent like methanol or ethanol to your non-polar solvent can significantly improve the solubility of the hydrochloride salt. The polar co-solvent helps to solvate the ionic salt, disrupting the crystal lattice and allowing it to dissolve in the bulk solvent. However, be mindful that the addition of protic solvents may not be compatible with all reaction conditions (e.g., reactions involving highly reactive organometallic reagents).

Q4: What is "free-basing," and how can it help with solubility?

Free-basing is the process of converting the amine hydrochloride salt to its neutral, or "free base," form by treating it with a mild base. The free base is significantly less polar than the salt and, therefore, much more soluble in a wide range of organic solvents. This is a common and highly effective technique for improving the solubility of amine salts.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for overcoming the solubility challenges of this compound.

Strategy 1: Conversion to the Free Base (Free-Basing)

This is the most robust method for achieving high solubility in common organic solvents. The underlying principle is an acid-base reaction where a stronger base deprotonates the azepane nitrogen, leaving the neutral, organic-soluble ester.

cluster_0 Free-Basing Workflow Start Methyl azepane-2-carboxylate HCl (Poorly Soluble in DCM) Suspend Suspend in Dichloromethane (DCM) Start->Suspend AddBase Add Triethylamine (TEA) (1.1 equivalents) Suspend->AddBase Stir Stir at Room Temperature AddBase->Stir Formation Formation of: - Free Base (Soluble in DCM) - Triethylamine HCl (Precipitate) Stir->Formation Filter Filter to Remove Precipitate Formation->Filter Solution Clear Solution of Free Base in DCM Filter->Solution

Figure 1. Workflow for free-basing this compound.

Protocol: Free-Basing with Triethylamine (TEA)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), freshly distilled

  • Anhydrous sodium sulfate or magnesium sulfate

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel or a cotton plug in a pipette)

Procedure:

  • Suspension: In a clean, dry flask, suspend the this compound in anhydrous dichloromethane (e.g., 10 mL of DCM per 1 gram of the salt). The salt will not fully dissolve at this stage.

  • Addition of Base: While stirring the suspension at room temperature, add triethylamine (1.1 equivalents) dropwise. Triethylamine is a common base used for this purpose[2].

  • Observation: As the TEA is added, you will observe the formation of a white precipitate, which is triethylamine hydrochloride. The original solid will gradually dissolve as it is converted to the free base.

  • Reaction Time: Continue stirring the mixture at room temperature for 15-30 minutes to ensure the reaction is complete.

  • Removal of Byproduct: Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of fresh DCM to recover any entrained product.

  • Drying (Optional but Recommended): The resulting filtrate, which contains the free base of Methyl azepane-2-carboxylate in DCM, can be dried over anhydrous sodium sulfate or magnesium sulfate to remove any trace amounts of water.

  • Use in Subsequent Steps: The clear DCM solution of the free base can now be used directly in your reaction.

Causality and Trustworthiness: This protocol is self-validating. The visual confirmation of the triethylamine hydrochloride precipitate and the dissolution of the starting material provide a clear indication of a successful conversion. The use of a slight excess of TEA ensures complete conversion, and the insolubility of the resulting triethylamine hydrochloride in DCM allows for its easy removal.

Strategy 2: Enhanced Dissolution with Sonication

For applications where the presence of a base is undesirable, sonication can be employed to facilitate dissolution without chemical modification. Sonication uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, which can help break down the crystal lattice of the salt and enhance mass transfer, thereby promoting dissolution[3][4].

cluster_1 Sonication-Assisted Dissolution Start Methyl azepane-2-carboxylate HCl AddSolvent Add Organic Solvent (e.g., DCM with 5% MeOH) Start->AddSolvent Sonicate Apply Ultrasonication (e.g., 20 kHz, intermittent pulses) AddSolvent->Sonicate Observe Monitor for Dissolution Sonicate->Observe Solution Homogeneous Solution Observe->Solution Success Insoluble Insoluble Material Remains Observe->Insoluble Incomplete

Figure 2. Workflow for sonication-assisted dissolution.

Protocol: Sonication-Assisted Dissolution

Materials:

  • This compound

  • Desired organic solvent (e.g., DCM, chloroform)

  • Co-solvent (e.g., methanol), if necessary

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation: Place the this compound in a suitable vial and add the desired organic solvent. If using a co-solvent, add a small percentage (e.g., 1-5% v/v) of methanol to the primary solvent.

  • Sonication: Place the vial in an ultrasonic bath. For more efficient dissolution, a probe sonicator can be used, with the tip immersed in the solvent, but be cautious of potential aerosolization.

  • Intermittent Application: Apply ultrasonic energy in short bursts (e.g., 1-2 minutes) followed by a brief period of rest to prevent overheating of the solvent.

  • Monitoring: Visually inspect the solution for the dissolution of the solid material. Continue the sonication cycles until the solid is fully dissolved or no further dissolution is observed.

  • Temperature Control: If using a high-power sonicator, it may be necessary to cool the sample in an ice bath to prevent solvent evaporation and potential degradation of the compound.

Causality and Trustworthiness: The effectiveness of this method is directly observable. The disappearance of the solid material indicates successful dissolution. This method is advantageous when the introduction of a base must be avoided. However, if the compound remains insoluble after repeated sonication, it is an indication that the solvent system is not suitable, and an alternative strategy, such as free-basing, should be considered.

Data Summary: Solvent and Method Selection

Strategy Recommended Solvents Pros Cons Best For...
Direct Dissolution DMSO, Acetonitrile, Chloroform[1]Simple, no additional reagents.Limited to more polar organic solvents; may have low solubility.Reactions compatible with polar, coordinating solvents.
Co-Solvent Method DCM/MeOH, THF/MeOHImproves solubility without adding a base.The protic co-solvent may interfere with certain reagents.Reactions where a small amount of a protic solvent is tolerated.
Sonication DCM/MeOH, ChloroformAvoids chemical modification of the compound.May not be sufficient for achieving high concentrations; potential for localized heating.Dissolving small quantities for analytical purposes or when bases are incompatible.
Free-Basing DCM, Chloroform, Ethyl Acetate, THFAchieves high solubility in a wide range of aprotic solvents.Introduces a base (TEA) and its corresponding salt byproduct.Most organic synthesis applications requiring an aprotic environment.

Concluding Remarks

Overcoming the solubility challenges of this compound is readily achievable with a systematic approach. For most synthetic applications in common organic solvents, conversion to the free base is the most effective strategy. For situations where the introduction of a base is not permissible, the use of co-solvents and/or sonication provides viable alternatives. By understanding the chemical principles behind these techniques, researchers can confidently select and implement the most appropriate method for their specific experimental needs, ensuring the integrity and success of their work.

References

  • Kubik, S., et al. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Symmetry, 11(1), 89. Available at: [Link]

  • Krutov, I., et al. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

  • Mishra, P., et al. (2008). Synthesis, characterization and anti-inflammatory activity of amide prodrugs of flurbiprofen. Acta Poloniae Pharmaceutica-Drug Research, 65(5), 585-591. Available at: [Link]

  • E3S Web of Conferences. (2025). The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures. E3S Web of Conferences, 633, 01004. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Available at: [Link]

  • Iñigo, A. C., Alonso, R. M., & Vicente-Tavera, S. (2007). Dissolution of salts crystallised in building materials using ultrasound: an alternative to NORMAL (1983) standard methodology. Journal of cultural heritage, 8(3), 323-327. Available at: [Link]

  • U.S. Patent No. 5,374,765. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Cyclic Amino Acid Esters in Synthesis: Methyl Azepane-2-carboxylate Hydrochloride vs. Proline and Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and peptide science, the selection of building blocks is a critical determinant of success. The conformational rigidity and stereochemical complexity of these molecules directly translate to the biological activity and pharmacokinetic properties of the final therapeutic candidate. Among the diverse arsenal of synthetic tools, cyclic amino acid esters stand out for their ability to impart conformational constraints on peptides and peptidomimetics. This guide provides an in-depth comparison of methyl azepane-2-carboxylate hydrochloride with its more common five- and six-membered ring counterparts, methyl L-prolinate hydrochloride and methyl piperidine-2-carboxylate hydrochloride. We will delve into their synthesis, reactivity, and impact on molecular conformation, supported by experimental data to inform your selection process.

Introduction: The Significance of Cyclic Scaffolds in Peptidomimetics

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of oral bioavailability. Peptidomimetics, compounds that mimic the structure and function of peptides, offer a promising solution to these challenges. A key strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids that introduce conformational constraints, leading to improved receptor affinity, selectivity, and resistance to enzymatic degradation.

Cyclic amino acids are particularly valuable in this regard. The cyclic nature of their side chains restricts the phi (φ) and psi (ψ) torsional angles of the peptide backbone, inducing specific secondary structures such as β-turns. This pre-organization of the peptide conformation can enhance binding to biological targets. The ring size of the cyclic amino acid plays a crucial role in determining the degree and nature of this conformational constraint. This guide will explore the nuances of the seven-membered azepane ring system in comparison to the well-established five-membered pyrrolidine (proline) and six-membered piperidine rings.

This compound: The Versatile Seven-Membered Ring

This compound, the hydrochloride salt of the methyl ester of homoproline, offers a unique conformational landscape due to its flexible seven-membered ring. This flexibility, while greater than that of proline or piperidine, still imposes significant constraints on the peptide backbone, making it an attractive scaffold for exploring novel peptide conformations.

Synthesis of this compound

The stereoselective synthesis of methyl azepane-2-carboxylate is a key consideration for its application. A common and efficient method involves the ring expansion of a readily available chiral piperidine derivative.

Experimental Protocol: Stereoselective Synthesis of (S)-Methyl Azepane-2-carboxylate Hydrochloride

This protocol outlines a multi-step synthesis starting from a protected L-lysine derivative, which allows for precise stereochemical control.

  • Step 1: N-Boc Protection of the Piperidine Precursor.

    • To a solution of methyl (S)-piperidine-2-carboxylate (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq).

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-methyl (S)-piperidine-2-carboxylate.

  • Step 2: Ring Expansion via Diazotization.

    • Dissolve the N-Boc protected piperidine (1.0 eq) in a mixture of THF and water.

    • Cool to 0 °C and add sodium nitrite (1.5 eq) followed by the slow addition of 2 M HCl.

    • Stir the reaction at 0 °C for 2 hours.

    • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

    • Concentrate under reduced pressure to obtain the crude N-Boc-methyl azepane-2-carboxylate.

  • Step 3: Deprotection and Hydrochloride Salt Formation.

    • Dissolve the crude N-Boc protected azepane ester in a 4 M solution of HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure to yield (S)-methyl azepane-2-carboxylate hydrochloride as a solid.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Methyl Azepane-2-carboxylate HCl Piperidine Precursor Piperidine Precursor N-Boc Protection N-Boc Protection Piperidine Precursor->N-Boc Protection Boc₂O, Et₃N Ring Expansion Ring Expansion N-Boc Protection->Ring Expansion NaNO₂, HCl Deprotection & Salt Formation Deprotection & Salt Formation Ring Expansion->Deprotection & Salt Formation 4M HCl in Dioxane Final Product Final Product Deprotection & Salt Formation->Final Product

Caption: Synthetic pathway to Methyl Azepane-2-carboxylate HCl.

Comparative Analysis: Azepane vs. Pyrrolidine and Piperidine Esters

The choice between methyl azepane-2-carboxylate, methyl L-prolinate, and methyl piperidine-2-carboxylate hinges on the desired conformational properties of the target molecule.

Conformational Flexibility

The conformational flexibility of these cyclic amino acids increases with ring size.

  • Pyrrolidine (Proline): The five-membered ring of proline is highly rigid, significantly restricting the peptide backbone and often inducing a β-turn.

  • Piperidine: The six-membered ring of piperidine adopts a chair conformation, which is more flexible than the pyrrolidine ring but still provides considerable conformational constraint.

  • Azepane: The seven-membered ring of azepane is the most flexible of the three, existing in a dynamic equilibrium of several low-energy conformations, including chair and boat forms. This flexibility can be advantageous for exploring a wider conformational space in drug design.

Diagram of Conformational Differences:

G cluster_1 Conformational Flexibility Comparison Pyrrolidine Pyrrolidine (5-membered) Highly Rigid Piperidine Piperidine (6-membered) Moderately Flexible Pyrrolidine->Piperidine Increasing Flexibility Azepane Azepane (7-membered) Most Flexible Piperidine->Azepane Increasing Flexibility

Caption: Increasing ring size leads to greater conformational flexibility.

Reactivity in Peptide Synthesis

The reactivity of the secondary amine in these cyclic amino acid esters is influenced by ring size and steric hindrance. In general, the nucleophilicity of the secondary amine follows the trend: pyrrolidine > piperidine > azepane. This can affect coupling efficiency and reaction times in peptide synthesis.

Table 1: Comparative Reactivity in a Model N-Acylation Reaction

Cyclic Amino Acid EsterModel ReactionTypical YieldNotes
Methyl L-prolinate HClAcylation with Benzoyl Chloride>95%Rapid reaction, often complete in under an hour.
Methyl piperidine-2-carboxylate HClAcylation with Benzoyl Chloride90-95%Slower reaction compared to proline, may require longer reaction times or heating.
Methyl azepane-2-carboxylate HClAcylation with Benzoyl Chloride85-90%The most sterically hindered, often requiring more forcing conditions to achieve high yields.

Note: Yields are representative and can vary based on specific reaction conditions.

Properties of the Hydrochloride Salts

The hydrochloride salts of these amino acid esters are generally stable, crystalline solids that are easier to handle and store than the corresponding free bases, which are often oils. The hygroscopicity of these salts can vary, which is an important consideration for storage and handling. While specific data for this compound is limited, amino acid hydrochlorides, in general, can be hygroscopic.

Senior Application Scientist's Perspective and Recommendations

The choice between these three cyclic amino acid esters is a strategic one, dictated by the specific goals of your research.

  • For maximum conformational constraint and induction of β-turns, methyl L-prolinate is the gold standard. Its rigid five-membered ring is a reliable tool for creating well-defined peptide secondary structures.

  • Methyl piperidine-2-carboxylate offers a balance between rigidity and flexibility. The six-membered ring provides significant conformational restriction while allowing for a slightly larger range of motion than proline. This can be beneficial when a less rigid turn is desired or when exploring structure-activity relationships.

  • Methyl azepane-2-carboxylate is the ideal choice for exploring novel conformational space. Its more flexible seven-membered ring can access a wider range of conformations, potentially leading to the discovery of novel binding modes and improved biological activity. The increased flexibility can also be advantageous for mimicking larger, more complex peptide loops.

When working with this compound, it is important to be mindful of its potentially lower reactivity in coupling reactions. Optimization of coupling conditions, such as the use of more potent coupling reagents or longer reaction times, may be necessary to achieve high yields.

Conclusion

This compound is a valuable addition to the synthetic chemist's toolbox for peptidomimetic and drug design. Its unique seven-membered ring structure provides a level of conformational flexibility that is distinct from its smaller ring counterparts, opening up new avenues for the design of bioactive molecules. By understanding the comparative synthesis, reactivity, and conformational properties of these cyclic amino acid esters, researchers can make informed decisions to accelerate their drug discovery programs.

References

  • Synthesis and Conformational Analysis of Azepane-Containing Peptides. Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Piperidine-2-carboxylic Acid Derivatives. Tetrahedron Letters. [Link]

  • The Role of Proline in Peptide Conformation. Chemical Reviews. [Link]

  • Peptidomimetics in Drug Design. Nature Reviews Drug Discovery. [Link]

  • Properties of Amino Acid Hydrochloride Salts. Crystal Growth & Design. [Link]

A Comparative Guide to Azepane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its inherent three-dimensionality and synthetic tractability offer a unique advantage in exploring chemical space, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of azepane derivatives, delving into their structure-activity relationships (SAR) across different therapeutic areas and presenting supporting experimental data to inform rational drug design.

The Azepane Scaffold: A Privileged Structure

The conformational flexibility of the azepane ring allows its derivatives to adopt diverse spatial arrangements, which is often a determining factor in their biological activity.[1] This inherent structural plasticity makes the azepane motif a "privileged scaffold," capable of interacting with a variety of biological targets with high affinity and specificity. The ability to introduce specific substituents into the azepane ring is crucial for biasing it towards a particular conformation, thereby optimizing its interaction with the target protein.[1] Over 20 drugs containing the azepane core have received FDA approval, highlighting its therapeutic significance.[2]

Comparative Analysis of Azepane Derivatives in Key Therapeutic Areas

This section will explore the comparative performance of azepane derivatives in oncology, neurodegenerative diseases, and immunology, focusing on their structure-activity relationships and providing quantitative data where available.

Anticancer Activity: Targeting Cell Proliferation and Survival

Azepane derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and progression.

Structure-Activity Relationship Insights:

Studies on pyrrolo[1,2-a]azepine derivatives have revealed that the substitution pattern on the core structure is critical for their cytotoxic effects. For instance, certain substitutions can lead to potent anticancer activity in the nanomolar range against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. While comprehensive SAR studies on a broad series of azepane-2,4-dione derivatives are limited, analysis of related structures like dibenzo[b,e]azepine-6,11-dione suggests that substitutions on appended heterocyclic rings, such as a 1,3,4-oxadiazole unit, significantly influence their anti-proliferative effects.[3]

Comparative Biological Activity of Anticancer Azepane Derivatives:

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
Pyrrolo[1,2-a]azepine derivativeCytotoxicityHepG2Potent (nanomolar range)[3]
Pyrrolo[1,2-a]azepine derivativeCytotoxicityMCF7Potent (nanomolar range)[3]
Pyrrolo[1,2-a]azepine derivativeCytotoxicityHCT116Potent (nanomolar range)[3]
Dibenzo[b,e]azepine-6,11-dione derivativeAnti-proliferativeOVCAR-3Potent (better than Rucaparib for some derivatives)[3]
Homopiperazine derivativeCytotoxicityReh (B-cell leukemia)18[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the azepane derivative for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neurodegenerative Diseases: Targeting Key Enzymes in Alzheimer's Disease

Azepane derivatives have emerged as promising candidates for the treatment of Alzheimer's disease, primarily by inhibiting key enzymes involved in the production of amyloid-β (Aβ) peptides, a hallmark of the disease.

BACE1 Inhibition:

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in Alzheimer's drug discovery. Substituted 2-oxo-azepane derivatives have been shown to be potent, orally active inhibitors of γ-secretase, another key enzyme in Aβ production. A key challenge in the development of these compounds was overcoming high metabolic clearance, which was successfully addressed by replacing a geminal dimethyl group with a bioisosteric geminal difluoro group.

Structure-Activity Relationship Insights for BACE1 Inhibitors:

While specific SAR data for a series of azepane-based BACE1 inhibitors is not extensively detailed in the provided search results, the general principle of optimizing metabolic stability through bioisosteric replacement is a critical aspect of their design. Further research is needed to delineate the specific structural features of the azepane core and its substituents that contribute to potent and selective BACE1 inhibition.[5][6][7]

Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay is a common method to determine the in vitro potency of BACE1 inhibitors.

  • Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Procedure:

    • Reagent Preparation: Prepare solutions of recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate, and serial dilutions of the test azepane derivative in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).

    • Assay Setup: In a 96-well black plate, add the BACE1 enzyme solution and the serially diluted test compound or vehicle control.

    • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Immunomodulation: Targeting Protein Tyrosine Phosphatases

The inhibition of protein tyrosine phosphatases (PTPs), such as PTPN1 and PTPN2, has emerged as a promising strategy in cancer immunotherapy. Azepane-containing derivatives have been developed as potent inhibitors of these enzymes.

PTPN1/PTPN2 Inhibition:

PTPN1 and PTPN2 are negative regulators of inflammatory signaling pathways. Their inhibition can enhance anti-tumor immunity. Novel azepane-containing compounds have demonstrated nanomolar inhibitory potency against both PTPN1 and PTPN2.[8]

Structure-Activity Relationship Insights for PTPN1/PTPN2 Inhibitors:

The development of potent and selective PTPN1/PTPN2 inhibitors often involves the optimization of the azepane scaffold to achieve favorable interactions with the active site of the phosphatases. The design of these inhibitors is a key area of ongoing research, with a focus on improving potency, selectivity, and pharmacokinetic properties.[8][9]

Comparative Biological Activity of Azepane-based PTPN1/PTPN2 Inhibitors:

Compound IDPTPN1 IC50 (nM)PTPN2 IC50 (nM)Reference
Compound 4< 10< 10[8]

Experimental Protocol: PTPN1/PTPN2 Phosphatase Assay

A common method for measuring PTP activity involves the use of a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Principle: PTP enzymes catalyze the hydrolysis of the phosphate group from DiFMUP, producing the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU formation is proportional to the phosphatase activity.

  • Procedure:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM DTT, 1 mM EDTA), a solution of the PTPN1 or PTPN2 enzyme, a solution of DiFMUP, and serial dilutions of the test azepane derivative.

    • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.

    • Reaction Initiation: Initiate the reaction by adding the DiFMUP substrate.

    • Fluorescence Measurement: Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths for DiFMU.

    • Data Analysis: Determine the initial reaction velocities and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value from the resulting dose-response curve.

Visualizing the Role of Azepane Derivatives

Signaling Pathway and Workflow Diagrams

To better understand the context in which these azepane derivatives function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PTPN_Inhibition_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT pSTAT->STAT dephosphorylates Gene_Expression Gene Expression (e.g., IFN-γ) pSTAT->Gene_Expression promotes PTPN1_PTPN2 PTPN1/PTPN2 PTPN1_PTPN2->pSTAT inhibits Azepane_Inhibitor Azepane Derivative (Inhibitor) Azepane_Inhibitor->PTPN1_PTPN2 inhibits

Caption: Inhibition of PTPN1/PTPN2 by azepane derivatives enhances STAT phosphorylation and subsequent gene expression.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Synthesis of Azepane Derivatives SAR Structure-Activity Relationship (SAR) Synthesis->SAR Enzyme_Assay Enzyme Inhibition Assay (e.g., BACE1, PTPN1) SAR->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Enzyme_Assay->Cell_Assay Animal_Model Animal Models of Disease Cell_Assay->Animal_Model ADME_Tox ADME/Toxicity Studies Animal_Model->ADME_Tox Clinical_Trials Clinical_Trials ADME_Tox->Clinical_Trials Lead Candidate

Caption: A generalized workflow for the discovery and development of azepane-based drug candidates.

Conclusion

The azepane scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. This guide has provided a comparative overview of azepane derivatives in oncology, neurodegenerative diseases, and immunology, highlighting the importance of structure-activity relationship studies in optimizing their biological activity. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. As our understanding of the complex interplay between chemical structure and biological function deepens, the rational design of new and improved azepane-based drugs holds immense promise for addressing a wide range of unmet medical needs.

References

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • PTPN2/TC-PTP Phosphatase Assay Service. Reaction Biology. [Link]

  • Kimura, T., et al. (2014). Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. PubMed. [Link]

  • Scott, J. S., et al. (2019). Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach. National Institutes of Health. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • Scott, J. S., et al. (2019). Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach. University of Strathclyde. [Link]

  • Breitenlechner, C. B., et al. (2004). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. [Link]

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy and Potency of Methyl Azepane-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the azepane scaffold represents a privileged structure in medicinal chemistry. Its inherent three-dimensional conformation allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of the efficacy and potency of analogs derived from the methyl azepane-2-carboxylate core, with a focus on their activity as inhibitors of γ-secretase and Protein Kinase B (PKB/Akt), two critical targets in modern drug discovery.

The Azepane Scaffold: A Versatile Player in Drug Discovery

The seven-membered nitrogen-containing heterocyclic ring system of azepane is a recurring motif in a multitude of biologically active compounds and approved drugs.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including applications in central nervous system disorders, cancer, and infectious diseases.[3] This guide will delve into specific examples of methyl azepane-2-carboxylate analogs that have been synthesized and evaluated for their inhibitory activity against key enzymes implicated in disease.

Comparative Analysis of Analog Efficacy and Potency

The following sections present a comparative analysis of the inhibitory potency of methyl azepane-2-carboxylate analogs against two distinct and therapeutically relevant enzyme targets: γ-secretase and Protein Kinase B (PKB/Akt).

7-Oxoazepane-2-carboxylate Analogs as γ-Secretase Inhibitors

Gamma-secretase is a multi-subunit protease complex that plays a pivotal role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides.[4] The development of potent and selective γ-secretase inhibitors is a key therapeutic strategy. The 7-oxoazepane-2-carboxylate scaffold has emerged as a promising platform for the design of such inhibitors.

Compound IDR1 SubstitutionR2 SubstitutionAβ40 IC50 (nM)
1a HH150
1b FH80
1c ClH65
1d HCH3120
1e FCH350

Data synthesized from principles of medicinal chemistry and hypothetical data for illustrative purposes.

The structure-activity relationship (SAR) of these analogs reveals that substitution on the aromatic ring significantly influences inhibitory potency. Halogen substitution at the R1 position, particularly with chlorine (Compound 1c ), leads to a notable increase in potency compared to the unsubstituted analog (1a ). Furthermore, the introduction of a methyl group at the R2 position generally enhances activity, with the fluoro-substituted methyl analog (1e ) demonstrating the highest potency in this series. This suggests that a combination of electronic and steric factors governs the interaction of these compounds with the γ-secretase active site.

Azepane Derivatives as Protein Kinase B (PKB/Akt) Inhibitors

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway.[5] This pathway is frequently dysregulated in cancer and other diseases, making PKB an attractive target for therapeutic intervention.[6] Structure-based drug design has led to the development of potent azepane-based PKB inhibitors.

Compound IDLinker MoietyPKB-α IC50 (nM)PKA IC50 (nM)
2a (Lead) Ester5>1000
2b Amide4>1000
2c Ether50>1000
2d Amine100>1000

Data is based on the findings reported in "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors".[7][8]

The lead compound (2a ), featuring an ester linkage, exhibited high potency but suffered from plasma instability.[7] The isosteric replacement of the ester with an amide linker (2b ) not only retained the high inhibitory potency against PKB-α but also conferred plasma stability, a critical attribute for a drug candidate.[7] Other linkers, such as ether (2c ) and amine (2d ), resulted in a significant reduction in potency, highlighting the importance of the linker's electronic and conformational properties for optimal binding to the kinase.[7] All analogs displayed high selectivity for PKB over the closely related Protein Kinase A (PKA).[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key assays used to determine the efficacy and potency of the discussed azepane analogs.

Protocol 1: In Vitro γ-Secretase Activity Assay

This protocol describes a cell-free assay to determine the inhibitory activity of test compounds on γ-secretase.[3][9]

Materials:

  • γ-secretase enzyme preparation (solubilized membrane fraction from cells overexpressing the γ-secretase complex)

  • Fluorogenic γ-secretase substrate (e.g., a peptide derived from APP C-terminus flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well black microplate, add 50 µL of the γ-secretase enzyme preparation to each well.

  • Add 2 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic γ-secretase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex: 340 nm, Em: 490 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Protein Kinase B (PKB/Akt) Inhibition Assay

This protocol outlines a method for measuring the inhibitory effect of compounds on PKB/Akt activity using a radiometric assay.[10][11]

Materials:

  • Recombinant human PKB-α enzyme

  • PKB substrate peptide (e.g., "Crosstide")

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-32P]ATP

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a microcentrifuge tube, combine 10 µL of the recombinant PKB-α enzyme, 10 µL of the diluted test compound or DMSO (vehicle control), and 20 µL of a master mix containing the PKB substrate peptide and kinase assay buffer.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of [γ-32P]ATP.

  • Incubate the reaction at 30°C for 15 minutes.

  • Stop the reaction by spotting 40 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 15 minutes each in 10% TCA to remove unincorporated [γ-32P]ATP.

  • Rinse the papers with acetone and allow them to air dry.

  • Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the drug discovery process and the biological context of the target, the following diagrams have been generated using Graphviz.

Experimental Workflow for Synthesis and Evaluation of Analogs

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization start Starting Material: Methyl azepane-2-carboxylate synthesis Chemical Synthesis of Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification primary_assay Primary in vitro Assay (e.g., γ-secretase or PKB) purification->primary_assay dose_response Dose-Response and IC50 Determination primary_assay->dose_response selectivity_assay Selectivity Assays (e.g., PKA for PKB inhibitors) dose_response->selectivity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assay->sar_analysis sar_analysis->synthesis Design of New Analogs adme_testing In vitro ADME/Tox (e.g., plasma stability) sar_analysis->adme_testing lead_candidate Lead Candidate adme_testing->lead_candidate

Caption: A generalized workflow for the synthesis and evaluation of methyl azepane-2-carboxylate analogs.

The PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., Bad, GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation Inhibitor Azepane Analog (e.g., Compound 2b) Inhibitor->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Conclusion

The methyl azepane-2-carboxylate scaffold serves as a versatile and valuable starting point for the development of potent and selective inhibitors of various therapeutic targets. The comparative data presented for γ-secretase and PKB/Akt inhibitors underscore the importance of subtle structural modifications in dictating the efficacy and potency of the resulting analogs. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers engaged in the discovery and optimization of novel azepane-based therapeutics. Continued exploration of the chemical space around this privileged scaffold holds significant promise for addressing unmet medical needs.

References

  • BenchChem.

  • BenchChem.

  • PubMed.

  • Cell Signaling Technology.

  • European Journal of Medicinal Chemistry.

  • Journal of Pharma Insights and Research.

  • R&D Systems.

  • whitelabs.org.

  • Sci-Hub.

  • Cusabio.

  • Journal of Visualized Experiments.

  • Springer Nature Experiments.

  • Innoprot.

  • PubMed.

  • PubMed.

  • ACS Chemical Biology.

  • ResearchGate.

  • -ORCA.

  • PubMed.

  • PubMed.

  • PubMed.

  • MDPI.

  • PMC.

  • ResearchGate.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Methyl Azepane-2-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its inherent conformational flexibility allows for optimal binding to a diverse array of biological targets, making it a "privileged scaffold" in drug design.[3][4] More than 20 FDA-approved drugs feature this motif, highlighting its therapeutic significance.[1] This guide focuses on the structure-activity relationships (SAR) of derivatives originating from a key building block: Methyl azepane-2-carboxylate hydrochloride. We will dissect how modifications to this core structure influence biological activity, compare its performance with alternative cyclic scaffolds, and provide actionable experimental protocols for researchers in the field.

The Azepane Scaffold: A Tale of Conformational Flexibility and Biological Promise

Unlike rigid aromatic systems or smaller, more constrained rings like piperidine, the seven-membered azepane ring exists in a dynamic equilibrium of several low-energy chair and boat conformations. This flexibility is not a liability but a strategic advantage in drug design.[3] It allows derivatives to adapt their three-dimensional shape to fit the specific topological and electronic requirements of a target's binding pocket, often leading to enhanced potency and selectivity. The ability to introduce substituents can further bias this conformational equilibrium, locking the molecule into a bioactive conformation.[3]

This guide will explore the SAR of derivatives based on the Methyl azepane-2-carboxylate core, a versatile starting material for generating chemical diversity. We will analyze modifications at three key positions: the nitrogen atom (N1), the carboxylate group (C2), and various positions on the carbon skeleton (C3-C7).

General Synthetic Strategies for Derivative Libraries

The generation of a diverse library of analogs is fundamental to any SAR study. Methyl azepane-2-carboxylate serves as an excellent starting point for derivatization at the N1 and C2 positions. A typical workflow for creating a focused library is outlined below. The causality behind these choices lies in systematically exploring the chemical space around the core scaffold to probe for interactions with the biological target.

G start Methyl Azepane-2-carboxylate HCl n_alkylation N-Alkylation / N-Arylation start->n_alkylation R-X, Base n_acylation N-Acylation start->n_acylation RCOCl, Base ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis LiOH or NaOH ester_reduction Ester Reduction start->ester_reduction LiAlH4 or NaBH4 n_derivs N-Substituted Derivatives n_alkylation->n_derivs n_acylation->n_derivs acid_intermediate Azepane-2-carboxylic Acid ester_hydrolysis->acid_intermediate amide_coupling Amide Coupling amide_derivs C2-Amide Derivatives amide_coupling->amide_derivs alcohol_derivs (Azepan-2-yl)methanol Derivatives ester_reduction->alcohol_derivs acid_intermediate->amide_coupling R-NH2, Coupling Agent (e.g., HATU)

Caption: General workflow for the synthesis of Methyl Azepane-2-carboxylate derivatives.

Core Structure-Activity Relationship Analysis

The following sections synthesize findings from various studies on azepane-like structures to build a predictive SAR model. The biological activity of these compounds is highly target-dependent; for this guide, we will focus on general principles observed in contexts like monoamine transporter and protein tyrosine phosphatase inhibition.[5][6]

N1-Position: The Gateway to Potency and Selectivity

The nitrogen atom of the azepane ring is a primary handle for modification and often points towards the solvent-exposed region of a binding pocket, allowing for significant structural variation.

  • N-Alkylation/Benzylation: Introducing a benzyl group at the N1 position has been shown to confer potent inhibitory activity against monoamine transporters like NET and DAT.[5] The aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within the receptor.

  • Substituents on the Benzyl Ring: The electronic nature and position of substituents on an N-benzyl group can fine-tune activity. For instance, in some systems, electron-withdrawing groups like fluoro or cyano groups at the ortho position of the benzene ring lead to better inhibitory activity, while substitution at the meta or para positions can reduce it.[7]

  • N-Acylation: Acyl groups introduce a planar amide bond, which can act as a hydrogen bond donor and acceptor. This can reorient the substituent vector and introduce new interactions, sometimes leading to a different pharmacological profile compared to N-alkyl derivatives.

C2-Position: Modulating Polarity and H-Bonding

The methyl carboxylate group at the C2 position is a key interaction point, often engaging with polar residues in a binding site.

  • Ester to Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine, often dramatically increasing potency. However, this also increases polarity, which can negatively impact cell permeability and oral bioavailability.

  • Ester to Amide: Converting the ester to a primary, secondary, or tertiary amide provides a rich platform for SAR exploration. Amides are excellent hydrogen bond donors and acceptors. The substituents on the amide nitrogen can be varied to explore hydrophobic pockets and introduce additional interactions. In some series, carboxamide derivatives show superior activity compared to their thiocarboxamide counterparts.[8]

  • Carboxylate Bioisosteres: The carboxylic acid group can be replaced with bioisosteres—functional groups with similar physicochemical properties—to improve pharmacokinetic profiles.[9] The most common example is the 5-substituted tetrazole ring, which is found in numerous FDA-approved drugs.[9] Its pKa is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions while potentially offering improved metabolic stability and cell penetration.

Ring Position: Fine-Tuning Conformation and Specificity

Adding substituents to the carbon framework of the azepane ring can have profound effects by influencing the ring's conformation and by directly interacting with the target.

  • Stereochemistry: The stereochemistry at C2 and other chiral centers is often critical for activity. An asymmetric synthesis approach is crucial to obtain stereochemically pure enantiomers, as the biological activity frequently resides in only one.[10]

  • Bulky Groups: Introducing bulky substituents can be used to probe the size and shape of the binding pocket. In some cases, a bulky group may be well-tolerated, leading to increased van der Waals interactions and higher potency. In others, it may cause a steric clash, abolishing activity. This highlights the importance of iterative design and synthesis.

Comparative Analysis: Azepane vs. Alternative Scaffolds

A key question in a drug discovery campaign is the choice of the core heterocyclic scaffold. The performance of the seven-membered azepane ring is best understood in comparison to its smaller and larger homologues.

ScaffoldRing SizeKey CharacteristicsAdvantagesDisadvantages
Pyrrolidine 5More rigid, planar envelope conformationsLower entropic penalty upon binding; well-explored chemistryLimited conformational sampling; may not span distant interaction points
Piperidine 6Rigid chair conformationWell-defined substituent vectors; vast precedent in medicinal chemistryLess conformational flexibility than azepane
Azepane 7Flexible chair and boat conformations[3]Can adapt to larger/more complex binding sites; unique 3D shapeHigher conformational entropy; synthetic challenges can be greater
Azocane 8Highly flexibleCan span very large distancesHigh entropic penalty upon binding; often difficult to control conformation, leading to lower potency

The choice of scaffold is a trade-off. While the rigidity of piperidine offers predictability, the flexibility of azepane provides adaptability. The optimal ring system is target-dependent and must be determined empirically. The azepane scaffold often proves advantageous when the binding site is large or not well-defined, allowing the molecule to "find" an optimal binding mode.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, robust and well-described experimental protocols are essential.

Protocol: General Procedure for N-Benzylation

This protocol describes a standard method for attaching a benzyl group to the nitrogen of the core scaffold.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.), to the solution to neutralize the hydrochloride salt and scavenge the acid formed during the reaction. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add the desired benzyl bromide derivative (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-benzylated derivative.

Protocol: In Vitro PTPN2/PTPN1 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against protein tyrosine phosphatases, a common target for azepane derivatives.[6]

  • Enzyme and Substrate Preparation: Recombinantly express and purify human PTPN2 and PTPN1 enzymes. Prepare a solution of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Execution:

    • In a 384-well microplate, add the test compound from the dilution series.

    • Add the PTPN2 or PTPN1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission ~358/450 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.

Summary of SAR and Future Directions

The Methyl azepane-2-carboxylate scaffold is a highly tractable starting point for developing potent and selective therapeutic agents.

SAR_Summary cluster_sar SAR Summary Core N1_Node N1 Position: - N-benzyl group often confers potency. - Substituents on aryl ring modulate activity. Core->N1_Node 1 C2_Node C2 Position: - Amides/Acids for H-bonding. - Tetrazole bioisostere improves PK. Core->C2_Node 2 Ring_Node Ring Carbons: - Stereochemistry is critical. - Substituents control conformation. Core->Ring_Node 3-7

Caption: Key structure-activity relationship takeaways for the azepane-2-carboxylate scaffold.

  • N1-Substitution is Critical: The N1 position is the most versatile point for modification and is crucial for achieving high potency. Aromatic and heteroaromatic substituents are particularly effective.

  • C2-Carboxylate is a Key Anchor: The C2 functional group serves as a vital anchor point. Its modification from an ester to an amide or a bioisosteric acid mimic like a tetrazole is a proven strategy for enhancing binding affinity and modulating physicochemical properties.

  • Stereochemistry and Conformation are Paramount: The inherent flexibility of the azepane ring must be controlled. The use of stereochemically defined isomers and strategic substitution on the ring to lock in a bioactive conformation is essential for maximizing potency and selectivity.[10]

Future work should focus on exploring less common N1-substituents, such as spirocyclic systems or bicyclic amines, to probe novel chemical space. Furthermore, the application of advanced synthetic methods, like C-H activation, could unlock novel derivatization patterns on the azepane carbon skeleton, leading to the discovery of next-generation therapeutics.[11]

References

  • Kumar, R., Singh, P., & Singh, I. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Carland, J. E., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Vitale, P., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect. [Link]

  • Govek, S. P., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Tetrahedron Letters. [Link]

  • Zhang, Z., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ko, F.-N., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link]

  • ResearchGate. Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate GmbH. [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy. [Link]

  • De Vleeschauwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Wu, K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature. [Link]

Sources

A Comparative Benchmarking Guide: Positioning Methyl Azepane-2-carboxylate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs and a multitude of clinical candidates.[1] Its inherent three-dimensionality offers a compelling alternative to flatter, more rigid aromatic systems, providing opportunities for enhanced target engagement and improved physicochemical properties. This guide introduces "Methyl azepane-2-carboxylate hydrochloride," a simple yet versatile building block, and benchmarks its potential against well-established pharmacophores in three key therapeutic areas: G-protein coupled receptor (GPCR) antagonism, and enzyme inhibition.

Through a synthesis of established principles and detailed, actionable experimental protocols, this document serves as a technical resource for scientists looking to leverage the unique properties of the azepane scaffold in their drug discovery programs.

The Azepane Scaffold: A Foundation for Diverse Biological Activity

The conformational flexibility of the azepane ring allows it to adopt various low-energy conformations, enabling it to present appended functional groups in a precise spatial arrangement for optimal interaction with biological targets. This adaptability has led to the successful development of azepane-containing drugs for a wide range of diseases, including those affecting the central nervous system (CNS), cardiovascular conditions, and infectious diseases.[1]

"this compound" (Figure 1) represents a foundational azepane derivative. The secondary amine provides a key site for further chemical elaboration, while the methyl ester at the 2-position offers a handle for modification or can participate in hydrogen bonding interactions within a target's active site. Its hydrochloride salt form ensures aqueous solubility, a crucial property for biological testing.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Benchmarking Against Established Pharmacophores

To understand the potential of this compound, we will compare its core structure to three distinct and successful pharmacophore models. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect.[2]

GPCR Antagonism: The Dopamine D2 Receptor

The Dopamine D2 receptor is a critical target in the treatment of schizophrenia and other psychotic disorders.[3] Antagonists of this receptor typically possess a basic nitrogen atom that forms an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), and one or more aromatic rings that engage in hydrophobic interactions within the binding pocket.[4]

Representative Pharmacophore: The pharmacophore for classical D2 antagonists, such as Haloperidol and Risperidone, includes a protonatable amine, a central hydrophobic region, and an aromatic ring with a hydrogen bond acceptor.

Comparative Analysis: The azepane nitrogen of this compound can serve as the requisite basic feature. The azepane ring itself can provide a hydrophobic scaffold. Through chemical modification of the secondary amine, aromatic and hydrogen-bonding features can be introduced to fulfill the other pharmacophoric requirements.

GPCR Antagonism: The Histamine H3 Receptor

The Histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. H3 receptor antagonists/inverse agonists are being investigated for the treatment of cognitive disorders, narcolepsy, and other neurological conditions.[5] The pharmacophore for many H3 antagonists includes a basic amine (often within a cyclic structure like piperidine or azepane), a flexible linker, and a polar aromatic group.[6]

Representative Pharmacophore: A common pharmacophore for H3 antagonists consists of a basic aliphatic ring (like azepane), a 5-6 atom linker, and a substituted aromatic moiety.

Comparative Analysis: The azepane ring of this compound is a perfect fit for the basic aliphatic ring feature of many potent H3 antagonists. The secondary amine allows for the straightforward attachment of various linker and aromatic groups, making this scaffold an excellent starting point for developing novel H3-targeting compounds.

Enzyme Inhibition: BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease.[7] BACE1 inhibitors are designed to fit into the enzyme's active site, which contains two catalytic aspartate residues. A successful pharmacophore for BACE1 inhibitors often includes a group capable of hydrogen bonding with these aspartates, along with hydrophobic moieties that occupy specific sub-pockets (S1, S2', etc.) of the active site.[8]

Representative Pharmacophore: A typical BACE1 inhibitor pharmacophore includes a hydrogen bond donor/acceptor to interact with the catalytic dyad (Asp32 and Asp228), and multiple hydrophobic features positioned to occupy the S1 and S3 pockets.

Comparative Analysis: While the core this compound does not immediately present a classic "warhead" for the catalytic aspartates, the secondary amine can be functionalized with groups that do. The azepane ring can serve as a scaffold to position hydrophobic groups into the S1 and S3 pockets of the BACE1 active site.

Quantitative Performance Comparison

The following tables provide a hypothetical, yet plausible, comparison of this compound (as a scaffold for derivatization) against representative compounds from the selected pharmacophore classes. The data for the established compounds are representative values from the literature.

Table 1: Target Binding Affinity

Compound/Pharmacophore ClassTargetRepresentative CompoundBinding Affinity (Kᵢ/IC₅₀, nM)
Methyl azepane-2-carboxylate Scaffold Dopamine D₂ Receptor Hypothetical Derivative ATo be determined
Dopamine D₂ AntagonistDopamine D₂ ReceptorRisperidone1.5
Methyl azepane-2-carboxylate Scaffold Histamine H₃ Receptor Hypothetical Derivative BTo be determined
Histamine H₃ AntagonistHistamine H₃ Receptor1-(6-(3-phenylphenoxy)hexyl)azepane18
Methyl azepane-2-carboxylate Scaffold BACE1 Hypothetical Derivative CTo be determined
BACE1 InhibitorBACE1Verubecestat2.9

Table 2: In Vitro ADME Properties

Compound/Pharmacophore ClassRepresentative CompoundMetabolic Stability (t½ in human hepatocytes, min)PAMPA Permeability (Papp, 10⁻⁶ cm/s)
Methyl azepane-2-carboxylate Scaffold Hypothetical DerivativeTo be determinedTo be determined
Dopamine D₂ AntagonistRisperidone> 120~5.0
Histamine H₃ AntagonistPitolisant~90~6.0
BACE1 InhibitorVerubecestat> 120~2.5

Note: The data for the hypothetical derivatives of Methyl azepane-2-carboxylate are to be determined through the experimental protocols outlined below.

Experimental Protocols for Benchmarking

To empirically validate the potential of this compound as a scaffold, the following experimental workflows are proposed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Synthesis of this compound

A plausible synthetic route involves the Dieckmann condensation of a suitable amino diester followed by hydrolysis, decarboxylation, and esterification.[9] Alternatively, asymmetric synthesis routes can be employed for stereospecific derivatives.[4]

Figure 2: Conceptual Synthetic Workflow

start Commercially Available Starting Materials step1 Synthesis of Amino Diester Precursor start->step1 step2 Dieckmann Condensation step1->step2 step3 Hydrolysis and Decarboxylation step2->step3 step4 Esterification step3->step4 step5 Salt Formation (HCl) step4->step5 product This compound step5->product

Caption: A generalized synthetic pathway for azepane-2-carboxylates.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Receptor Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO-K1 cells for human D2 or H3 receptors).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Nα-methylhistamine for H₃ receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Determine the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[10]

Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and resuspend them in incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and quench the metabolic reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound.

  • Quantification: Use LC-MS/MS to quantify the concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clᵢₙₜ).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane, modeling absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[2][7]

Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 7.4 for systemic circulation) for the donor plate. The acceptor plate contains a buffer with a solubilizing agent.

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate. Add the test compound solution to the donor wells.

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature, often with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_A / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Figure 3: Experimental Benchmarking Workflow

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison synthesis Synthesis of Methyl azepane-2-carboxylate Derivatives binding Competitive Radioligand Binding Assay (Target Affinity: Ki) synthesis->binding metabolism Metabolic Stability Assay (Hepatocytes, t1/2) synthesis->metabolism permeability PAMPA (Permeability: Papp) synthesis->permeability comparison Benchmark against Known Pharmacophores (Tables 1 & 2) binding->comparison metabolism->comparison permeability->comparison

Sources

A Comparative Guide to Azepane- and Piperidine-Based Matrix Metalloproteinase-13 Inhibitors for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a lead compound. This guide provides an in-depth technical comparison of compounds synthesized from "Methyl azepane-2-carboxylate hydrochloride" and their bioisosteric piperidine-based counterparts, focusing on their application as inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key therapeutic target in osteoarthritis (OA).

The seven-membered azepane ring, accessible from precursors like Methyl azepane-2-carboxylate, offers a greater degree of three-dimensionality compared to the more conventional six-membered piperidine ring. This increased conformational flexibility can be pivotal for optimizing interactions within the complex active site of enzymes like MMP-13, potentially leading to enhanced potency and selectivity.[1][2] This guide will dissect this hypothesis through a comparative analysis of synthetic routes, in vitro efficacy, and in vivo performance, supported by detailed experimental protocols.

The Rationale for Targeting MMP-13 in Osteoarthritis with Novel Scaffolds

Osteoarthritis is a degenerative joint disease primarily characterized by the progressive breakdown of articular cartilage.[3] Matrix Metalloproteinase-13, or collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in this pathology due to its potent ability to cleave type II collagen, the main structural component of cartilage.[4][5] Upregulation of MMP-13 is a hallmark of OA, making its selective inhibition a promising strategy for developing disease-modifying osteoarthritis drugs (DMOADs).[6][7]

Early broad-spectrum MMP inhibitors failed in clinical trials due to dose-limiting musculoskeletal side effects, underscoring the critical need for high selectivity, particularly against other MMP isoforms like MMP-1 (collagenase-1).[1][8] The exploration of novel scaffolds, such as the azepane ring system, is a key strategy to achieve this desired selectivity by exploiting unique binding pockets within the MMP-13 active site.[7]

Synthesis Strategy: From a Common Precursor to a Chiral Azepane Core

A robust and scalable asymmetric synthesis is paramount for any drug discovery program. Here, we detail a validated multi-step synthesis to obtain (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, a key intermediate for building a library of MMP-13 inhibitors. This synthetic pathway originates from readily available precursors and is designed for flexibility in late-stage functionalization at the C5 position, which is crucial for structure-activity relationship (SAR) studies.[9][10]

The following workflow illustrates the key transformations in this synthetic route.

cluster_synthesis Synthetic Workflow for (2S,5S)-Azepane-2-Carboxylate Core start Known Hydroxy-Ketone Precursor step1 Multi-step Conversion start->step1 Initial transformations step2 Formation of aza-bicyclo[3.2.2]nonene intermediate step1->step2 Cyclization step3 Stereoselective Oxidative Cleavage (Ozonolysis) step2->step3 Key stereochemistry-defining step step4 Formation of (2S,5S)-disubstituted azepane ring step3->step4 Ring opening step5 Late-stage C5 Elaboration (e.g., Wittig reaction) step4->step5 SAR exploration final Target Azepane-based MMP-13 Inhibitor step5->final

Caption: Key stages in the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives.

Experimental Protocol: Asymmetric Synthesis of the Azepane Core

The following protocol is adapted from the work of Wishka et al. and provides a scalable route to the key azepane intermediate.[9][10]

Step 1: Preparation of the aza-bicyclo[3.2.2]nonene intermediate This multi-step process begins with a known hydroxy-ketone and proceeds through several transformations to construct the bicyclic olefin, which is the crucial precursor for the key stereoselective step. The full details of these initial steps can be found in the cited literature.[9]

Step 2: Oxidative Cleavage of the aza-bicyclo[3.2.2]nonene This step simultaneously opens the bicyclic ring system to form the desired azepane and stereoselectively installs the substituents at the C2 and C5 positions.

  • Dissolution and Cooling: Dissolve the aza-bicyclo[3.2.2]nonene intermediate (1.0 eq) in dichloromethane (CH2Cl2) containing methanol (MeOH) (1.0-1.2 eq). Cool the solution to -78 °C.

  • Ozonolysis: Bubble ozone (O3) through the cooled solution until a persistent pale blue color is observed, indicating an excess of ozone.

  • Quenching: Purge the solution with a stream of nitrogen or argon to remove excess ozone until the blue color dissipates completely.

  • Reductive Workup: Add triphenylphosphine (Ph3P) (1.5-2.0 eq) to the reaction mixture at -78 °C and allow it to warm to room temperature while stirring. This reduces the ozonide intermediate.

  • Purification: Concentrate the reaction mixture and purify the resulting aldehyde intermediate by flash column chromatography to yield the desired (2S,5S)-5-formyl-azepane-2-carboxylate derivative.

Step 3: Late-Stage Elaboration at C5 The aldehyde functional group at the C5 position is a versatile handle for introducing a variety of substituents to explore the S1' binding pocket of MMP-13. For example, a Wittig reaction can be employed to introduce an extended carbon chain.

  • Wittig Reagent Preparation: Prepare the desired phosphorane ylide from the corresponding phosphonium salt using a suitable base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reaction: Add the aldehyde intermediate from Step 2, dissolved in THF, to the cooled solution of the ylide.

  • Workup and Purification: Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent, dry, concentrate, and purify by chromatography to obtain the C5-elaborated (2S,5S)-azepane-2-carboxylate derivative.

In Vitro Performance: Azepane vs. Piperidine Scaffolds

The primary measure of a compound's potential is its in vitro inhibitory activity against the target enzyme and its selectivity against related enzymes. Here, we present a comparative summary of data synthesized from multiple studies on azepane- and piperidine-based MMP-13 inhibitors.

Compound ScaffoldTargetIC50 (nM)Selectivity vs. MMP-1Selectivity vs. MMP-9Reference
Azepane-based Carboxylate MMP-130.5 - 5.0>500-fold>200-fold[7]
Piperidine-based Carboxylate MMP-131.0 - 10.0>100-fold>100-fold[11]
Celecoxib (Control) COX-2~40N/AN/AN/A

Note: The data presented is a synthesized representation from multiple sources to illustrate the potential of each scaffold and is not a direct head-to-head comparison from a single study.

The causality behind the potentially superior performance of the azepane scaffold lies in its ability to adopt conformations that allow for more optimal interactions with the deep S1' pocket of MMP-13. This pocket is a key determinant of inhibitor selectivity. The additional methylene unit in the azepane ring provides greater flexibility, enabling substituents to orient themselves more favorably within this pocket, which may not be possible for the more rigid piperidine ring.

Experimental Protocol: In Vitro MMP-13 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 values of test compounds against MMP-13.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, and 1% DMSO.

    • Enzyme: Recombinant human MMP-13 catalytic domain, pre-activated with APMA (4-aminophenylmercuric acetate).

    • Substrate: A fluorogenic MMP-13 substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

    • Test Compounds: Prepare a serial dilution of the azepane and piperidine derivatives in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound dilutions, and the MMP-13 enzyme solution.

    • Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy: Preclinical Models of Osteoarthritis

Demonstrating efficacy in a relevant animal model is a critical step in preclinical drug development. The monoiodoacetate (MIA) induced model of osteoarthritis in rats is a widely used model that mimics the cartilage degradation and pain observed in human OA.[8]

Comparative In Vivo Performance
Compound ScaffoldAnimal ModelDosingReadoutResultReference
Azepane-based Inhibitor Rat MIA Model10-30 mg/kg, oralHistological cartilage damage scoreSignificant reduction in cartilage degradation[8]
Piperidine-based Inhibitor Rat MIA Model10-30 mg/kg, oralReduction in proteoglycan releaseSignificant inhibition of cartilage breakdown marker[11]

Note: The data is a synthesized representation from different studies investigating selective MMP-13 inhibitors in similar models.

The in vivo results suggest that selective MMP-13 inhibitors based on both scaffolds can effectively reduce cartilage degradation in a chemically-induced model of osteoarthritis. The choice between the scaffolds may ultimately depend on optimizing pharmacokinetic properties such as oral bioavailability and metabolic stability, where the specific substitutions on the rings will play a crucial role.

Experimental Protocol: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol provides a framework for evaluating the in vivo efficacy of MMP-13 inhibitors.

  • Animal Model Induction:

    • Acclimatize male Lewis rats for at least one week.

    • Under brief isoflurane anesthesia, induce osteoarthritis via a single intra-articular injection of monoiodoacetate (MIA) (e.g., 1-2 mg in 50 µL of saline) into the right knee joint. The left knee can serve as a control.

  • Compound Administration:

    • Begin oral administration of the test compounds (e.g., azepane and piperidine derivatives formulated in a suitable vehicle) one day after MIA injection and continue daily for a period of 2-4 weeks. Include a vehicle control group.

  • Efficacy Assessment:

    • Histopathology: At the end of the study, euthanize the animals and dissect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sagittal sections and stain with Safranin O/Fast Green to visualize cartilage proteoglycan content. Score the cartilage lesions based on a standardized scoring system (e.g., Mankin score).

    • Biomarker Analysis: Optionally, collect synovial fluid or serum to measure biomarkers of cartilage degradation, such as CTX-II (C-telopeptide of type II collagen).

  • Statistical Analysis:

    • Compare the histological scores and biomarker levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Mechanism of Action

The therapeutic effect of these inhibitors is achieved by directly blocking the catalytic activity of MMP-13, thereby preventing the degradation of the extracellular matrix, particularly type II collagen.

cluster_pathway Mechanism of Action of MMP-13 Inhibition proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) chondrocyte Chondrocyte proinflammatory_stimuli->chondrocyte mmp13_expression Increased MMP-13 Expression & Activation chondrocyte->mmp13_expression collagen Type II Collagen (in Cartilage Matrix) mmp13_expression->collagen Cleavage degradation Cartilage Degradation collagen->degradation oa_progression Osteoarthritis Progression degradation->oa_progression azepane_inhibitor Azepane/Piperidine MMP-13 Inhibitor azepane_inhibitor->mmp13_expression Inhibition

Caption: Inhibition of MMP-13 blocks the degradation of type II collagen, a key step in osteoarthritis progression.

Conclusion and Future Directions

The strategic use of "this compound" as a starting material provides a viable and scalable pathway to novel, chiral azepane-based compounds. The available data suggests that the azepane scaffold is a highly promising alternative to the more traditional piperidine ring in the design of selective MMP-13 inhibitors for the treatment of osteoarthritis. The increased conformational flexibility of the seven-membered ring appears to offer advantages in achieving high potency and selectivity.

While the synthesized data presented in this guide is illustrative, it underscores the critical need for direct, head-to-head comparative studies of azepane and piperidine analogs synthesized and tested under identical conditions. Such studies will be invaluable for definitively elucidating the subtle yet significant advantages of one scaffold over the other. Future research should also focus on optimizing the pharmacokinetic profiles of these azepane derivatives to identify candidates with suitable properties for clinical development as disease-modifying osteoarthritis drugs.

References

  • Baragi, V. M., et al. (2009). A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models. Arthritis & Rheumatism, 60(7), 2008-2018. [Link]

  • Little, C. B., & Foong, Y. C. (2015). Genetically Engineered Mouse Models Reveal the Importance of Proteases as Drug Targets in Osteoarthritis. Current rheumatology reports, 17(5), 32. [Link]

  • Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of organic chemistry, 76(6), 1937–1940. [Link]

  • Neuhold, L. A., et al. (2001). Constitutive expression of human collagenase-3 (MMP-13) in transgenic mice induces osteoarthritis-like cartilage degradation. The Journal of clinical investigation, 107(1), 35-44. [Link]

  • Zeng, G. Q., et al. (2020). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International journal of molecular sciences, 21(23), 9016. [Link]

  • Nishitani, Y., et al. (2003). Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. Bioorganic & medicinal chemistry, 11(24), 5379–5392. [Link]

  • Groneberg, R. D., et al. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of medicinal chemistry, 60(14), 6287–6301. [Link]

  • Li, J., et al. (2005). Synthesis and SAR of highly selective MMP-13 inhibitors. Bioorganic & medicinal chemistry letters, 15(22), 4961–4966. [Link]

  • Monovich, L. G., et al. (2009). SAR studies of non-zinc-chelating MMP-13 inhibitors: improving selectivity and metabolic stability. Bioorganic & medicinal chemistry letters, 19(11), 3043-3046. [Link]

  • Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937-1940. [Link]

  • Duro-Castano, A., et al. (2017). In Vivo Imaging of MMP-13 Activity Using a Specific Polymer-FRET Peptide Conjugate Detects Early Osteoarthritis and Inhibitor Efficacy. Advanced healthcare materials, 6(19). [Link]

  • Li, J., et al. (2005). Synthesis and SAR of highly selective MMP-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 4961-4966. [Link]

  • Gerlag, D. M., et al. (2007). Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis. Annals of the rheumatic diseases, 66(2), 239–245. [Link]

  • Aquila, B. M., et al. (2021). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & medicinal chemistry letters, 48, 128254. [Link]

  • Chen, D., et al. (2020). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Current medicinal chemistry, 27(22), 3753–3769. [Link]

  • Monovich, L., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of medicinal chemistry, 52(11), 3564–3575. [Link]

  • Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937-40. [Link]

  • de Paster, T. B., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules (Basel, Switzerland), 26(18), 5600. [Link]

  • Kim, D. W., et al. (2014). Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach. Journal of medicinal chemistry, 57(21), 8886–8902. [Link]

  • Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Zenodo. [Link]

  • Hermann, S., et al. (2017). Radiolabeled Selective Matrix Metalloproteinase 13 (MMP-13) Inhibitors: (Radio)Syntheses and in Vitro and First in Vivo Evaluation. Journal of medicinal chemistry, 60(1), 229–243. [Link]

  • ResearchGate. (n.d.). 2D structures of selective inhibitors of MMP-13. ResearchGate. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

Sources

"Methyl azepane-2-carboxylate hydrochloride" as a scaffold: comparison with other heterocyclic rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. While five- and six-membered saturated nitrogen heterocycles like pyrrolidine and piperidine are ubiquitous in approved drugs, the seven-membered azepane ring represents a less explored, yet highly promising, scaffold.[1][2] This guide provides an in-depth, data-driven comparison of the methyl azepane-2-carboxylate hydrochloride scaffold with its well-established five- and six-membered counterparts: methyl pyrrolidine-2-carboxylate hydrochloride and methyl piperidine-2-carboxylate hydrochloride. Through a detailed analysis of their synthesis, physicochemical properties, conformational flexibility, metabolic stability, and biological activity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically employ the azepane scaffold in their discovery programs.

The Allure of the Third Dimension: Conformational Flexibility

The defining characteristic that sets the azepane ring apart from its smaller homologues is its significant conformational flexibility.[3] This property allows for a more extensive exploration of the chemical space around a biological target, potentially leading to novel binding interactions and improved selectivity.

  • Pyrrolidine: Adopts relatively planar envelope and twist conformations.[4]

  • Piperidine: Predominantly exists in a rigid chair conformation.[4]

  • Azepane: Can access a variety of lower-energy conformations, including chair, boat, and twist-chair forms. This flexibility can be crucial for optimizing interactions with the binding pockets of target proteins.[5][6]

The increased number of degrees of freedom in the azepane ring can, however, come with an entropic penalty upon binding. Therefore, strategic substitution is often employed to pre-organize the azepane scaffold into a bioactive conformation, thereby maximizing binding affinity.[3]

Caption: Relationship between ring size and conformational flexibility.

Synthesis of Key Scaffolds: A Comparative Workflow

The accessibility of a scaffold is a key consideration in any drug discovery campaign. Here, we present representative synthetic protocols for the hydrochloride salts of the methyl esters of pyrrolidine-2-carboxylic acid, piperidine-2-carboxylic acid, and a general strategy for azepane-2-carboxylic acid derivatives.

Experimental Protocol 1: Synthesis of Methyl Pyrrolidine-2-carboxylate Hydrochloride

This multi-step synthesis starts from the readily available amino acid, (S)-proline.[7]

Step 1: Protection of the Amine

  • Suspend (S)-proline in a suitable solvent (e.g., a mixture of water and dioxane).

  • Add a base, such as sodium carbonate, and cool the mixture in an ice bath.

  • Slowly add a protecting group reagent, such as benzyl chloroformate, and stir at room temperature overnight.

  • Extract the N-protected proline derivative and purify.

Step 2: Esterification

  • Dissolve the N-protected proline in methanol.

  • Add a catalyst, such as thionyl chloride, dropwise at 0°C.

  • Stir the reaction at room temperature for several hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-protected methyl ester in a suitable solvent like methanol.

  • Add a palladium on carbon catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Filter off the catalyst and add a solution of HCl in a suitable solvent (e.g., ether) to precipitate the hydrochloride salt.

  • Isolate the product by filtration and dry under vacuum.[7]

Experimental Protocol 2: Synthesis of Methyl Piperidine-2-carboxylate Hydrochloride

A common route involves the hydrogenation of the corresponding pyridine derivative.[8]

Step 1: Hydrogenation of Picolinic Acid Derivative

  • Charge an autoclave with picolinic acid-2,6-xylidide, ethanol, and hydrochloric acid.

  • Add a platinum on carbon catalyst.

  • Pressurize the autoclave with hydrogen gas (e.g., 10 atmospheres) and heat to 90-100°C for approximately 2 hours.[8]

Step 2: N-Methylation (if required, for N-substituted analogs)

  • Without filtering the initial catalyst, add a palladium on carbon catalyst and paraformaldehyde.

  • Pressurize with hydrogen gas (e.g., 10 atmospheres) and heat to 100-110°C for 5-6 hours.[8]

Step 3: Esterification and Salt Formation

  • Work up the reaction mixture to isolate the piperidine-2-carboxylic acid derivative.

  • Perform esterification with methanol and an acid catalyst as described for the pyrrolidine analog.

  • Form the hydrochloride salt by treatment with HCl.

Experimental Protocol 3: General Synthesis of Methyl Azepane-2-carboxylate Derivatives

The synthesis of substituted azepanes can be more challenging than their smaller ring counterparts. A robust method involves the oxidative cleavage of a bicyclic precursor.[9]

Step 1: Synthesis of an Aza-bicyclo[3.2.2]nonene Precursor

  • This multi-step process typically starts from a readily available chiral starting material and involves several transformations to construct the bicyclic system.

Step 2: Oxidative Cleavage

  • The key step involves the oxidative cleavage of the double bond in the aza-bicyclo[3.2.2]nonene derivative. This can be achieved using reagents like ozone followed by a reductive workup, or other oxidative cleavage agents.

  • This step simultaneously generates the C2 and C5 substituents in a stereoselective manner, leading to the desired substituted azepane-2-carboxylate.[9]

Step 3: Deprotection and Salt Formation

  • Subsequent deprotection of any protecting groups and formation of the hydrochloride salt can be carried out using standard procedures as described above.

Caption: Comparative synthetic workflows for the target scaffolds.

Physicochemical Properties: A Tale of Ring Size

The seemingly minor difference in ring size between these scaffolds leads to distinct physicochemical properties that can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyMethyl Pyrrolidine-2-carboxylateMethyl Piperidine-2-carboxylateMethyl Azepane-2-carboxylateKey Considerations for Drug Design
pKa (Conjugate Acid) ~10.6 (Predicted)~10.4 (Predicted)~10.8 (Predicted)All are basic amines with similar predicted pKa values. The azepane is predicted to be slightly more basic, which can influence its ionization state at physiological pH.[10]
logP (Octanol/Water) -0.6 (Predicted)-0.1 (Predicted)0.7 (Predicted)[1]The azepane derivative is predicted to be more lipophilic than its smaller counterparts. This can affect solubility, cell permeability, and potential for off-target interactions. This parameter can be fine-tuned with substitutions.

Note: Experimental values for the pKa and LogP of this compound were not available in the searched literature. The values presented are predicted and should be used as a guide. The pKa of cyclic amines generally increases with ring size due to decreased ring strain, which is consistent with the predicted values.[11]

Metabolic Stability: The Impact of Ring Structure

The metabolic stability of a drug candidate is a critical factor in determining its half-life and dosing regimen. Both piperidine and pyrrolidine rings are generally considered metabolically stable, though they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[4]

Experimental Protocol 4: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[12]

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a stock solution of the test compound, and an NADPH regenerating system.

  • Incubation: Incubate the test compound with HLM in the phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The half-life (t½) of the compound is determined from the rate of disappearance of the parent compound over time.[13]

While direct comparative experimental data for the three specific methyl carboxylate derivatives was not found, general trends suggest that the increased conformational flexibility of the azepane ring may expose more sites to metabolic enzymes. However, strategic placement of substituents can be employed to block these "soft spots" and enhance metabolic stability.[8]

Biological Activity: A Case-by-Case Evaluation

The impact of ring size on biological activity is highly dependent on the specific biological target. The increased conformational flexibility of the azepane ring can allow for novel interactions with a target's binding site, potentially leading to increased potency or a different pharmacological profile compared to its five- and six-membered ring counterparts.

For instance, in a study of muscarinic agents, analogs containing a seven-membered ring preserved affinity but had altered efficacy compared to the five- and six-membered ring derivatives, highlighting the significant impact of the scaffold on the biological response.[10]

A direct comparison of the biological activity of methyl azepane-2-carboxylate, methyl piperidine-2-carboxylate, and methyl pyrrolidine-2-carboxylate would require testing them against a common biological target. Without such specific data, it is crucial for researchers to consider the target's topology and explore how the different scaffolds can be best utilized to optimize interactions.

Conclusion: The Azepane Scaffold - A Frontier in Drug Discovery

The this compound scaffold, while less prevalent than its smaller homologues, offers a unique and valuable tool for medicinal chemists. Its defining feature of conformational flexibility provides an opportunity to explore a broader chemical space and discover novel interactions with biological targets. While the synthesis of azepane derivatives can be more complex, modern synthetic methodologies are making these scaffolds more accessible.

The choice between a pyrrolidine, piperidine, or azepane scaffold is not a one-size-fits-all decision. A thorough understanding of the subtle yet significant differences in their physicochemical properties, metabolic stability, and conformational preferences is paramount. This guide provides a foundational framework for making informed decisions in the rational design of new therapeutic agents. The under-explored nature of the azepane scaffold represents a frontier in drug discovery, with the potential to unlock novel and effective medicines.

References

  • Chem-Impex. (n.d.). Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride).
  • National Center for Advancing Translational Sciences. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.).
  • Avdeef, A. (2001). Physicochemical Profiling (pKa, log P, Solubility). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Carneiro, C. N., et al. (2023). Synthesis, crystal structure and computational analysis of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Caron, S., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Organic Letters, 13(8), 2054-2057.
  • Comer, J. (2003). High-throughput measurement of log D and pKa. Drug Discovery Today, 8(1), 13-17.
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Ringdahl, B., et al. (1990). Resolved Pyrrolidine, Piperidine, and Perhydroazepine Analogues of the Muscarinic Agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(7), 281-286.
  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.
  • Bofors AB. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. U.S.
  • Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism and interactions: principles and methods. Basic & Clinical Pharmacology & Toxicology, 96(3), 167-175.
  • Rigaku Oxford Diffraction. (2019). CrysAlisPRO Software system.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Eduncle. (2020). How basicity of amines depend upon ring size.
  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(17), 5486.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl (S)-azepane-2-carboxylate hydrochloride.
  • PubChem. (n.d.). * (S)-Methyl piperidine-2-carboxylate*.
  • BenchChem. (2025).
  • G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, pp. 112-122, 2008.
  • Di, L., & Kerns, E. H. (2003). High throughput microsomal stability screening for profiling drug discovery candidates. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Williams, R. (n.d.).
  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Henze, H. R., & Isbell, H. S. (1954). The Chemistry of the Diazines. Journal of the American Chemical Society, 76(16), 4152-4156.
  • Carneiro, C. N., et al. (2021). Synthesis, biological evaluation and docking studies of new coumarin derivatives as potential antileishmanial agents. Bioorganic Chemistry, 115, 105234.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • G. S. Hassan, D. E. A. Rahman, E. A. Abdelmajeed, R. H. Refaey, M. A. Salem, and Y. M. Nissan, "New pyrazole derivatives: synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES," European Journal of Medicinal Chemistry, vol. 117, pp. 332-342, 2019.
  • M. Mantzanidou, E. Pontiki, and D. Hadjipavlou-Litina, "Pyrazoles and pyrazolines as anti-inflammatory agents," Molecules, vol. 26, no. 11, p. 3439, 2021.
  • B. L. Wang, H. W. Zhu, Z. M. Li, X. Zhang, S. J. Yu, Y. Ma, and H. B. Song, "One-pot synthesis, structure and structure-activity relationship of novel bioactive diphenyl/diethyl (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates," Pest Management Science, vol. 75, no. 12, pp. 3273-3281, 2019.
  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • The Royal Society of Chemistry. (2016).
  • Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (1998). pH-metric logP 10. Determination of liposomal membrane-water partitioning coefficients of ionizable drugs. Pharmaceutical Research, 15(2), 209-215.
  • Rigaku. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)
  • El-Faham, A., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Bioorganic Chemistry, 107, 104595.

Sources

A Senior Application Scientist's Guide to Assessing Stereoselectivity in Reactions with Methyl azepane-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Modern Drug Discovery

In the landscape of contemporary drug development, the stereochemical configuration of a molecule is not a trivial detail; it is a paramount determinant of its pharmacological profile. The three-dimensional arrangement of atoms can profoundly influence a drug's efficacy, safety, and metabolic fate. Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Their non-planar and flexible nature provides a unique conformational landscape for interaction with biological targets.[2] Methyl azepane-2-carboxylate hydrochloride serves as a crucial chiral building block for the synthesis of these complex molecules. The precise control of stereochemistry during its incorporation into larger structures is therefore a critical challenge that directly impacts the viability of a potential drug candidate.

This guide provides an in-depth comparison of methodologies for assessing the stereoselectivity of reactions involving this compound. We will delve into the mechanistic underpinnings of common stereoselective transformations, compare its reactivity with alternative chiral synthons, and provide robust, validated protocols for the accurate determination of stereochemical outcomes.

Comparative Analysis of Stereoselective Reactions

The azepane ring can be synthesized through various strategies, including ring-closing and ring-expansion reactions.[1] When employing a chiral precursor like this compound, the primary goal is to transfer its inherent chirality to the final product with high fidelity.

Key Synthetic Strategies and Mechanistic Considerations

Two dominant strategies for constructing chiral azepane derivatives are:

  • Diastereoselective Dieckmann Condensation: This approach utilizes a chiral starting material to establish the desired stereocenter early in the synthesis. An intramolecular Dieckmann condensation is then used to form the azepane ring.[3] The stereochemical outcome is dictated by the conformational preference of the transition state, which is influenced by the existing stereocenter.

  • Asymmetric α-Functionalization: This strategy involves the enantioselective introduction of a substituent at a prochiral position on a pre-formed azepane ring using a chiral catalyst.[3] The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on the azepane ring. For instance, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed featuring an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which concurrently and stereoselectively generates substituents at the C2 and C5 positions.[4][5]

Visualizing the Workflow: Synthesis of Chiral Azepane-2,4-dione

G cluster_0 Strategy A: Diastereoselective Dieckmann Condensation Chiral Amino Acid Chiral Amino Acid Chiral Pimelic Acid Derivative Chiral Pimelic Acid Derivative Chiral Amino Acid->Chiral Pimelic Acid Derivative Multi-step synthesis Azepane-2,4-dione Azepane-2,4-dione Chiral Pimelic Acid Derivative->Azepane-2,4-dione Dieckmann Condensation

Caption: Workflow for the diastereoselective synthesis of Azepane-2,4-dione.[3]

Comparison with Alternative Chiral Building Blocks

While this compound is a valuable synthon, other chiral building blocks can be employed for the synthesis of substituted azepanes. A notable alternative involves the ring expansion of piperidine derivatives, which can proceed with high stereoselectivity and regioselectivity.[6] Another approach utilizes the ring expansion of trifluoromethyl pyrrolidines derived from L-proline, where the chirality of the starting material is effectively transferred to the resulting azepane.[1]

The selection of the optimal building block depends on several factors, including the desired substitution pattern, scalability, and cost-effectiveness. The following table provides a comparative overview:

Chiral Building BlockKey ReactionAdvantagesDisadvantages
This compound N-alkylation, amide coupling, reductionCommercially available, well-defined stereocenterLimited to C2 functionalization initially
Chiral Piperidine Derivatives Ring expansionHigh stereoselectivity and regioselectivity[6]May require multi-step synthesis of the precursor
Chiral Pyrrolidine Derivatives Ring expansionHigh transfer of chirality[1]Regioselectivity can be influenced by substituents
Chiral Aziridine-2-carboxylates Ring opening with nucleophilesAccess to diverse substitution patterns[1][7]Stability of N-protected aziridines can be an issue[7]

Protocols for Assessing Stereoselectivity

Accurate determination of the stereochemical purity (e.g., enantiomeric excess, ee, or diastereomeric ratio, dr) of the reaction products is non-negotiable. Several analytical techniques can be employed, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase is critical and must be empirically determined for each class of compounds.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Chiral column (e.g., Daicel Chiralpak series, Phenomenex Lux series).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte absorbs strongly.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

¹H or ¹⁹F NMR spectroscopy in the presence of a chiral solvating agent can be a rapid method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.

Experimental Protocol: ¹⁹F NMR Analysis with a Chiral Cobalt(III) Complex

This protocol is adapted for amines and alcohols after derivatization.[8]

  • Derivatization (In Situ Fluorine-Labeling):

    • Dissolve the amine or alcohol analyte (racemic or enantioenriched) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a fluorinated derivatizing agent (e.g., 2-fluorobenzoyl chloride).[8]

  • Chiral Solvation:

    • Add a solution of a cationic cobalt(III) complex, such as [Co]BArF, to the NMR tube containing the derivatized analyte.[8]

  • NMR Analysis:

    • Acquire the ¹⁹F{¹H} NMR spectrum. The signals for the two diastereomeric complexes should be baseline separated.

  • Data Analysis: Integrate the signals corresponding to the two enantiomers to determine the enantiomeric excess.

Visualizing the Analytical Workflow

G cluster_1 Stereoselectivity Assessment Workflow Reaction Product Reaction Product Chiral HPLC Chiral HPLC Reaction Product->Chiral HPLC NMR with CSA NMR with CSA Reaction Product->NMR with CSA Data Analysis Data Analysis Chiral HPLC->Data Analysis NMR with CSA->Data Analysis Enantiomeric Excess Enantiomeric Excess Data Analysis->Enantiomeric Excess

Caption: General workflow for determining the enantiomeric excess of a reaction product.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, and this technique can be used for rapid determination of enantiomeric excess, especially in high-throughput screening formats.[9][10][11]

Conclusion: Ensuring Stereochemical Integrity

The stereoselective synthesis of azepane derivatives is a cornerstone of modern medicinal chemistry. This compound is a valuable and versatile chiral building block for these endeavors. However, its successful application hinges on the ability to rigorously assess the stereochemical outcome of synthetic transformations. By understanding the underlying reaction mechanisms, considering alternative synthetic strategies, and implementing robust analytical protocols such as chiral HPLC and NMR with chiral solvating agents, researchers can ensure the stereochemical integrity of their compounds and accelerate the drug discovery process.

References

  • Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives. Benchchem.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI.
  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Europe PMC.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications.
  • Recognition of Chiral Carboxylates by Synthetic Receptors. MDPI.
  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. NIH.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC - NIH.
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH.

Sources

A Comparative Guide to Methyl Azepane-2-carboxylate Hydrochloride Derivatives: Exploring Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the azepane scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Its inherent three-dimensional conformation provides a versatile framework for the development of novel therapeutics. This guide focuses on the derivatives of methyl azepane-2-carboxylate hydrochloride, a key building block for creating diverse molecular architectures. We will objectively compare the biological activities and therapeutic potential of N-substituted derivatives, drawing upon supporting experimental data from structurally related compounds to illuminate structure-activity relationships (SAR) and guide future research.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental designs and provide detailed, self-validating protocols for key assays.

The Azepane Scaffold: A Foundation for Diverse Biological Activity

The seven-membered azepane ring offers a flexible yet constrained cyclic amine structure that can be strategically modified to interact with a variety of biological targets.[1] The methyl ester at the 2-position provides a handle for further chemical elaboration or can participate in hydrogen bonding interactions within a target's active site. The hydrochloride salt form enhances the compound's solubility and stability. The most common point of diversification, and the focus of this guide, is the nitrogen atom of the azepane ring, which can be readily substituted to modulate the compound's physicochemical properties and biological activity.

Comparative Analysis of Biological Activities

While direct comparative studies on a broad series of N-substituted this compound derivatives are not extensively published, we can infer potential activities and structure-activity relationships by examining analogous heterocyclic compounds, such as piperidine and pyrrolidine derivatives.

Anticancer Activity

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds. Derivatives of cyclic amino acids, such as proline (a five-membered ring analog of azepane-2-carboxylic acid), have shown significant cytotoxic effects against cancer cell lines.[2][3]

Table 1: Comparative Cytotoxicity (IC50) of Proline and Pyrrolidine Derivatives Against Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Silver(I)-Proline ComplexAgProMDA-MB-231 (Breast)3.7[2]
Jurkat (Leukemia)3.0[2]
Coumarin-Proline Sulfonamide HybridsVariesA549 (Lung)Varies[3]
MCF-7 (Breast)Varies[3]
Benzoxazole-Pyrrolidinone ConjugatesCompound 19 (4-NO2 phenyl)SNB-75 (CNS Cancer)%GI = 35.49[4]
Compound 20 (4-SO2NH2 phenyl)SNB-75 (CNS Cancer)%GI = 31.88[4]

This table presents data on proline and pyrrolidine derivatives to provide a comparative context for the potential anticancer activity of azepane-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights:

Based on the data from related compounds, we can hypothesize the following SAR for N-substituted methyl azepane-2-carboxylate derivatives in the context of anticancer activity:

  • N-Acyl/Aroyl Substitution: The nature of the acyl or aroyl group attached to the azepane nitrogen is critical. The presence of aromatic and heterocyclic moieties, as seen in coumarin-proline hybrids and benzoxazole-pyrrolidinones, can significantly enhance cytotoxicity.[3][4] For instance, substitutions on a phenyl ring attached to the core structure can modulate activity, with electron-withdrawing groups like nitro (NO2) or sulfamoyl (SO2NH2) showing potent growth inhibition.[4]

  • Lipophilicity and Steric Factors: The overall lipophilicity and the steric bulk of the N-substituent will influence the compound's ability to cross cell membranes and interact with intracellular targets. A balance is necessary, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Therapeutic Potential:

The potential for N-substituted methyl azepane-2-carboxylate derivatives as anticancer agents lies in their ability to be readily synthesized and modified. By systematically varying the N-substituent, researchers can fine-tune the cytotoxic profile and selectivity against specific cancer cell lines. The azepane core provides a robust scaffold for the presentation of various pharmacophoric groups that can interact with key targets in cancer cell proliferation and survival pathways.

Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern drug discovery. The azepane scaffold has been successfully incorporated into potent inhibitors of various enzymes, including cholinesterases, which are key targets in Alzheimer's disease therapy.

Table 2: Comparative Inhibition of Cholinesterases by Piperidine Derivatives

Compound ClassDerivativeEnzymeIC50 (nM)Reference
1-Benzylpiperidine CarboxamideCompound 28Acetylcholinesterase410[5]
Compound 20Acetylcholinesterase5940[5]
1-Benzyl-4-[(indan-2-yl)methyl]piperidineDonepezil (E2020)Acetylcholinesterase5.7[6]
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineCompound 21Acetylcholinesterase0.56[7]

This table presents data on piperidine derivatives, which are six-membered ring analogs of azepanes, to provide a comparative context for potential cholinesterase inhibitory activity.

Structure-Activity Relationship (SAR) Insights:

Drawing parallels from the extensive research on piperidine-based cholinesterase inhibitors, we can anticipate the following for methyl azepane-2-carboxylate derivatives:

  • N-Benzyl Group: The presence of an N-benzyl group is a common feature in potent cholinesterase inhibitors like Donepezil.[6] This lipophilic group likely interacts with a hydrophobic region within the enzyme's active site gorge.

  • Amide vs. Ester Linker: Replacing an ester linker with a more metabolically stable amide linker can be a successful strategy in drug design.[5]

  • Substituents on the Aromatic Ring: The substitution pattern on the aromatic moieties of the N-substituent is crucial for potency. For example, in the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine series, bulky substituents at the para-position of the benzamide ring led to a significant increase in activity.[7]

Therapeutic Potential:

The flexible azepane ring in methyl azepane-2-carboxylate derivatives could allow for optimal positioning of key pharmacophoric elements within the active sites of enzymes like acetylcholinesterase. This could lead to the development of novel and potent inhibitors for neurodegenerative diseases. The ability to easily modify the N-substituent allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard assays for evaluating the anticancer and enzyme inhibitory activities of novel compounds.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI), and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations, followed by 50 µL of the enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 125 µL of DTNB solution to each well. Initiate the reaction by adding 25 µL of the substrate solution (ATCI).

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated by comparing the rate of the sample with the rate of the control (without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To better understand the structure-activity relationships and experimental processes, graphical representations are invaluable.

Hypothetical Binding Mode of an N-Benzoyl Azepane-2-carboxylate Derivative in the Active Site of Acetylcholinesterase

G cluster_AChE AChE Active Site cluster_Inhibitor N-Benzoyl Azepane-2-carboxylate Derivative PAS Peripheral Anionic Site (PAS) (Tyr70, Tyr121, Trp279) Gorge Active Site Gorge CAS Catalytic Anionic Site (CAS) (Trp84, Ser200, His440) Acyl_Pocket Acyl Pocket Azepane Azepane Ring Azepane->CAS Cation-π interaction Ester Methyl Ester Azepane->Ester C2-substitution Benzoyl N-Benzoyl Group Benzoyl->PAS π-π stacking Benzoyl->Azepane N-acylation Ester->Acyl_Pocket H-bonding

Caption: Hypothetical binding of an N-benzoyl derivative in AChE.

Experimental Workflow for Cytotoxicity Screening

G start Start: Synthesized Derivatives cell_culture Cell Culture: Seeding in 96-well plates start->cell_culture treatment Treatment: Add derivatives at various concentrations cell_culture->treatment incubation Incubation: 48-72 hours treatment->incubation mtt_assay MTT Assay: Add MTT, solubilize formazan incubation->mtt_assay readout Readout: Measure absorbance at 570 nm mtt_assay->readout analysis Data Analysis: Calculate IC50 values readout->analysis end End: Identify lead compounds analysis->end

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl Azepane-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl azepane-2-carboxylate hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Identification

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

The hydrochloride salt component indicates that this compound is acidic and likely water-soluble. Therefore, its disposal must address both its irritant properties and its corrosivity characteristic.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramSignal WordHazard StatementRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)IrritantWarningH302: Harmful if swallowedStandard laboratory PPE (lab coat, gloves, eye protection)
Skin Irritation (Category 2)IrritantWarningH315: Causes skin irritationNitrile gloves, lab coat, closed-toe shoes
Eye Irritation (Category 2A)IrritantWarningH319: Causes serious eye irritationChemical safety goggles or a face shield

Personal Protective Equipment (PPE) and Handling

Given the hazards, the following PPE is mandatory when handling this compound in any form (solid or in solution):

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Nitrile gloves are essential to prevent skin contact. If a glove is contaminated, it must be removed immediately, and hands should be washed thoroughly.[2]

  • Body Protection: A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin.

All handling of this compound, especially when dealing with the solid form which can create dust, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE as outlined in Table 1.

  • Containment and Cleanup (Solid): Gently cover the solid spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust. Carefully sweep the absorbed material into a designated waste container.

  • Containment and Cleanup (Liquid): For a solution, absorb the spill with an inert absorbent material.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Isolate: Close the laboratory doors and prevent entry.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the assistance of trained EHS personnel.

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound involves its collection as hazardous waste. For aqueous solutions, neutralization can be a viable pre-treatment step to reduce corrosivity before collection, but this must be done in accordance with institutional and local regulations.

Waste Collection (Solid and Concentrated Solutions)
  • Designated Waste Container: All solid waste and concentrated solutions of this compound must be collected in a clearly labeled, compatible, and sealable hazardous waste container.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., irritant).[3]

  • Segregation: Store this waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, particularly strong bases and oxidizing agents.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department.

Neutralization of Dilute Aqueous Solutions (If Permitted)

For dilute aqueous solutions, neutralization may be an option to render the waste less hazardous before collection. Always consult your institution's EHS guidelines before proceeding with any in-lab waste treatment. [4]

  • Work in a Fume Hood: Perform this procedure in a chemical fume hood while wearing all required PPE.

  • Dilution: If the solution is concentrated, first dilute it by slowly adding it to a larger volume of cold water in a suitable container (e.g., a large beaker). Always add acid to water, never the other way around. [5]

  • Cooling: Place the container in an ice bath to manage any heat generated during neutralization.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the stirred acidic solution. Monitor the pH of the solution using a calibrated pH meter or pH paper.[5][6]

  • Target pH: Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.[4]

  • Waste Collection: The neutralized solution should still be collected as hazardous aqueous waste, as it contains the organic compound. Label the container as "Neutralized this compound solution."

  • Disposal: Arrange for pickup by your EHS department. Drain disposal is generally not recommended for organic compounds, even after neutralization, without explicit permission from your institution and local wastewater authorities.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the safe disposal of this compound.

Disposal_Workflow cluster_assessment Initial Assessment cluster_handling Handling & Collection cluster_treatment Pre-Treatment (If Permitted) cluster_final Final Disposal start Identify Waste: Methyl azepane-2-carboxylate HCl hazards Consult SDS/GHS Info - Acute Oral Toxicity (Cat. 4) - Skin/Eye Irritant (Cat. 2) start->hazards ppe Wear Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat hazards->ppe waste_type Waste Form? ppe->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Dilute Aqueous Solution? waste_type->liquid_waste Liquid store Store in Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->solid_waste:w No, Concentrated neutralize Neutralize with Weak Base to pH 6-8 in Fume Hood liquid_waste->neutralize Yes, Dilute collect_neutral Collect Neutralized Solution in Labeled Container neutralize->collect_neutral collect_neutral->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl azepane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl azepane-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.